Ethyl 3-(4-acetoxyphenyl)acrylate
Description
Properties
CAS No. |
25743-64-0 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-9H,3H2,1-2H3/b9-6+ |
InChI Key |
IFUFLGMRDPXNFA-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Utility of Ethyl 3-(4-acetoxyphenyl)acrylate in Organic Synthesis: A Technical Whitepaper
Executive Summary
Ethyl 3-(4-acetoxyphenyl)acrylate (widely referred to as Ethyl p-acetoxycinnamate , CAS: 25743-64-0) is a highly versatile, geometrically stable trans-cinnamic acid derivative. Characterized by its α,β-unsaturated ester moiety and a protected phenolic hydroxyl group, this compound serves as a critical building block in the synthesis of acaricides, lignin model compounds, and complex natural products.
This guide provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and self-validating experimental protocols designed for researchers in drug development and synthetic organic chemistry.
Physicochemical & Spectroscopic Profile
Understanding the baseline properties of Ethyl 3-(4-acetoxyphenyl)acrylate is essential for reaction monitoring and downstream purification. The presence of the electron-withdrawing ethyl ester, coupled with the para-acetoxy group, finely tunes the electrophilicity of the alkene, making it an excellent Michael acceptor while protecting the sensitive phenolic core from oxidative degradation.
Table 1: Quantitative Physicochemical and Spectroscopic Data
| Property | Value / Description |
| IUPAC Name | Ethyl (E)-3-(4-acetoxyphenyl)prop-2-enoate |
| CAS Registry Number | 25743-64-0 |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molar Mass | 234.25 g/mol |
| Melting Point | 37–38 °C (White to pale yellow powder) [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.63 (d, J=15.9 Hz, 1H), 7.55 (d, J=8.5 Hz, 2H), 7.12 (d, J=8.5 Hz, 2H), 6.38 (d, J=15.9 Hz, 1H), 4.25 (q, J=7.1 Hz, 2H), 2.31 (s, 3H), 1.33 (t, J=7.1 Hz, 3H) [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.2 (OAc C=O), 166.6 (Ester C=O), 152.3, 144.6, 132.6, 129.3, 122.2, 118.3, 60.5, 21.1, 14.3 |
Synthetic Pathways and Mechanistic Causality
The synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate can be approached via three primary disconnections. The choice of pathway depends heavily on precursor availability, scale, and the necessity for strict stereocontrol.
Synthetic pathways to Ethyl 3-(4-acetoxyphenyl)acrylate highlighting key disconnections.
Wittig Olefination (The E-Selective Approach)
The most reliable method for constructing the trans-alkene geometry relies on the Wittig reaction. Using a resonance-stabilized ylide (ethyl triphenylphosphoranylideneacetate) inherently favors the thermodynamic E-alkene. Mechanistically, the reversible formation of the cis-oxaphosphetane intermediate allows the system to equilibrate to the more stable trans-oxaphosphetane, minimizing steric clashes between the bulky triphenylphosphine group and the aryl ring prior to syn-elimination.
Chemoselective Acetylation
For rapid access without carbon-carbon bond formation, the direct acetylation of commercially available ethyl p-hydroxycinnamate is preferred. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates acyl transfer to the phenoxide, ensuring quantitative yields without disrupting the existing alkene geometry.
Utility in Drug Development & Organic Synthesis
Ethyl 3-(4-acetoxyphenyl)acrylate is not merely an end-product; it is a highly active intermediate utilized in several advanced synthetic workflows.
Downstream synthetic transformations and drug development applications.
Acaricidal Scaffold Development
Recent pharmacological studies have identified ethyl cinnamate derivatives as highly efficient acaricides against Psoroptes cuniculi, a contagious mite that causes severe dermatitis in livestock. Ethyl 3-(4-acetoxyphenyl)acrylate serves as a critical lead compound. The lipophilicity of the ethyl ester enhances cuticular penetration, while the conjugated system acts as a reactive warhead, offering a lower toxicity profile compared to traditional avermectins [1].
Asymmetric Synthesis and Reduction
The conjugated double bond is a prime target for conjugate additions and reductions. Catalytic hydrogenation using Pd/C smoothly reduces the olefin to yield ethyl 3-(4-acetoxyphenyl)propanoate, a saturated precursor frequently utilized in the synthesis of complex dihydro-p-coumaryl derivatives and lignin structural models [3].
Self-Validating Experimental Protocols
To ensure strict reproducibility and scientific integrity, the following protocols are engineered with built-in validation checkpoints.
Protocol A: Synthesis via Wittig Olefination
This protocol prioritizes strict E-selectivity and simple purification.
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve 4-acetoxybenzaldehyde (10.0 mmol, 1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (12.0 mmol, 1.2 eq) in 50 mL of anhydrous toluene.
-
Causality: Toluene is selected over dichloromethane because its higher boiling point allows for elevated reflux temperatures, which accelerates the breakdown of the oxaphosphetane intermediate and drives the reaction to completion.
-
-
Reaction Execution: Heat the mixture to reflux (110 °C) under an inert argon atmosphere for 4–6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting aldehyde (UV active, lower
) should completely disappear, replaced by a new, intensely UV-active spot (higher ) corresponding to the conjugated ester.
-
-
Quenching & Extraction: Cool the reaction to room temperature and concentrate in vacuo. Triturate the crude sticky residue vigorously with 50 mL of cold diethyl ether.
-
Causality: Triphenylphosphine oxide (TPPO), the primary stoichiometric byproduct, is highly insoluble in cold ether, whereas the target ester remains highly soluble. This step bypasses the need for tedious silica gel chromatography.
-
-
Purification: Filter the precipitated white TPPO solid through a Celite pad. Concentrate the filtrate and recrystallize the resulting solid from an EtOAc/Petroleum ether mixture to yield white crystals.
-
Validation Checkpoint: The melting point of the purified crystals must be sharp at 37–38 °C.
-
Protocol B: Chemoselective Acetylation
This protocol prioritizes atom economy when starting from advanced precursors.
-
Activation: Dissolve ethyl p-hydroxycinnamate (10.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane (DCM). Add pyridine (15.0 mmol, 1.5 eq) and DMAP (0.5 mmol, 0.05 eq).
-
Acyl Transfer: Cool the mixture to 0 °C in an ice bath. Dropwise, add acetic anhydride (12.0 mmol, 1.2 eq) over 10 minutes to control the exothermic acyl transfer.
-
Causality: The low temperature prevents potential side reactions or polymerization of the acrylate moiety.
-
-
Workup: Stir at room temperature for 2 hours. Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product quantitatively.
References
- Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship, Chemical and Pharmaceutical Bulletin (J-Stage).
- NMR Database 2024 - Cinnamate Derivatives, Great Lakes Bioenergy Research Center (GLBRC).
- Ethyl 3-(4-acetoxyphenyl)propanoate Reaction Pathways, MolAid Chemical Database.
Molecular structure and weight of Ethyl 3-(4-acetoxyphenyl)acrylate
[5]
References
-
Miyazawa, M., et al. (2020). "Synthesis and Acaricidal Activity of Ethyl Cinnamate Derivatives against Psoroptes cuniculi." Journal of Oleo Science, 69(1), 1-10.
-
Sigma-Aldrich. (2024). "Ethyl 4-hydroxycinnamate Product Specification (Precursor Data)." Merck KGaA.
-
National Institute of Standards and Technology (NIST). (2023). "Ethyl 4-acetoxycinnamate Mass Spectrum & Properties." NIST Chemistry WebBook.
-
PubChem. (2024). "Ethyl 4-acetoxycinnamate (Compound Summary)." National Library of Medicine.
Solubility of Ethyl 3-(4-acetoxyphenyl)acrylate in polar vs non-polar solvents
An In-depth Technical Guide on the Solubility of Ethyl 3-(4-acetoxyphenyl)acrylate
Part 1: Executive Summary & Molecular Analysis
Ethyl 3-(4-acetoxyphenyl)acrylate (also known as Ethyl 4-acetoxycinnamate) is a lipophilic ester derivative of cinnamic acid. It serves as a critical intermediate in the synthesis of pharmaceutical precursors, UV-absorbing cosmetic ingredients, and functional polymers.
Understanding its solubility landscape is pivotal for process optimization—specifically in reaction solvent selection, purification via recrystallization, and formulation stability.
Structural Physicochemistry
To predict solubility behavior accurately, we must first deconstruct the molecule’s interaction potential.
-
Core Skeleton: The cinnamoyl backbone (phenyl ring + conjugated double bond) confers significant hydrophobicity and planarity, favoring π-π stacking interactions in the solid state.
-
Functional Groups:
-
Ethyl Ester: Provides moderate polarity but limits water solubility due to the ethyl chain.
-
Acetoxy Group (-O-CO-CH3): A polar aprotic group at the para position. It accepts hydrogen bonds but lacks hydrogen bond donors, making the molecule strictly a Hydrogen Bond Acceptor (HBA) .
-
Key Physicochemical Parameters (Estimated):
| Parameter | Value (Approx.) | Implication |
| LogP (Octanol/Water) | 2.8 – 3.2 | Highly Lipophilic; partitions strongly into organic phases. |
| H-Bond Donors | 0 | Poor solubility in water; good solubility in aprotic solvents. |
| H-Bond Acceptors | 4 | Capable of interaction with protic solvents (Alcohols). |
| Melting Point | 55 – 65 °C | Solid at room temperature; amenable to recrystallization. |
Part 2: Solubility Thermodynamics & Solvent Profiles
The solubility of Ethyl 3-(4-acetoxyphenyl)acrylate follows the "Like Dissolves Like" principle, governed by Hansen Solubility Parameters (HSP). The molecule requires solvents that can overcome its crystal lattice energy (Enthalpy of Fusion) through favorable Dispersion (
Hansen Solubility Parameter (HSP) Analysis
Based on structural analogs (Ethyl Cinnamate), the estimated HSP coordinates for Ethyl 3-(4-acetoxyphenyl)acrylate are:
-
(Dispersion): ~18.0 MPa
(Aromatic/Aliphatic backbone) -
(Polarity): ~9.0 MPa
(Ester groups) -
(H-Bonding): ~5.5 MPa
(Moderate acceptor capability)
Solubility Profile Table
The following data categorizes solvents based on interaction efficiency.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Perfect match for polarity and dispersion forces. Primary choice for synthesis/extraction. |
| Esters & Ketones | Ethyl Acetate, Acetone | Very Good (>50 mg/mL) | Dipole-dipole interactions align well. Ideal for reaction media. |
| Polar Aprotic | DMSO, DMF | High | Strong solvation of the polar ester/acetoxy groups. Used for nucleophilic substitution reactions. |
| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Moderate to High (Temp. Dependent) | Soluble at high temps; moderate at RT. Ideal for Recrystallization (High solubility at boiling, low at cooling). |
| Non-Polar Aliphatics | Hexane, Heptane, Cyclohexane | Low / Poor (<5 mg/mL) | Dispersion forces are sufficient for partial solubility, but the solvent lacks polarity to solvate the ester groups effectively. |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates. The lattice energy is too high for water to disrupt. |
Visualization: Solubility Interaction Map
The following diagram illustrates the interaction logic between the solute and various solvent classes.
Figure 1: Mechanistic interaction map showing solvent compatibility based on polarity and intermolecular forces.
Part 3: Experimental Protocols
As specific quantitative data for this exact derivative may vary by batch purity and polymorph, the following self-validating protocol is required to determine exact solubility limits.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility (
Reagents & Equipment:
-
Ethyl 3-(4-acetoxyphenyl)acrylate (Solid)
-
Target Solvent (HPLC Grade)
-
Agilent 1200 HPLC (or equivalent UV-Vis Spectrophotometer)
-
0.45 µm PTFE Syringe Filters (Hydrophobic for organics)
-
Thermostatic Orbital Shaker
Workflow:
-
Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours. Ensure solid remains visible (if dissolved, add more solid).[1]
-
Filtration: Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.
-
Dilution: Dilute the filtrate (e.g., 1:100) with Acetonitrile to fit within the calibration range.
-
Quantification: Analyze via HPLC (UV detection at 280 nm—typical for cinnamates).
Protocol: Recrystallization Strategy
This compound is best purified using a Binary Solvent System .
-
Solvent A (Good Solvent): Ethanol or Ethyl Acetate (Dissolves at high temp).
-
Solvent B (Anti-Solvent): Hexane or Water (Induces precipitation).
Step-by-Step:
-
Dissolve crude solid in minimal boiling Ethanol.
-
Slowly add warm Water (or Hexane) until varying turbidity persists.
-
Cool slowly to Room Temperature, then to 4°C.
-
Filter crystals and wash with cold Anti-Solvent.
Visualization: Experimental Workflow
Figure 2: Standardized Shake-Flask Protocol for solubility determination.
Part 4: References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Source for HSP theory and Ethyl Cinnamate baseline data).
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from .
-
PubChem. (2023). Ethyl cinnamate Compound Summary. National Center for Biotechnology Information. Retrieved from . (Structural analog data).
-
BenchChem. (2025).[1] General Solubility Protocols for Cinnamate Derivatives. Retrieved from .
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (Standard recrystallization protocols for esters).
Sources
Thermodynamic Profiling of Ethyl 4-Acetoxycinnamate Derivatives: A Comprehensive Technical Guide
Executive Summary
Ethyl 4-acetoxycinnamate (E4AC) and its structural derivatives represent a critical class of compounds with expanding applications in pharmacological development (e.g., high-efficiency acaricides[1]) and advanced materials science (e.g., alternative plasticizers for polymer films[2]). For researchers and drug development professionals, understanding the thermodynamic properties of these derivatives is not merely an academic exercise—it is a prerequisite for predicting formulation stability, solubility, and processing safety.
This whitepaper synthesizes current thermochemical data, establishes structure-property relationships, and details the rigorous, self-validating calorimetric protocols required to accurately profile the thermodynamic behavior of E4AC derivatives.
Structural Thermodynamics & Causality
The macroscopic thermodynamic behavior of cinnamate derivatives is directly dictated by their molecular architecture. To understand E4AC, we must first look at its foundational analog: Ethyl (E)-cinnamate .
Ethyl (E)-cinnamate is a liquid at standard temperature and pressure (298.15 K), possessing a standard molar enthalpy of vaporization (
When the molecule is functionalized with a 4-acetoxy group to form (E)-Ethyl 4-acetoxycinnamate, the thermodynamic landscape shifts dramatically due to two causal factors:
-
Increased Dipole-Dipole Interactions: The acetoxy moiety introduces additional polar sites, significantly enhancing intermolecular dipole interactions compared to the unsubstituted aromatic ring.
-
Lattice Energy Enhancement: The added molecular weight and steric bulk restrict rotational degrees of freedom. This increases the crystal lattice energy, shifting the compound from a liquid to a crystalline solid at room temperature, with a defined melting point (
) of 37–42 °C[1].
Crucially, because the phenolic hydroxyl group is esterified (acetoxy) rather than free (as in p-coumaric acid), the molecule is incapable of forming strong intermolecular hydrogen bond networks. This causality explains why E4AC maintains a relatively low melting point, making it highly advantageous for low-temperature melt-processing in pharmaceutical extrusions or PVC plastisols[2].
Quantitative Thermodynamic Data
The following table synthesizes the thermodynamic parameters of E4AC relative to baseline cinnamate derivatives.
| Compound | Physical State (298.15 K) | Melting Point ( | Applications | |
| Ethyl (E)-cinnamate | Liquid | 6.5 | 72.4 ± 2.5 | Fragrance, Plasticizer baseline |
| Ethyl hydrocinnamate | Liquid | - | 67.9 ± 1.7 | Flavoring, Hydrogenated analog |
| (E)-Ethyl 4-acetoxycinnamate | Solid | 37.0 – 42.0 | ~ 88.5 (Calculated/Extrapolated) | Acaricides, Bio-active formulations |
(Note: Vaporization enthalpy for E4AC is extrapolated based on group-contribution methods relative to the empirical baseline of ethyl (E)-cinnamate established via high-temperature microcalorimetry[3]).
Experimental Methodologies: Self-Validating Protocols
To generate trustworthy thermodynamic data for E4AC derivatives, empirical protocols must be designed as self-validating systems. Below are the definitive workflows for determining phase transitions and vaporization enthalpies.
Protocol A: Determination of Phase Transitions via DSC
Differential Scanning Calorimetry (DSC) is mandated for determining the enthalpy of fusion (
Step-by-Step Methodology:
-
Calibration (Self-Validation): Run high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards at the exact heating rate intended for the sample. Calibrate the heat flow signal to the known of Indium (28.62 J/g). -
Sample Preparation: Weigh 2.0 to 5.0 mg of synthesized E4AC into an aluminum crucible.
-
Hermetic Sealing (Causality): Seal the crucible hermetically. Why? E4AC derivatives possess moderate volatility. An unsealed pan will allow mass loss via sublimation during heating, artificially skewing the endothermic integration of the melting peak.
-
Thermal Program: Equilibrate at 0 °C, then heat to 80 °C at a strict rate of 5 K/min under a dry nitrogen purge (50 mL/min). Why 5 K/min? A slower heating rate minimizes thermal lag across the sample pan, ensuring precise resolution of the onset melting temperature without obscuring potential polymorphic transitions.
-
Data Extraction: Integrate the area under the endothermic peak to determine
.
Protocol B: Enthalpy of Vaporization via Calvet Microcalorimetry
Standard ebulliometry is highly inappropriate for E4AC. Heating these high-boiling-point esters to atmospheric boiling risks thermal degradation of the sensitive acetoxy linkage. Thus, vacuum drop microcalorimetry is required[3].
Step-by-Step Methodology:
-
System Evacuation: Evacuate the Calvet microcalorimeter drop tube to a high vacuum state (<
MPa). -
Thermal Equilibration: Set the internal calorimetric block to a temperature significantly above the
of E4AC (e.g., 350 K) to ensure instantaneous vaporization upon dropping. -
Sample Introduction: Enclose 3–5 mg of E4AC in a thin glass capillary. Drop the capillary from ambient temperature (298.15 K) into the heated calorimetric zone.
-
Vaporization (Causality): The extreme vacuum lowers the vapor pressure threshold, allowing the solid E4AC to instantly sublime/vaporize without reaching decomposition temperatures.
-
Validation: The heat flow curve must return perfectly to the pre-drop baseline. The integrated heat (
) is corrected for the sensible heat required to raise the sample from 298.15 K to the block temperature, isolating the isothermal .
Visualizations of Thermodynamic Logic
To map the analytical processes and thermodynamic relationships, the following logic diagrams are provided.
Workflow for thermodynamic profiling of E4AC derivatives.
Thermodynamic cycle of phase transitions for solid E4AC.
Conclusion
The thermodynamic profiling of Ethyl 4-acetoxycinnamate derivatives bridges the gap between molecular design and practical application. By understanding how the acetoxy substitution restricts molecular rotation and increases dipole interactions, formulation scientists can accurately predict the solid-state behavior and solubility profiles of these compounds. Implementing the rigorous, self-validating calorimetric protocols outlined in this guide ensures that drug development and polymer engineering pipelines are built on unimpeachable thermochemical data.
References
-
Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]
-
Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films Source: National Institutes of Health (PMC) URL:[Link]
Sources
Ethyl 3-(4-acetoxyphenyl)acrylate CAS number and chemical identifiers
Abstract
Ethyl 3-(4-acetoxyphenyl)acrylate , also known as Ethyl 4-acetoxycinnamate , is a specialized phenylpropanoid derivative characterized by an ethyl cinnamate core functionalized with a para-acetoxy group. This compound serves as a critical intermediate in the synthesis of liquid crystalline polymers (LCPs), photo-responsive materials, and pharmaceutical candidates (specifically in acaricidal research). This guide provides a comprehensive technical analysis of its chemical identity, physicochemical properties, synthetic protocols, and applications in material science and drug development.
Part 1: Chemical Identity & Nomenclature[1]
This section establishes the definitive chemical identifiers for the compound. Researchers should note that while the hydroxy- and methoxy- analogs are ubiquitous, the acetoxy- derivative is often synthesized in situ or sourced as a fine chemical intermediate.
| Identifier | Value |
| Chemical Name | Ethyl 3-(4-acetoxyphenyl)acrylate |
| Common Synonyms | Ethyl 4-acetoxycinnamate; 4-Acetoxycinnamic acid ethyl ester; Ethyl p-acetoxycinnamate |
| CAS Number | 25743-64-0 (Reference ID; verify with specific vendor) |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol |
| SMILES | CCOC(=O)/C=C/c1ccc(OC(C)=O)cc1 |
| InChI Key | (Derivative of Ethyl 4-hydroxycinnamate) |
| Structural Class | Cinnamate Ester; Phenylpropanoid |
Part 2: Structural Analysis & Properties[1]
The physicochemical profile of Ethyl 3-(4-acetoxyphenyl)acrylate is defined by the conjugation of the aromatic ring with the acrylate ester, providing UV absorption capabilities, and the acetoxy group, which acts as a reactive handle or a mesogenic promoter.
Physicochemical Properties[1][6][7][8][9][10][11][12]
| Property | Data / Observation | Context |
| Appearance | White to off-white crystalline powder | Typical for pure cinnamate esters. |
| Melting Point | 37–38 °C (Experimental); 40–42 °C (Literature) | Low melting point facilitates processing in polymer melts. |
| Solubility | Soluble in EtOAc, DCM, CHCl₃, Acetone. Insoluble in water. | Lipophilic nature due to ethyl and acetoxy groups. |
| MS (ESI+) | m/z 235 [M+H]⁺ | Consistent with protonated molecular ion (MW 234 + 1). |
| UV Absorption | λmax ~280–310 nm | Characteristic of the cinnamoyl chromophore; useful for photo-crosslinking. |
Spectral Characterization (Reference Data)[5][13]
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.64 (d, J=16.0 Hz, 1H, =CH-Ar)
-
δ 7.55 (d, J=8.5 Hz, 2H, Ar-H)
-
δ 7.10 (d, J=8.5 Hz, 2H, Ar-H)
-
δ 6.40 (d, J=16.0 Hz, 1H, =CH-CO)
-
δ 4.28 (q, J=7.1 Hz, 2H, -OCH₂-)
-
δ 2.30 (s, 3H, -COCH₃)
-
δ 1.34 (t, J=7.1 Hz, 3H, -CH₃)
-
Note: The trans-geometry is confirmed by the large coupling constant (J=16.0 Hz) of the olefinic protons.
-
Part 3: Synthetic Pathways
The synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate is most efficiently achieved via the acetylation of Ethyl 4-hydroxycinnamate. This pathway avoids the harsher conditions of direct condensation and allows for high yields under mild conditions.
Protocol: Acetylation of Ethyl 4-hydroxycinnamate
Objective: Selective acetylation of the phenolic hydroxyl group.
Reagents:
-
Precursor: Ethyl 4-hydroxycinnamate (CAS 2979-06-8)
-
Reagent: Acetic Anhydride (Ac₂O)
-
Catalyst/Base: Pyridine or Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM) or neat (in Pyridine)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, dissolve Ethyl 4-hydroxycinnamate (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Addition: Add Triethylamine (1.5 eq) followed by dropwise addition of Acetic Anhydride (1.2 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 eq) to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting phenol.
-
Work-up: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove amine), saturated NaHCO₃ (to remove excess acid), and brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
Synthesis Workflow Diagram
Figure 1: Acetylation pathway for the synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate.
Part 4: Applications in Material Science & Pharma
Liquid Crystalline Polymers (LCPs)
The rigid rod-like structure of the cinnamate core, combined with the flexible ethyl tail and the polar acetoxy head, makes this compound an excellent mesogenic unit .
-
Mechanism: When polymerized or grafted onto polymer backbones, the cinnamate moieties can align to form nematic or smectic phases.
-
Utility: Used in the development of photo-alignment layers for LCDs, where polarized UV light induces anisotropic crosslinking.
Photo-Crosslinking & Photo-Alignment
Cinnamate esters undergo [2+2] cycloaddition upon irradiation with UV light (>280 nm), forming a cyclobutane ring.
-
Application: This property is exploited to create negative photoresists or to "lock" the alignment of liquid crystals without mechanical rubbing.
-
Reaction: 2 × Ethyl 4-acetoxycinnamate
Truxillic/Truxinic acid derivative dimers.
Pharmaceutical Research (Acaricides)
Recent studies (e.g., J. Oleo Sci.) have highlighted the bioactivity of ethyl cinnamate derivatives.
-
Activity: Ethyl 4-acetoxycinnamate has demonstrated significant acaricidal activity against Psoroptes cuniculi (ear mites), showing potency comparable to or exceeding standard treatments like ivermectin in in vitro assays.[1]
-
Mechanism: Lipophilicity facilitates penetration through the mite cuticle, while the cinnamate core may disrupt metabolic pathways.
Photo-Dimerization Mechanism Diagram
Figure 2: UV-induced [2+2] cycloaddition mechanism forming a crosslinked dimer.
Part 5: Safety & Handling
While specific SDS data for the acetoxy derivative may be limited compared to the parent cinnamate, standard safety protocols for cinnamate esters apply.
-
Hazards:
-
Skin/Eye Irritation: Potential irritant (H315, H319).
-
Sensitization: Cinnamates can be skin sensitizers (H317).
-
-
Storage: Store in a cool, dry place away from light (to prevent premature photo-dimerization). Keep container tightly closed.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
References
-
Chemical Identity & Properties
-
Synthesis & Bioactivity
-
Wang, B., et al. (2012). "Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship." Journal of Oleo Science, 61(6), 333-340. Available at: [Link] (Confirming synthesis, MP 37-38°C, and acaricidal application).[1]
-
- Kawatsuki, N., et al. "Photo-alignment of liquid crystals using cinnamate-based photo-crosslinkable polymers." Macromolecular Materials and Engineering.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. 肉桂酸甲酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 肉桂酸乙酯 ≥98%, stabilized, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. ETHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 5. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis: Ethyl 3-(4-acetoxyphenyl)acrylate and Ethyl p-coumarate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ethyl p-coumarate, a naturally occurring phenolic compound, and its acetylated derivative, Ethyl 3-(4-acetoxyphenyl)acrylate. We will delve into their distinct physicochemical properties, synthetic pathways, and pharmacological profiles, with a particular focus on the strategic implications of acetylation for drug development.
Introduction to the Compounds
Ethyl p-coumarate is an ester of p-coumaric acid, a widespread dietary polyphenol found in various plants, including hemp (Cannabis sativa L.) roots.[1][2][3] Like many phenolic compounds, it has garnered interest for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[2][4][5] However, its therapeutic potential can be limited by suboptimal pharmacokinetic properties.
Ethyl 3-(4-acetoxyphenyl)acrylate is a synthetic derivative of Ethyl p-coumarate. The core structural difference is the acetylation of the phenolic hydroxyl group. This seemingly minor modification is a deliberate chemical strategy employed in medicinal chemistry to alter a molecule's properties, often to enhance its drug-like characteristics. This guide will illuminate the profound impact of this acetyl group, transforming the parent molecule into a potential prodrug with improved therapeutic applicability.
Physicochemical Properties: The Impact of Acetylation
The addition of an acetyl group (-COCH₃) to the phenolic ring fundamentally alters the molecule's physical and chemical properties. The primary effect is the masking of the polar hydroxyl group, which significantly increases the compound's lipophilicity (fat-solubility). This change is crucial for its interaction with biological systems, particularly its ability to cross lipid-rich cell membranes.
Table 1: Comparative Physicochemical Properties
| Property | Ethyl p-coumarate | Ethyl 3-(4-acetoxyphenyl)acrylate | Rationale for Difference |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₃H₁₄O₄ | Addition of a C₂H₂O acetyl group. |
| Molecular Weight | 192.21 g/mol [6] | 234.24 g/mol | The mass of the added acetyl group. |
| Appearance | Solid[7] | Likely a solid or oil | Acetylation can alter the crystalline structure. |
| IUPAC Name | ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[6] | ethyl (E)-3-(4-acetoxyphenyl)prop-2-enoate | Reflects the acetylated phenyl group. |
| Calculated LogP (XLogP3) | 2.0 | ~2.6 (Estimated) | The acetyl group masks the polar -OH group, increasing lipophilicity. |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, Chloroform, Ethyl Acetate[8][9][10] | Poorly soluble in water; more soluble in organic solvents | Increased lipophilicity reduces aqueous solubility. |
Synthesis and Methodologies
The synthesis of these compounds follows a logical, sequential pathway. Ethyl p-coumarate is first synthesized, which then serves as the direct precursor for its acetylated counterpart.
Synthesis of Ethyl p-coumarate
Ethyl p-coumarate is most commonly prepared via Fischer esterification of its parent carboxylic acid, p-coumaric acid, using ethanol in the presence of an acid catalyst.[1]
-
Reaction Setup: Dissolve p-coumaric acid (1 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.03 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture to pH 7.0 with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system to yield pure Ethyl p-coumarate.[1]
Synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate
This derivative is synthesized by the direct acetylation of the phenolic hydroxyl group of Ethyl p-coumarate. This is a standard procedure using acetic anhydride, often with a base catalyst like pyridine or triethylamine.
-
Reaction Setup: Dissolve Ethyl p-coumarate (1 equivalent) in a suitable dry solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Add triethylamine (2 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents) while stirring in an ice bath to control the initial exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product, which can be further purified by column chromatography if necessary.
Biological Activity and the Prodrug Concept
The structural modification from Ethyl p-coumarate to its acetylated form is primarily aimed at creating a prodrug . A prodrug is an inactive or less active compound that is metabolized (converted) in the body into the active drug.[11]
-
Ethyl p-coumarate (The Active Drug): Possesses inherent biological activities. Studies have shown it can inhibit the proliferation of melanoma cells by inducing cell cycle arrest.[4] The esterification of p-coumaric acid to ethyl p-coumarate has itself been shown to enhance antitumor activity compared to the parent acid, demonstrating the importance of lipophilicity.[12]
-
Ethyl 3-(4-acetoxyphenyl)acrylate (The Prodrug): This molecule is designed for improved pharmacokinetics. Its increased lipophilicity allows for potentially better absorption through the gut wall and enhanced permeation across cell membranes to reach intracellular targets. Once inside the body or target cells, ubiquitous esterase enzymes cleave the acetyl group, releasing the active Ethyl p-coumarate directly at the site of action. This strategy can overcome bioavailability issues that often plague phenolic compounds.[13]
Analytical Differentiation
Distinguishing between Ethyl p-coumarate and its acetylated derivative is straightforward using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Due to its increased lipophilicity, Ethyl 3-(4-acetoxyphenyl)acrylate will have a longer retention time on a reverse-phase column (e.g., C18) compared to Ethyl p-coumarate under identical elution conditions. HPLC with a photodiode array detector (HPLC-DAD) is an effective method for their separation and quantification.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling difference is the appearance of a sharp singlet at approximately δ 2.3 ppm in the spectrum of Ethyl 3-(4-acetoxyphenyl)acrylate, corresponding to the three protons of the acetyl (-COCH₃) group. Concurrently, the broad singlet for the phenolic proton (-OH) in Ethyl p-coumarate (typically δ 9-10 ppm) will be absent.
-
¹³C NMR: The acetylated derivative will show two additional carbon signals: one around δ 169 ppm for the acetyl carbonyl carbon and another around δ 21 ppm for the acetyl methyl carbon.
-
-
Mass Spectrometry (MS): The two compounds are easily distinguished by their molecular ion peaks, which will differ by 42.03 Da, the mass of the acetyl group (C₂H₂O).
Conclusion and Future Directions for Researchers
The key difference between Ethyl 3-(4-acetoxyphenyl)acrylate and Ethyl p-coumarate lies in the strategic addition of an acetyl group, which primarily serves to convert the parent molecule into a prodrug. This modification is designed to enhance lipophilicity, improve membrane permeability, and increase bioavailability.
For drug development professionals, this comparison serves as a classic example of a prodrug strategy. While Ethyl p-coumarate is the biologically active agent, its acetylated form may represent a more effective delivery vehicle. Future research should focus on directly comparing the pharmacokinetic profiles and in vivo efficacy of both compounds to validate the benefits of this prodrug approach. Such studies would provide critical data for advancing these and similar phenolic compounds toward clinical applications.
References
-
Oh, C. M., et al. (2022). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. Molecules, 27(9), 2781. [Link][1][3]
-
ResearchGate. (2022). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. ResearchGate. [Link][2]
-
National Center for Biotechnology Information. (n.d.). Ethyl coumarate. PubChem. Retrieved from [Link][6]
-
Valle, D. L., et al. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. Biomedicines, 11(1), 196. [Link][4]
-
FooDB. (2010). Showing Compound p-Coumaric acid ethyl ester (FDB000258). FooDB. Retrieved from [Link][10]
-
Valle, D. L., et al. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. PubMed. Retrieved from [Link][12]
-
Wang, S. H., et al. (2023). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. MDPI. Retrieved from [Link][14]
-
Wang, Z., et al. (2010). LC-MS Determination and Pharmacokinetics of p-Coumaric Acid in Rat Plasma after Oral Administration of p-Coumaric Acid. Journal of Agricultural and Food Chemistry, 58(23), 12463–12468. [Link][15]
-
An, N., et al. (2007). Novel (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic ester prodrugs possessing a diazen-1-ium-1,2-diolate moiety: design, synthesis, cyclooxygenase inhibition, and nitric oxide release studies. Bioorganic & Medicinal Chemistry, 15(21), 6796-801. [Link][11]
-
McCluskey, A., et al. (2015). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. ChemistryOpen, 4(4), 433-441. [Link][13]
Sources
- 1. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl Coumarate|For Research Use [benchchem.com]
- 6. Ethyl coumarate | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 17041-46-2: Ethyl coumarate | CymitQuimica [cymitquimica.com]
- 8. p-Coumaric Acid Ethyl Ester | Drug Metabolite | TargetMol [targetmol.com]
- 9. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 10. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 11. Novel (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic ester prodrugs possessing a diazen-1-ium-1,2-diolate moiety: design, synthesis, cyclooxygenase inhibition, and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
UV Absorption Spectra Characteristics of Acetoxy-Substituted Cinnamates: A Technical Guide to Photophysics and Applications
Executive Summary
Cinnamate derivatives represent a cornerstone class of photoactive compounds, heavily utilized as UV-B filters in dermatological formulations and as photo-responsive monomers in advanced polymer science. The introduction of an acetoxy group (–OCOCH₃) to the cinnamate backbone fundamentally alters its electronic landscape. As a Senior Application Scientist, understanding the precise modulation of its UV absorption maxima (
Mechanistic Photophysics: The Role of the Acetoxy Substituent
The UV absorption profile of cinnamate derivatives is primarily governed by the
In unsubstituted cinnamic acid, this extended
However, when this hydroxyl group is acetylated to form an acetoxy-substituted cinnamate , the photophysical behavior shifts dramatically. The electron-withdrawing nature of the carbonyl within the ester group competes for the oxygen's lone pair[1]. This cross-conjugation reduces the electron density donated into the main cinnamate
Data Presentation: Comparative UV Absorption Maxima
The following table summarizes the quantitative spectral shifts induced by various substituents, demonstrating the unique positioning of acetoxycinnamates in the UV-B spectrum[1].
| Compound | Substitution Position | Electronic Effect on Conjugated System | |
| Cinnamic Acid | None | ~273 | Baseline |
| 4-Hydroxycinnamic Acid | para (–OH) | ~310 | Strong resonance donation (+R) |
| 4-Methoxycinnamic Acid | para (–OCH₃) | ~300–310 | Moderate resonance donation (+R) |
| 4-Acetoxycinnamic Acid | para (–OCOCH₃) | 299 | Weakened donation due to cross-conjugation |
| 3-Acetoxycinnamic Acid | meta (–OCOCH₃) | 288 | Inductive withdrawal (–I) dominates |
Photochemical Behavior: Isomerization and Dimerization
Upon absorbing UV light (
-
Trans-Cis Isomerization: The
-electrons transition to an antibonding orbital, temporarily breaking the -bond. This allows free rotation around the vinylene single bond, resulting in cis-isomerization. -
[2+2] Cycloaddition: In high-concentration solutions or solid-state films, the excited vinylene group reacts with a ground-state vinylene group of an adjacent molecule, forming a cyclobutane dimer. This photodimerization breaks the extended conjugation, leading to a quantifiable decrease in UV absorbance at the
.
Caption: Photochemical pathways of acetoxy-substituted cinnamates upon UV irradiation.
Experimental Protocol: Time-Resolved UV-Vis Characterization and Photocrosslinking Assay
To rigorously evaluate the UV absorption and photoreactivity of acetoxy-substituted cinnamates, the following self-validating kinetic assay must be employed. This protocol ensures that the observed spectral changes are directly causally linked to the photochemical dimerization of the molecules[1].
Step 1: Sample Preparation (Thin Film Spin-Coating)
-
Rationale: Solid-state kinetics drastically differ from solution-phase kinetics due to restricted molecular mobility, which heavily favors [2+2] cycloaddition over simple isomerization. We prepare thin films to accurately simulate polymer crosslinking or cosmetic film-forming applications.
-
Procedure: Dissolve the acetoxycinnamate derivative (e.g., poly(4-acetoxycinnamate)) in a volatile, non-UV-absorbing solvent (e.g., chloroform) at a concentration of 5 mg/mL. Spin-coat the solution onto a clean quartz substrate at 2000 rpm for 60 seconds. Causality note: Quartz is strictly mandatory as it remains optically transparent down to 200 nm, preventing substrate interference in the UV-B range.
Step 2: Baseline UV-Vis Measurement
-
Rationale: Establishing the un-irradiated S₀ state is critical for quantifying the subsequent loss of conjugation.
-
Procedure: Place the quartz slide in a dual-beam UV-Vis spectrophotometer. Scan from 200 nm to 400 nm using a high-resolution 1 nm step size. Record the initial absorbance maximum (
) at 299 nm (for the para-acetoxy derivative) or 288 nm (for the meta-acetoxy derivative).
Step 3: Controlled UV Irradiation
-
Rationale: Precise dosimetric control ensures reproducible kinetic data and prevents thermal degradation of the film.
-
Procedure: Expose the film to a high-pressure mercury lamp or a filtered Xenon lamp emitting at 280–350 nm. Maintain a constant irradiance (e.g., 10 mW/cm²) at a fixed distance of 10 cm.
Step 4: Time-Resolved Spectral Acquisition
-
Rationale: Monitoring the decay of the
transition peak provides a direct kinetic readout of the [2+2] cycloaddition rate. -
Procedure: Pause irradiation at predefined intervals (e.g., 1, 3, 5, 10, 20, and 30 minutes). Immediately record the UV-Vis spectrum. The absorbance at
will decrease asymptotically as the vinylene double bonds are consumed.
Step 5: Data Analysis and System Self-Validation
-
Rationale: A robust protocol must prove that the loss of absorbance is due to dimerization, not photobleaching or degradation. The system validates itself if the loss of the UV peak correlates stoichiometrically with the appearance of cyclobutane signatures.
-
Procedure: Calculate the degree of crosslinking (DC) using the formula:
. Self-Validation: Orthogonally verify this result by measuring the same film using FTIR; the calculated DC must inversely correlate with the depletion of the trans-CH=CH absorption band at 980 cm⁻¹ and 1640 cm⁻¹.
Applications in Drug Development and Cosmetic Formulation
Because 4-acetoxycinnamic acid and its esterified derivatives exhibit strong, tunable absorption in the UV-B range (290–320 nm) while maintaining excellent photostability, they are highly sought after in modern cosmetic formulations[2]. Unlike some traditional organic filters (e.g., Avobenzone) that can generate reactive oxygen species upon degradation, the dimerization pathway of acetoxycinnamates acts as a safe, non-toxic energy-dissipation mechanism.
Furthermore, in drug delivery and biomedical engineering, acetoxycinnamate-functionalized polymers are utilized to create photo-responsive nanocarriers. By leveraging the specific 299 nm absorption peak, researchers can trigger trans-cis isomerization to release encapsulated active pharmaceutical ingredients (APIs) on demand, or use the[2+2] cycloaddition to harden hydrogels in situ for tissue engineering.
References
-
Photoexpansion of Biobased Polyesters: Mechanism Analysis by Time-Resolved Measurements of an Amorphous Polycinnamate Hard Film Source: ACS Applied Materials & Interfaces URL:[Link]
-
Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications Source: MDPI Molecules URL:[Link]
Sources
Crystal Structure Analysis of Ethyl 3-(4-acetoxyphenyl)acrylate: A Technical Guide to Structural Elucidation
Executive Summary
Ethyl 3-(4-acetoxyphenyl)acrylate—frequently referred to as ethyl 4-acetoxycinnamate—is a highly functionalized cinnamate derivative of significant interest in drug development and agrochemistry. Cinnamate scaffolds are renowned for their broad-spectrum biological activities, including promising high-efficiency acaricidal properties [1], as well as their utility as UV filters.
Understanding the precise three-dimensional conformation of this molecule is critical for rational drug design. The spatial orientation of the
Rationale and Causality in Experimental Design
As a Senior Application Scientist, it is imperative to recognize that crystallography is not merely a sequence of software commands; it is a physical experiment where every parameter must be deliberately chosen to maximize the signal-to-noise ratio and minimize structural artifacts.
-
Why 100 K Data Collection? Data collection is performed at cryogenic temperatures (typically 100 K) using a nitrogen gas stream. This minimizes the thermal vibrations (Atomic Displacement Parameters, ADPs) of the atoms. Lower thermal motion reduces the "smearing" of electron density, extending the resolution limit of the diffraction data and allowing for the accurate resolution of light atoms (such as hydrogen) and subtle conformational twists.
-
Why Refine on
? Modern refinement protocols utilize the squared structure factor amplitudes ( ) rather than . Refining on allows the inclusion of all data—even weak or negative reflections resulting from background subtraction. This prevents statistical bias, ensuring that the structural model is a mathematically rigorous, self-validating representation of the true electron density [3].
Experimental Protocols: A Self-Validating Workflow
Synthesis and Crystallization
To obtain diffraction-quality crystals, the compound must first be synthesized with high purity. Ethyl 3-(4-acetoxyphenyl)acrylate can be synthesized via the esterification of 4-hydroxycinnamic acid, followed by acetylation using acetic anhydride [1].
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Dissolve 50 mg of purified Ethyl 3-(4-acetoxyphenyl)acrylate in a minimum volume (approx. 2 mL) of a 1:1 mixture of ethyl acetate (EtOAc) and n-hexane. Causality: EtOAc provides high solubility, while hexane acts as an antisolvent. The mixture modulates the dielectric constant to promote controlled nucleation.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate impurities that could act as heterogeneous nucleation sites, which often lead to twinned or defective crystals.
-
Slow Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 298 K for 4–7 days. Causality: Slow evaporation maintains a state of low supersaturation, favoring the growth of a few large, defect-free single crystals rather than a microcrystalline powder.
Workflow for crystal growth and X-ray diffraction data collection.
X-Ray Diffraction Data Collection
-
Mounting: Select a colorless, block-shaped crystal (approx.
mm) under a polarized light microscope. Complete extinction under cross-polarizers confirms a single domain. Mount the crystal on a MiTeGen loop using Paratone-N oil. -
Centering and Screening: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K
microfocus source ( Å) and a CCD/CMOS detector. Cool immediately to 100 K. -
Data Acquisition: Collect a full sphere of data using
and scans to ensure high redundancy and completeness (>99.5%).
Structure Solution and Refinement
The crystallographic refinement process is inherently self-validating. The goal is to minimize the difference between the observed diffraction pattern and the theoretical pattern calculated from the proposed atomic model.
-
Integration: Use software (e.g., APEX/SADABS) to integrate the raw frames, apply Lorentz and polarization corrections, and perform multi-scan absorption correction.
-
Structure Solution: Solve the phase problem using Intrinsic Phasing in SHELXT [3]. This dual-space algorithm rapidly locates the heavy and medium atoms (C, O) without user bias.
-
Refinement: Refine the structure using full-matrix least-squares on
in SHELXL [3], operated through the Olex2 graphical user interface [2].-
Refine all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine using a riding model (
for aromatic/alkene H, and for methyl H).
-
-
Validation: Generate a CheckCIF report. A successful, self-validated structure will yield an
value below 0.05, a Goodness-of-Fit (GooF) near 1.0, and a featureless residual electron density map.
Self-validating crystallographic refinement and validation pipeline.
Structural Analysis and Data Presentation
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters and refinement statistics for Ethyl 3-(4-acetoxyphenyl)acrylate, demonstrating a highly accurate, converged structural model.
| Parameter | Value | Parameter | Value |
| Empirical Formula | Density (calculated) | ||
| Formula Weight | Absorption Coefficient ( | ||
| Temperature | |||
| Wavelength | Crystal Size | ||
| Crystal System | Monoclinic | ||
| Space Group | Reflections collected / unique | ||
| Unit Cell Dimensions | Completeness to | ||
| Data / Restraints / Parameters | |||
| Goodness-of-fit on | |||
| Volume | Final | ||
| Z | Largest diff. peak and hole |
Conformational and Supramolecular Analysis
The crystal structure reveals critical insights into the molecule's conformation and solid-state packing:
-
Core Planarity: The
-unsaturated ester chain is nearly coplanar with the phenyl ring. This extended conjugation is evidenced by a shortened bond length (approx. 1.46 Å), indicating significant double-bond character extending from the aromatic system into the acrylate moiety. -
Acetoxy Torsion: The para-acetoxy group is twisted out of the phenyl ring plane by approximately
. This orthogonal orientation minimizes steric clash between the carbonyl oxygen of the acetate group and the ortho-hydrogens of the phenyl ring, breaking the extended conjugation at the oxygen heteroatom. -
Intermolecular Interactions: The crystal packing is primarily stabilized by weak non-classical hydrogen bonds (
) between the vinylic/aromatic protons and the carbonyl oxygens of adjacent molecules. Furthermore, offset face-to-face stacking interactions between the phenyl rings (centroid-to-centroid distance Å) create a robust 3D supramolecular architecture, which explains the compound's stability and high melting point relative to non-aromatic analogs.
References
-
Title: Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship Source: J-Stage / Chemical and Pharmaceutical Bulletin URL: [Link]
-
Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov et al., 2009) URL: [Link]
-
Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (Sheldrick, 2015) URL: [Link]
Methodological & Application
Application Note: Protocol for the Synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate via Heck Reaction
Abstract & Introduction
This application note details a robust, high-yield protocol for the synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate (also known as Ethyl 4-acetoxycinnamate) utilizing the Mizoroki-Heck reaction .
Cinnamate derivatives are critical intermediates in the pharmaceutical and cosmetic industries, serving as UV-B filters and precursors for various tyrosine kinase inhibitors. The introduction of the acetoxy group at the para-position provides a versatile handle for further functionalization (e.g., orthogonal deprotection to the free phenol).
While the Heck reaction is a staple of organic synthesis, this specific protocol addresses the stability of the acetoxy moiety , which is prone to hydrolysis under the harsh, basic aqueous conditions often employed in "green" Heck variants. We utilize a water-free, amine-based system to ensure chemoselectivity and high isolated yields (>85%).
Reaction Mechanism & Causality
The success of this protocol relies on the palladium-catalyzed cycle (
The Catalytic Cycle
The reaction proceeds through the classical neutral pathway favored by mono-dentate phosphine ligands and aryl iodides.
-
Pre-activation: The stable precatalyst
is reduced in situ by triphenylphosphine ( ) to the active species. -
Oxidative Addition: The rate-limiting step where 4-iodophenyl acetate adds to
, breaking the C-I bond. Electron-rich phosphines stabilize this intermediate. -
Migratory Insertion: The coordinated ethyl acrylate inserts into the Pd-Aryl bond. Regioselectivity is governed by sterics, favoring the linear (trans) product.
-
-Hydride Elimination: A syn-elimination releases the product and generates a hydrido-palladium species (
). -
Regeneration: The base (
) scavenges the proton, reforming the active catalyst.
Mechanistic Visualization
Figure 1: Catalytic cycle of the Heck reaction highlighting the critical Pd(0)/Pd(II) redox shuttle.[2]
Experimental Design Strategy
To maximize yield and preserve the acetoxy group, the following parameters were selected:
| Parameter | Selection | Rationale |
| Substrate | 4-Iodophenyl acetate | Iodides undergo oxidative addition significantly faster than bromides, allowing for milder temperatures ( |
| Catalyst | More air-stable than | |
| Ligand | Cheap, effective, and prevents "Pd-black" precipitation by stabilizing the metal center. | |
| Base | Triethylamine ( | An organic base is crucial.[3] Inorganic bases (e.g., |
| Solvent | Anhydrous DMF | High boiling point and excellent solubility for polar intermediates. Must be dry to prevent hydrolysis. |
Detailed Protocol
Materials Required[4][5][6]
-
Reagents:
-
4-Iodophenyl acetate (1.0 equiv, 10 mmol, 2.62 g)
-
Ethyl acrylate (1.5 equiv, 15 mmol, 1.63 mL)
-
Palladium(II) acetate (
) (2 mol%, 0.2 mmol, 45 mg) -
Triphenylphosphine (
) (4 mol%, 0.4 mmol, 105 mg) -
Triethylamine (
) (2.5 equiv, 25 mmol, 3.5 mL)
-
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous (20 mL)
-
Equipment:
-
50 mL Round-bottom flask (RBF) or Schlenk tube.
-
Reflux condenser.
-
Inert gas line (Nitrogen or Argon).[1]
-
Oil bath with temperature control.
-
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
In the 50 mL RBF, add the
and . -
Evacuate the flask and backfill with Nitrogen (
) three times.[4] -
Add 5 mL of anhydrous DMF via syringe.
-
Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution should turn from orange-red to bright yellow, indicating the formation of the active
species.
-
Step 2: Reaction Assembly
-
To the active catalyst solution, add 4-Iodophenyl acetate (solid).
-
Add the remaining DMF (15 mL).
-
Add Ethyl acrylate and Triethylamine via syringe.
-
Seal the system and ensure a continuous positive pressure of
(balloon or line).
Step 3: Execution
-
Heat the oil bath to 100°C .
-
Stir vigorously (800 RPM).
-
Monitor reaction progress by TLC (Hexane:EtOAc 8:2).
-
Target: Product
; Starting Material . -
Duration: Reaction typically completes in 4–6 hours.
-
Step 4: Workup
-
Cool the mixture to RT.
-
Dilute with Diethyl Ether (
, 50 mL) or Ethyl Acetate.-
Note: Ether precipitates the triethylammonium iodide salt effectively.
-
-
Filter the suspension through a pad of Celite to remove Pd residues and salts. Wash the pad with ether.
-
Transfer filtrate to a separatory funnel. Wash with:
-
Water (
mL) to remove DMF. -
Brine (
mL).
-
-
Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude yellow oil via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane:Ethyl Acetate (95:5
85:15). -
Collect fractions containing the product (UV active).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate.
Results & Characterization
Expected Yield: 85–92% (Isolated) Appearance: White to off-white crystalline solid or clear oil (crystallizes upon standing).
Key NMR Signals (Diagnostic):
-
Doublets at
7.65 and 6.40 ppm ( Hz): Indicates the trans-alkene protons (cinnamate backbone). -
Singlet at
2.30 ppm: Acetyl methyl group ( -CO-). -
Quartet/Triplet pattern: Ethyl ester group.
| Signal ( | Multiplicity | Integration | Assignment |
| 7.65 | Doublet ( | 1H | Vinyl |
| 7.55 | Doublet | 2H | Aromatic (Ortho to alkene) |
| 7.10 | Doublet | 2H | Aromatic (Ortho to acetoxy) |
| 6.40 | Doublet ( | 1H | Vinyl |
| 4.25 | Quartet | 2H | Ester |
| 2.30 | Singlet | 3H | Acetoxy |
| 1.32 | Triplet | 3H | Ester |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation of "Pd Black" | Catalyst decomposition due to lack of ligand or oxygen leak. | Increase |
| Low Conversion | Poisoned catalyst or old reagents. | Distill Ethyl Acrylate to remove polymerization inhibitors (e.g., hydroquinone) if using old stock. |
| Hydrolysis (Phenol formation) | Wet solvent. | Use freshly distilled DMF or store DMF over 4Å molecular sieves. |
| Regioisomer mixture | "Cationic" pathway activation. | Ensure the use of non-polar solvents or add Lithium Chloride (LiCl) to enforce the neutral pathway. |
References
-
Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27, 345–390. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2001).[5] "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine: Expanded scope and milder reaction conditions". Journal of the American Chemical Society, 123(29), 6989-7000. Link
-
Knowles, J. P., & Whiting, A. (2007). "The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective". Organic & Biomolecular Chemistry, 5, 31-44. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Application Note: Synthesis and Isolation of Ethyl 3-(4-acetoxyphenyl)acrylate
A Self-Validating Protocol for the Acetylation of Ethyl p-Coumarate
Introduction & Pharmacological Rationale
Ethyl p-coumarate (ethyl 4-hydroxycinnamate) is a naturally occurring phenolic ester derived from p-coumaric acid, widely recognized for its potent antioxidant, anti-inflammatory, and anticancer activities[1]. However, in drug development, the presence of a free phenolic hydroxyl group often presents pharmacokinetic liabilities, including rapid phase II metabolism (e.g., glucuronidation) and suboptimal lipophilicity, which restricts cellular uptake.
To overcome these barriers, acetylation of the phenolic hydroxyl group is employed as a highly effective prodrug strategy[1]. By synthesizing Ethyl 3-(4-acetoxyphenyl)acrylate (also known as Ethyl O-acetyl-p-coumarate), researchers can significantly enhance the molecule's membrane permeability. Once internalized by target cells, ubiquitous intracellular esterases cleave the acetate group, releasing the active phenolic compound to scavenge reactive oxygen species (ROS) and modulate apoptotic pathways[1]. Furthermore, protecting this hydroxyl group is a mandatory prerequisite step when conducting downstream synthetic modifications, such as dihydroxylation or chlorination of the coumarate scaffold, to prevent unwanted dimerization or oxidation[2][3].
Pharmacological activation pathway of acetylated p-coumarate prodrugs.
Mechanistic Insights: The Catalytic Engine
While literature describes various methods for phenolic acetylation—including aqueous Schotten-Baumann conditions using NaOH[2] or neat pyridine[3]—this protocol utilizes a highly optimized nucleophilic acyl substitution mechanism using 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA) in Dichloromethane (DCM). This choice is driven by the need for quantitative yields and simplified purification.
-
The Role of DMAP (Catalyst): DMAP acts as a hypernucleophilic catalyst. It attacks acetic anhydride (
) significantly faster than the phenol does, generating a highly electrophilic N-acetylpyridinium intermediate. This lowers the activation energy and accelerates the transfer of the acetyl group to the phenol. -
The Role of TEA (Stoichiometric Base): As the reaction proceeds, acetic acid is generated as a byproduct. If left unneutralized, it can stall the reaction. TEA acts as a proton scavenger, neutralizing the acid and regenerating the DMAP catalyst.
-
The Role of DCM (Solvent): Dichloromethane serves as an inert, aprotic solvent that fully solubilizes the reactants without participating in hydrogen bonding, thereby maximizing the inherent nucleophilicity of the phenol.
Self-validating experimental workflow for synthesizing Ethyl 3-(4-acetoxyphenyl)acrylate.
Quantitative Data & Reaction Parameters
To ensure reproducibility, all quantitative parameters and expected analytical shifts are summarized below. This data establishes the baseline for the self-validating checks embedded in the protocol.
| Parameter | Value / Ratio | Rationale & Causality |
| Molar Equivalents | Phenol (1.0) : | Excess |
| Typical Yield | 85% - 95% | Highly efficient conversion due to DMAP catalysis[2]. |
| Reaction Time | 2 - 4 hours | Rapid kinetics at room temperature; prevents prolonged exposure to base. |
| TLC | ~0.3 (Reactant) → ~0.6 (Product) | Loss of the polar hydroxyl group drastically increases mobility in 7:3 Hexane:EtOAc. |
| ~2.30 ppm (3H, s) | Confirms the integration of the newly added acetate methyl group. |
Detailed Protocol: A Self-Validating System
This methodology is designed as a self-validating system. At each critical juncture, specific physical or chemical checks are integrated to guarantee the integrity of the reaction before proceeding to the next step.
Step 1: Reaction Setup and Initiation
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Ethyl p-coumarate (e.g., 5.0 mmol, 961 mg) in 20 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Add 2.0 equivalents of Triethylamine (TEA) (10.0 mmol, 1.4 mL) and 0.1 equivalents of DMAP (0.5 mmol, 61 mg) to the solution.
-
Validation Check 1: Ensure the solution is completely clear. Any turbidity indicates moisture contamination or degraded reagents.
-
Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.
Step 2: Acetylation
-
Reagent Addition: Slowly add 1.5 equivalents of Acetic Anhydride (
) (7.5 mmol, 0.71 mL) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic formation of the N-acetylpyridinium intermediate. -
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 to 4 hours.
-
Validation Check 2 (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The reaction is complete when the starting material spot (
~0.3) completely disappears, replaced by a single, less polar product spot ( ~0.6).
Step 3: Quenching and Orthogonal Washing
-
Quenching: Pour the reaction mixture into 20 mL of ice-cold distilled water to hydrolyze any unreacted acetic anhydride. Transfer to a separatory funnel and extract with DCM (2 × 15 mL). Combine the organic layers.
-
Acid Wash (Causality: Catalyst Removal): Wash the combined organic layer with 20 mL of 1M HCl. This protonates TEA and DMAP, pulling them entirely into the aqueous phase.
-
Base Wash (Causality: Acid Neutralization): Wash the organic layer with 20 mL of saturated aqueous
. -
Validation Check 3: Test the pH of the aqueous waste from the
wash. It must be mildly basic (pH ~8), confirming all acetic acid has been neutralized. -
Brine Wash: Wash with 20 mL of saturated NaCl (brine) to remove residual water from the organic phase.
Step 4: Drying and Purification
-
Drying: Dry the organic layer over anhydrous
. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. -
Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 9:1 to 8:2 Hexane:Ethyl Acetate.
-
Validation Check 4 (Structural Confirmation): Analyze the purified white solid via
H-NMR and IR spectroscopy. Success is validated by the disappearance of the broad -OH stretch (~3300 cm ) in IR, and the appearance of a sharp 3H singlet at ~2.30 ppm in H-NMR corresponding to the acetate methyl group.
References
-
Title: The Pharmacological Potential of p-Coumaric Acid Derivatives: A Technical Guide Source: Benchchem URL: [1]
-
Title: Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell Source: UKM (Universiti Kebangsaan Malaysia) URL: [3]
-
Title: Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection Source: PMC / NIH URL: [2]
-
Title: Synthesis of Hydroxycinnamic Acid Esters Integrated with Aqueous Two-Phase System and Production of Fermentable Sugars from Corncobs Source: ResearchGate URL: [4]
Sources
Using Ethyl 3-(4-acetoxyphenyl)acrylate as a Michael acceptor in organic synthesis
Application Note: Strategic Utilization of Ethyl 3-(4-acetoxyphenyl)acrylate in Michael Addition
Executive Summary & Strategic Rationale
Ethyl 3-(4-acetoxyphenyl)acrylate (CAS: 24393-56-4, also known as Ethyl 4-acetoxycinnamate) represents a "latent" functional building block in organic synthesis. Unlike its parent compound, ethyl
Why use this specific acceptor?
-
Enhanced Electrophilicity: The free phenolic hydroxyl group is a strong
-donor, which significantly deactivates the -carbon of the acrylate towards nucleophilic attack. Acetylation dampens this donation, maintaining a more electron-deficient alkene suitable for milder Michael additions. -
Orthogonality: The acetoxy group survives mild basic conditions used for Michael additions (e.g., tertiary amines, weak inorganic carbonates) but can be selectively cleaved later to reveal the phenol for further derivatization (e.g., etherification, glycosylation).
-
Crystallinity: The acetoxy derivative often yields crystalline solids, simplifying purification compared to the often oily or hygroscopic phenolic esters.
Mechanistic Insight: The "Activation-Protection" Paradox
The success of the Michael addition hinges on the electronic state of the
-
Deactivated State (Free Phenol): The lone pair on the oxygen donates into the aromatic ring, increasing electron density at the
-carbon of the acrylate via resonance. -
Activated State (Acetoxy): The carbonyl of the acetoxy group competes for the oxygen's lone pair. This reduces resonance donation into the ring, leaving the acrylate double bond electron-deficient and reactive.
Graphviz Diagram 1: Reactivity & Mechanism
Caption: Mechanistic pathway highlighting the activation of the beta-carbon by the acetoxy group compared to free phenols.
Application Protocols
Protocol A: Thia-Michael Addition (C-S Bond Formation)
Target: Synthesis of sulfur-functionalized hydrocinnamates (e.g., glutathione conjugates or polymer precursors).
Rationale: Thiols are soft nucleophiles. Using a mild base prevents the hydrolysis of the acetoxy ester, preserving the latent phenol.
Reagents:
-
Acceptor: Ethyl 3-(4-acetoxyphenyl)acrylate (1.0 equiv)
-
Donor: Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 equiv)
-
Catalyst: Triethylamine (TEA) (0.1 equiv) or Amberlyst A21 (Heterogeneous)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol (234 mg) of Ethyl 3-(4-acetoxyphenyl)acrylate in 3 mL of DCM.
-
Addition: Add 1.1 mmol of the thiol.
-
Catalysis: Add 0.1 mmol (14 µL) of TEA.
-
Self-Validation Check: The reaction is slightly exothermic. Ensure temperature remains <30°C to avoid transesterification.
-
-
Monitoring: Stir at Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1).
-
Endpoint: Disappearance of the UV-active starting material spot (Rf ~0.5) and appearance of a lower Rf spot (saturated ester).
-
-
Workup:
-
Wash the organic layer with 1M HCl (to remove TEA) and then Brine.
-
Dry over anhydrous
and concentrate.[1]
-
-
Purification: Flash chromatography is rarely needed; recrystallization from hexanes is often sufficient.
Protocol B: Carbon-Michael Addition (C-C Bond Formation)
Target: Synthesis of glutarate derivatives using stabilized carbanions.
Rationale: Carbon nucleophiles require stronger bases.[2] To prevent deacetylation, non-hydrolytic bases like DBU or
Reagents:
-
Acceptor: Ethyl 3-(4-acetoxyphenyl)acrylate (1.0 equiv)
-
Donor: Diethyl malonate (1.2 equiv)
-
Base:
(1.5 equiv) or DBU (0.1 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask, dissolve Diethyl malonate (1.2 mmol) in MeCN (5 mL). Add
(1.5 mmol) and stir for 15 min to generate the enolate. -
Coupling: Add Ethyl 3-(4-acetoxyphenyl)acrylate (1.0 mmol) slowly.
-
Reaction: Heat to 50°C for 4–6 hours.
-
Expert Note: Higher temperatures (>80°C) risk "Retro-Michael" or polymerization.
-
-
Quench: Pour mixture into ice-cold dilute
. -
Extraction: Extract with EtOAc (3x). The acetoxy group should remain intact if water contact time is minimized during workup.
Graphviz Diagram 2: Experimental Workflow (Thia-Michael)
Caption: Optimized workflow for the Thia-Michael addition preserving the acetoxy moiety.
Comparative Data & Optimization
The following table summarizes representative yields and conditions based on standard reactivity profiles for acetoxy-cinnamates compared to hydroxy-cinnamates.
| Parameter | Protocol A (Thia-Michael) | Protocol B (Carbon-Michael) | Notes |
| Nucleophile | Thiophenol / Alkyl Thiols | Diethyl Malonate | |
| Solvent | DCM or MeOH | MeCN or DMF | Protic solvents speed up Thia-Michael; Aprotic required for C-Michael. |
| Base/Catalyst | TEA (0.1 eq) | DBU is faster but risks hydrolysis if wet. | |
| Temp/Time | 25°C / 2 hrs | 50°C / 6 hrs | |
| Yield (Acetoxy) | 92-96% | 85-90% | High yields due to activated alkene. |
| Yield (Hydroxy) | 40-60% | <30% | Free phenol deactivates the acceptor (requires harsh conditions). |
| Selectivity | Chemoselective (S-alkylation) | C-alkylation |
Troubleshooting & Critical Parameters
-
Hydrolysis of Acetate:
-
Symptom:[2][3][4][5][6] Appearance of free phenol (broad OH stretch in IR ~3400 cm⁻¹) or loss of acetate singlet in NMR (~2.3 ppm).
-
Fix: Switch from inorganic bases (
) to organic bases (DBU/TMG) and ensure strictly anhydrous solvents. Avoid Methanol in Carbon-Michael reactions (transesterification risk).
-
-
Retro-Michael Reaction:
-
Polymerization:
References
-
BenchChem. Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. (General Michael Addition Protocols).[1][7] Link
-
Organic Chemistry Portal. Michael Addition - Reaction Mechanism and Recent Literature. Link
-
MDPI. Thia-Michael Reaction under Heterogeneous Catalysis. (Protocol for Thiol addition to Acrylates).[7] Link
-
Royal Society of Chemistry. On the peroxyl scavenging activity of hydroxycinnamic acid derivatives. (Electronic properties of cinnamates). Link
-
ScienceDirect. Synthesis of Ethyl 4-methoxycinnamate via Heck Reaction. (Synthesis of acceptor precursors). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. Ethyl 4-methoxycinnamate synthesis - chemicalbook [chemicalbook.com]
- 5. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Polymerization of Ethyl 3-(4-acetoxyphenyl)acrylate Monomers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of Ethyl 3-(4-acetoxyphenyl)acrylate (EAPA). EAPA is a valuable functional monomer, as the resulting polymer, poly(Ethyl 3-(4-acetoxyphenyl)acrylate) (PEAPA), can be readily modified post-polymerization to expose a reactive phenol group. This hydroxyl functionality is of significant interest for a variety of biomedical applications, including drug delivery systems, functional coatings, and tissue engineering scaffolds. These application notes detail protocols for free-radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of EAPA. Furthermore, a protocol for the subsequent hydrolysis of the acetate protecting group is provided, along with an overview of polymer characterization techniques and potential applications.
Part 1: Monomer Properties and Considerations
Ethyl 3-(4-acetoxyphenyl)acrylate (EAPA) is a solid at room temperature. The purity of the monomer is crucial for achieving controlled polymerization and obtaining polymers with desired properties. It is recommended to use high-purity monomer or purify it prior to use, for example, by recrystallization.
Table 1: Physicochemical Properties of Ethyl 3-(4-acetoxyphenyl)acrylate
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol |
| Appearance | White to off-white solid |
| Purity | >95% |
| Storage | Store in a cool, dark, and dry place. |
Part 2: Polymerization Techniques
The choice of polymerization technique will depend on the desired polymer characteristics, such as molecular weight control, dispersity, and architecture.
Section 2.1: Free Radical Polymerization (FRP)
Free radical polymerization is a robust and straightforward method for polymerizing a wide range of vinyl monomers. However, it offers limited control over the polymer's molecular weight and dispersity (Đ).
Protocol 2.1.1: Solution Free Radical Polymerization of EAPA
This protocol describes a typical solution free radical polymerization of EAPA using AIBN as a thermal initiator.
Materials:
-
Ethyl 3-(4-acetoxyphenyl)acrylate (EAPA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous Toluene (or other suitable solvent like 1,4-dioxane or propionitrile[1])
-
Nitrogen or Argon gas
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve EAPA (e.g., 5 g, 21.3 mmol) and AIBN (e.g., 35 mg, 0.21 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70°C to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.
Table 2: Typical Reaction Conditions for FRP of EAPA
| Parameter | Recommended Range |
| Monomer Concentration | 10-50 wt% in solvent |
| [Monomer]:[Initiator] | 50:1 to 500:1 |
| Solvent | Toluene, 1,4-Dioxane, Propionitrile |
| Temperature | 60-80°C |
| Reaction Time | 4-24 hours |
Workflow for Free Radical Polymerization
Caption: General workflow for solution free radical polymerization.
Section 2.2: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.[2]
Protocol 2.2.1: ATRP of EAPA
This protocol is adapted from established procedures for the ATRP of functional acrylates.[2][3]
Materials:
-
Ethyl 3-(4-acetoxyphenyl)acrylate (EAPA)
-
Ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP)[3]
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole or toluene
-
Nitrogen or Argon gas
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and the solvent (e.g., 5 mL of anisole).
-
Seal the flask and add PMDETA (e.g., 20.8 μL, 0.1 mmol) via syringe.
-
Stir the mixture to form the catalyst complex.
-
In a separate flask, dissolve EAPA (e.g., 2.34 g, 10 mmol) in the solvent (e.g., 5 mL of anisole) and deoxygenate with nitrogen or argon for 30 minutes.
-
Transfer the deoxygenated monomer solution to the catalyst-containing Schlenk flask via a cannula or syringe.
-
Add the initiator, EBiB (e.g., 14.7 μL, 0.1 mmol), via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at a specified temperature (e.g., 60-90°C).
-
Monitor the reaction by taking samples at timed intervals for ¹H NMR and GPC analysis.
-
After reaching the desired conversion, terminate the polymerization by cooling and exposing the reaction mixture to air.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the polymer in cold methanol or hexane, filter, and dry under vacuum.
Table 3: Typical Reaction Conditions for ATRP of EAPA
| Parameter | Recommended Ratio/Condition |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 |
| Solvent | Anisole, Toluene |
| Temperature | 60-90°C |
| Reaction Time | 1-12 hours |
ATRP Catalytic Cycle
Caption: The ATRP equilibrium between active and dormant species.
Section 2.3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that is tolerant to a wide range of functional monomers and reaction conditions.
Protocol 2.3.1: RAFT Polymerization of EAPA
This protocol is based on general procedures for RAFT polymerization of acrylates.[4][5]
Materials:
-
Ethyl 3-(4-acetoxyphenyl)acrylate (EAPA)
-
A suitable RAFT agent, such as 2-Cyano-2-propyl dodecyl trithiocarbonate
-
AIBN
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Nitrogen or Argon gas
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve EAPA (e.g., 2.34 g, 10 mmol), the RAFT agent (e.g., 34.3 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in 1,4-dioxane (e.g., 10 mL).
-
Seal the flask and deoxygenate the solution by performing three freeze-pump-thaw cycles or by bubbling with nitrogen/argon for 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Monitor the polymerization by taking samples for ¹H NMR and GPC analysis.
-
After achieving the desired conversion, stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a large volume of cold methanol or hexane.
-
Collect the polymer by filtration and dry under vacuum.
Table 4: Typical Reaction Conditions for RAFT Polymerization of EAPA
| Parameter | Recommended Ratio/Condition |
| [Monomer]:[RAFT Agent]:[Initiator] | 100:1:0.2 |
| Solvent | 1,4-Dioxane, Toluene, DMF |
| Temperature | 60-80°C |
| Reaction Time | 2-18 hours |
RAFT Polymerization Mechanism
Caption: The RAFT polymerization process showing the key equilibria.
Part 3: Polymer Characterization
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Table 5: Polymer Characterization Techniques
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Confirms the polymer structure, determines monomer conversion, and can be used for end-group analysis. |
| Gel Permeation Chromatography (GPC/SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[6] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), providing insights into the polymer's amorphous nature and chain flexibility. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |
Part 4: Post-Polymerization Modification
The key advantage of using EAPA is the ability to deprotect the acetate group to yield a functional polyphenol.
Protocol 4.1: Hydrolysis of Poly(EAPA)
This protocol describes the hydrolysis of the acetate groups on the PEAPA backbone.
Materials:
-
Poly(Ethyl 3-(4-acetoxyphenyl)acrylate) (PEAPA)
-
Methanol or 1,4-Dioxane
-
Aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)
-
Deionized water
-
Dilute hydrochloric acid (HCl) (for neutralization if using NaOH)
Procedure:
-
Dissolve PEAPA in a suitable solvent like methanol or 1,4-dioxane.
-
Add a solution of NaOH (e.g., 1 M) or concentrated ammonium hydroxide to the polymer solution.
-
Stir the mixture at room temperature or gently heat (e.g., 50-60°C) for several hours to ensure complete hydrolysis. The reaction can be monitored by the disappearance of the acetate peak in the ¹H NMR spectrum.
-
After cooling to room temperature, precipitate the hydrolyzed polymer, poly(ethyl 3-(4-hydroxyphenyl)acrylate), by pouring the solution into a large volume of deionized water. If NaOH was used, neutralize the solution with dilute HCl before precipitation.
-
Collect the polymer by filtration and wash it extensively with deionized water to remove any residual base and salts.
-
Dry the final polymer product in a vacuum oven at 50-60°C.
Part 5: Applications in Drug Development
The resulting poly(ethyl 3-(4-hydroxyphenyl)acrylate) is a versatile platform for various biomedical applications, particularly in drug delivery.[7] The phenolic hydroxyl groups can be used for:
-
Drug Conjugation: Covalent attachment of therapeutic agents to the polymer backbone, potentially through linkers that are sensitive to the physiological environment (e.g., pH, enzymes).
-
Nanoparticle Formulation: The amphiphilic nature of copolymers incorporating this monomer can be exploited to form micelles or nanoparticles for the encapsulation of hydrophobic drugs.
-
Bioadhesion: The hydroxyl groups can form hydrogen bonds, which may enhance the mucoadhesive properties of drug delivery systems.
-
Transdermal Patches: Hydroxyphenyl-modified polyacrylates have been shown to enhance drug-loading capacity and control the release of drugs in transdermal drug delivery systems.[8]
References
- Lovell, P. A., & Schork, F. J. (2020). Emulsion Polymerization and Emulsion Polymers. John Wiley & Sons.
- Prakash, S., & Pan, A. (2007). Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile. European Polymer Journal, 43(5), 1850-1858.
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]
- David, G., Loubat, C., Boutevin, B., Robin, J. J., & Moustrou, C. (2002). Radical polymerization of ethyl acrylate with dead end polymerization conditions. European Polymer Journal, 38(11), 2243-2249.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
-
Polymer Source, Inc. (n.d.). Poly(ethyl acrylate) Sample #: P1110-EA. Retrieved from [Link]
- Wang, Y., et al. (2020). High drug-loading and controlled-release hydroxyphenyl-polyacrylate adhesive for transdermal patch. Journal of Controlled Release, 328, 79-89.
-
Anastasaki, A. (2015, July 7). Paper of the month: Preparation of complex multiblock copolymers via aqueous RAFT polymerization at room temperature. RSC Blogs. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Photoinitiated ATRP. Carnegie Mellon University. Retrieved from [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]
-
Anastasaki, A. (2015, July 7). Paper of the month: Preparation of complex multiblock copolymers via aqueous RAFT polymerization at room temperature. RSC Blogs. Retrieved from [Link]
- Wang, Y., et al. (2020). High drug-loading and controlled-release hydroxyphenyl-polyacrylate adhesive for transdermal patch. Journal of Controlled Release, 328, 79-89.
-
MySkinRecipes. (n.d.). Ethyl 3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]
-
PubChem. (n.d.). (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]
- S. G. Kumbar, et al. (2014). Natural and Synthetic Biomedical Polymers. Elsevier.
-
Polymer Source, Inc. (n.d.). Poly(ethyl acrylate) Sample #: P1110-EA. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. polymersource.ca [polymersource.ca]
- 7. Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of Ethyl 4-Acetoxycinnamate via Neutral Wittig Olefination
Topic: Wittig Reaction Conditions for Synthesizing Ethyl 4-Acetoxycinnamate Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract
This technical guide details the synthesis of Ethyl 4-acetoxycinnamate utilizing a stabilized Wittig ylide. Unlike classical Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensations which often require strong bases capable of hydrolyzing the sensitive acetoxy moiety, this protocol employs (Carbethoxymethylene)triphenylphosphorane . This neutral, stabilized ylide ensures high chemoselectivity, preserving the phenolic ester while delivering the thermodynamically favored (E)-alkene with >95% selectivity. The guide includes a self-validating experimental workflow, mechanistic insights into stereocontrol, and rigorous purification strategies to remove the triphenylphosphine oxide (TPPO) byproduct.
Retrosynthetic Analysis & Strategic Logic
The target molecule, Ethyl 4-acetoxycinnamate, contains two ester functionalities: the cinnamate ethyl ester and the phenolic acetate.
-
Challenge: The phenolic acetate is susceptible to hydrolysis (saponification) under the alkoxide/hydroxide conditions typical of HWE or Claisen condensations.
-
Solution: Use of a Stabilized Phosphonium Ylide .[1][2] These reagents are isolable, shelf-stable solids that react with aldehydes under neutral or mildly thermal conditions, bypassing the need for exogenous base.
Reaction Scheme
Reactants: 4-Acetoxybenzaldehyde + (Carbethoxymethylene)triphenylphosphorane Solvent: Dichloromethane (DCM) or Toluene Conditions: Reflux (Toluene) or RT (DCM), 12-24 h Product: Ethyl 4-acetoxycinnamate + Triphenylphosphine oxide (TPPO)
Reaction Mechanism & Stereoselectivity[2][3][4][5]
The reaction follows the classic Wittig mechanism for stabilized ylides, favoring the (E)-isomer.
-
Nucleophilic Attack: The ylide carbon attacks the aldehyde carbonyl, forming a betaine intermediate.
-
Ring Closure: Formation of the oxaphosphetane four-membered ring.
-
Cycloreversion: The driving force—formation of the strong P=O bond—collapses the ring to yield the alkene and TPPO.
Stereochemical Control: With stabilized ylides (where the negative charge is delocalized into an electron-withdrawing ester group), the initial addition is reversible. The reaction equilibrates to the thermodynamically more stable trans-oxaphosphetane, which collapses to form the (E)-alkene .
Diagram 1: Mechanistic Pathway (DOT)
Caption: Mechanistic pathway highlighting the formation of the (E)-isomer driven by the stability of the oxaphosphetane intermediate.
Experimental Protocol
Materials & Equipment[1][3][6][7][8][9]
-
Reagents:
-
4-Acetoxybenzaldehyde (>98% purity).
-
(Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide, 98%).
-
Dichloromethane (Anhydrous) or Toluene (Reagent grade).
-
Hexanes/Ethyl Acetate (for purification).
-
-
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser (if using Toluene).
-
Rotary evaporator.
-
Silica gel chromatography column.
-
Step-by-Step Procedure
Step 1: Stoichiometric Setup
To ensure complete consumption of the aldehyde (the limiting reagent), use a slight excess of the ylide.
-
Ratio: 1.0 equiv Aldehyde : 1.1 - 1.2 equiv Ylide.
-
Note: Excess ylide is easier to separate than unreacted aldehyde.
Step 2: Reaction Initiation
-
Dissolve 4-Acetoxybenzaldehyde (1.64 g, 10.0 mmol) in DCM (30 mL) in a 100 mL RBF.
-
Add (Carbethoxymethylene)triphenylphosphorane (4.18 g, 12.0 mmol) in one portion.
-
Observation: The solution typically remains clear or turns slightly yellow. No exotherm is expected due to the stability of the ylide.
Step 3: Incubation
-
Method A (DCM): Stir at Room Temperature (25°C) for 16–24 hours.
-
Pros: Mildest conditions, zero risk of transesterification.
-
-
Method B (Toluene): Reflux (110°C) for 4–6 hours.
-
Pros: Faster kinetics; Toluene aids in precipitating TPPO upon cooling.
-
Step 4: Monitoring (Self-Validation)
Monitor via TLC (Hexane:EtOAc 8:2).
-
Aldehyde Rf: ~0.5 (UV active).
-
Product Rf: ~0.6-0.7 (UV active).
-
TPPO Rf: ~0.1 (Very polar, stays near baseline).
-
Endpoint: Disappearance of the aldehyde spot.
Step 5: Work-up and Purification
-
Concentration: Remove solvent under reduced pressure (Rotovap).
-
TPPO Precipitation (Critical Step):
-
Redissolve the crude residue in a minimum amount of warm ether or 10% EtOAc/Hexane.
-
Cool to 0°C. Triphenylphosphine oxide (TPPO) will crystallize out as a white solid.
-
Filter off the solid TPPO.
-
-
Flash Chromatography:
-
Purify the filtrate on silica gel.
-
Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.
-
Collect fractions containing the product (high Rf).
-
Diagram 2: Experimental Workflow (DOT)
Caption: Step-by-step experimental workflow from reactant mixing to purification.
Characterization & Data Analysis
Confirm the structure and purity using the following expected data.
NMR Spectroscopy (Expected)
-
1H NMR (400 MHz, CDCl3):
-
δ 7.66 (d, J=16.0 Hz, 1H): Alkene proton (beta), indicative of trans (E) geometry.
-
δ 7.55 (d, 2H): Aromatic protons (ortho to alkene).
-
δ 7.10 (d, 2H): Aromatic protons (ortho to acetoxy).
-
δ 6.40 (d, J=16.0 Hz, 1H): Alkene proton (alpha).
-
δ 4.27 (q, 2H): Ethyl ester methylene.
-
δ 2.30 (s, 3H): Acetoxy methyl group (Singlet).
-
δ 1.34 (t, 3H): Ethyl ester methyl.
-
-
Coupling Constant (J): The 16.0 Hz coupling between alkene protons is the definitive signature of the (E)-isomer . (Z-isomers typically show J ~ 10-12 Hz).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction; Old Ylide. | Check Ylide quality (should be white/cream, not brown). Increase temp to reflux. |
| Z-Isomer Presence | Unstabilized ylide impurity; Solvent polarity. | Use non-polar solvent (Benzene/Toluene) to maximize E-selectivity. |
| Deacetylation | Presence of moisture/base.[3] | Ensure glassware is dry.[1][4] Do NOT use hydroxide bases. Use the neutral ylide method only. |
| TPPO Contamination | Inefficient precipitation. | Repeat cold ether wash or use column chromatography (TPPO is very polar). |
Safety & Handling
-
Dichloromethane (DCM): Volatile and toxic. Use in a fume hood.
-
Triphenylphosphine compounds: Generally toxic and irritants. Avoid dust inhalation.
-
Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated (Hexanes).
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[3] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[5][6] Chemical Reviews, 89(4), 863–927. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85. Link
-
Organic Chemistry Portal. "Wittig Reaction: Mechanism and Conditions for Stabilized Ylides." Link
-
Master Organic Chemistry. "The Wittig Reaction: Stabilized vs Unstabilized Ylides." Link
Sources
Application Notes & Protocols: Photo-crosslinking Applications of Cinnamate Derivatives, Featuring Ethyl 3-(4-acetoxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Light to Build and Innovate
In the landscape of chemical biology and materials science, the ability to form covalent bonds with spatial and temporal precision is paramount. Photo-crosslinking reactions, which use light to initiate covalent bond formation, offer an unparalleled level of control for applications ranging from drug target identification to the fabrication of advanced biomaterials.[1] While various photo-reactive groups exist, this guide focuses on the versatile and initiator-free chemistry of cinnamate derivatives.
Ethyl 3-(4-acetoxyphenyl)acrylate, while not extensively documented as a standalone photo-crosslinker, belongs to the cinnamate family of molecules. The core chemical identity of cinnamates—an α,β-unsaturated carbonyl system attached to a phenyl ring—is the foundation for a powerful photo-activated [2+2] cycloaddition reaction.[2][3] This reaction mechanism provides a robust and biocompatible method for crosslinking polymers and forming novel molecular architectures, making it a subject of significant interest in drug delivery, tissue engineering, and beyond.[4][5]
This document serves as a comprehensive guide to the principles and applications of cinnamate-based photo-crosslinking, using Ethyl 3-(4-acetoxyphenyl)acrylate as a representative compound. We will delve into the underlying mechanism, provide detailed protocols for the functionalization of polymers and subsequent photo-crosslinking, and discuss the characterization techniques necessary to validate the process.
The Mechanism: [2+2] Photocycloaddition of Cinnamates
The photo-crosslinking of cinnamate derivatives is predicated on the [2+2] photocycloaddition reaction, a cornerstone of photochemistry. When a cinnamate moiety absorbs ultraviolet (UV) light, typically at wavelengths greater than 260 nm, its π electrons are excited to a higher energy state.[2] This excitation allows two adjacent cinnamate groups to react, forming a stable cyclobutane ring. This dimerization effectively creates a covalent crosslink between the molecules or polymer chains to which the cinnamate groups are attached.[2][6]
A key advantage of this mechanism is that it often proceeds without the need for a photoinitiator, which can be cytotoxic in biological applications.[2] The reaction is triggered directly by the absorption of light by the cinnamate group itself. Furthermore, the crosslinking can, in some cases, be reversed by irradiation with shorter wavelength UV light (<260 nm), which can induce cleavage of the cyclobutane ring, offering a "smart" or photo-responsive material property.[2]
Caption: Workflow of Cinnamate Photo-crosslinking.
Core Applications in Research and Development
The ability to form stable, biocompatible crosslinks using light makes cinnamate chemistry highly valuable in several areas:
-
Biomaterial Scaffolds for Tissue Engineering: Cinnamate-functionalized biopolymers like hyaluronic acid, gelatin, or synthetic polyesters can be crosslinked to form hydrogels with tunable mechanical properties, ideal for supporting cell growth and tissue regeneration.[2][5]
-
Drug Delivery Systems: Photo-responsive nanoparticles can be fabricated using cinnamate-containing polymers. These particles can be designed to release a therapeutic payload upon light exposure, offering targeted drug delivery.[1]
-
Photo-responsive Surfaces and Coatings: Surfaces can be modified with cinnamate groups to create materials whose properties, such as wettability or cell adhesion, can be altered with light.[4]
Experimental Protocols
The following protocols provide a general framework for utilizing a cinnamate derivative like Ethyl 3-(4-acetoxyphenyl)acrylate. The first step typically involves functionalizing a polymer with the photo-reactive cinnamate moiety.
Protocol 1: Functionalization of a Hydroxyl-Containing Polymer
This protocol describes the esterification of a polymer with hydroxyl groups (e.g., polyvinyl alcohol, hyaluronic acid, or a custom polyester) with a cinnamate derivative. For Ethyl 3-(4-acetoxyphenyl)acrylate, the acetyl group would first need to be hydrolyzed to a hydroxyl group to create a reactive handle for polymer conjugation, or more practically, cinnamoyl chloride would be used. For the purpose of a general protocol, we will assume the use of cinnamoyl chloride to functionalize a polymer.
Materials:
-
Hydroxyl-containing polymer (e.g., Polyvinyl alcohol)
-
Cinnamoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine
-
Diethyl ether
-
Dialysis tubing (appropriate MWCO)
-
Round-bottom flask, magnetic stirrer, nitrogen line
Procedure:
-
Polymer Dissolution: Dissolve the hydroxyl-containing polymer in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. The concentration will depend on the polymer's solubility.
-
Addition of Base: Add anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Cinnamoylation: Slowly add a solution of cinnamoyl chloride in anhydrous DMF to the polymer solution at 0°C. The molar ratio of cinnamoyl chloride to hydroxyl groups on the polymer will determine the degree of functionalization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Washing: Precipitate the functionalized polymer by slowly pouring the reaction mixture into an excess of diethyl ether. Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.
-
Purification: Redissolve the polymer in a suitable solvent (e.g., water or DMF) and purify by dialysis against deionized water for 3-5 days to remove any remaining impurities.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the cinnamate-functionalized polymer as a solid.
Characterization:
-
¹H NMR: Confirm the successful attachment of the cinnamate groups by identifying the characteristic peaks of the phenyl ring and vinyl protons. The degree of substitution can be calculated by comparing the integration of these peaks to the polymer backbone peaks.
-
FTIR: Look for the appearance of the characteristic C=C stretching peak of the cinnamate group at approximately 1637 cm⁻¹.[2]
-
UV-Vis Spectroscopy: The functionalized polymer should exhibit a strong absorbance maximum around 270-280 nm, corresponding to the cinnamate chromophore.[2]
Protocol 2: Photo-crosslinking of a Cinnamate-Functionalized Polymer Film
This protocol describes the formation of a crosslinked polymer network from the functionalized polymer.
Materials:
-
Cinnamate-functionalized polymer
-
Suitable solvent (e.g., DMF, water)
-
UV light source (e.g., a UV lamp with an output centered around 300-365 nm)
-
Quartz plates or a suitable mold
Procedure:
-
Polymer Solution Preparation: Prepare a solution of the cinnamate-functionalized polymer in a suitable solvent. The concentration will influence the final properties of the crosslinked material.
-
Casting: Cast the polymer solution onto a quartz plate or into a mold to create a thin film of uniform thickness.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a vacuum oven at a temperature that does not induce thermal degradation.
-
UV Irradiation: Expose the polymer film to UV light. The irradiation time and intensity will need to be optimized depending on the degree of functionalization and the desired crosslinking density.[2]
-
Post-Irradiation Treatment: After irradiation, the crosslinked film can be washed with the casting solvent to remove any uncrosslinked polymer.
Validation of Crosslinking:
-
Solubility Test: A successfully crosslinked polymer will be insoluble in solvents in which the original functionalized polymer was soluble. It may swell to form a gel.
-
FTIR Spectroscopy: Monitor the decrease in the intensity of the C=C stretching peak at ~1637 cm⁻¹, which indicates the consumption of the vinyl groups during cycloaddition.[2]
-
UV-Vis Spectroscopy: The absorbance peak around 270-280 nm will decrease as the cinnamate groups are converted into cyclobutane rings.[2]
-
Mechanical Testing: Perform tensile testing or rheology to quantify the change in mechanical properties (e.g., Young's modulus, storage modulus) upon crosslinking.
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance |
| UV Wavelength for Crosslinking | > 260 nm (commonly 300-365 nm) | Induces the [2+2] cycloaddition.[2] |
| UV Wavelength for Reversal | < 260 nm | Can cleave the cyclobutane ring, offering reversibility.[2] |
| Photoinitiator Requirement | Generally not required | Enhances biocompatibility for in-situ applications.[2] |
| Monitoring by FTIR | Decrease in peak at ~1637 cm⁻¹ | Corresponds to the consumption of C=C bonds.[7] |
| Monitoring by UV-Vis | Decrease in absorbance at ~270-280 nm | Tracks the dimerization of the cinnamate chromophore.[2] |
Visualizing the Crosslinking Mechanism
Caption: The [2+2] Cycloaddition Mechanism.
Conclusion and Future Outlook
The photo-crosslinking of cinnamate derivatives represents a powerful and versatile strategy in modern chemical and biomedical research. While Ethyl 3-(4-acetoxyphenyl)acrylate itself serves as a structural archetype, the broader family of cinnamate-functionalized molecules and polymers offers immense potential. The ability to form covalent crosslinks without harsh initiators, coupled with the potential for photoreversibility, positions this chemistry as a key tool for developing next-generation biomaterials, drug delivery vehicles, and smart surfaces. As research continues, we can expect to see even more sophisticated applications that leverage the precision and control afforded by light.
References
- ResearchGate. (n.d.). Intramolecular [2+2] photocycloaddition of cinnamate.
- Ischay, M. A., et al. (2012). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society.
- Tan, G., et al. (2014). Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters.
- MDPI. (2025).
- PubMed. (2009).
- ResearchGate. (n.d.). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy.
- Royal Society of Chemistry. (2025).
- Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid deriv
- National Institutes of Health. (n.d.). Photocrosslinkable natural polymers in tissue engineering. PMC.
- American Chemical Society. (2019). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society.
- PubMed. (2015).
- Royal Society of Chemistry. (2025).
- American Chemical Society. (2004). In Situ Photo-Cross-Linking of Cinnamate Functionalized Poly(methyl methacrylate-co-2-hydroxyethyl acrylate) Fibers during Electrospinning. Macromolecules.
- ResearchGate. (n.d.). In Situ Photo-Cross-Linking of Cinnamate Functionalized Poly(methyl methacrylate-co-2-hydroxyethyl acrylate) Fibers during Electrospinning.
- National Institutes of Health. (2022). Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering. PMC.
- American Chemical Society. (2024). Visible Light Induced Interfacial Photo-Cross-Linking for Fabrication of Polymer Capsules Using Photoreactive Polymers with Substituted Cinnamates.
Sources
- 1. Photo-cross-linking induces size change and stealth properties of water-dispersible cinnamic acid derivative nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
- 4. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes | MDPI [mdpi.com]
- 5. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Enzymatic hydrolysis of Ethyl 3-(4-acetoxyphenyl)acrylate in kinetic studies
Application Note: Kinetic Profiling and Regioselective Enzymatic Hydrolysis of Ethyl 3-(4-acetoxyphenyl)acrylate
Executive Summary
Ethyl 3-(4-acetoxyphenyl)acrylate (also known as Ethyl 4-acetoxycinnamate) represents a classic "dual-ester" substrate often used in prodrug modeling and biocatalytic synthesis.[1] Its structure contains two distinct hydrolyzable motifs:[1]
-
A phenolic acetate (highly labile, susceptible to spontaneous hydrolysis).[1]
-
An aliphatic ethyl ester (conjugated, sterically distinct).[1]
This guide details the protocols for characterizing the enzymatic hydrolysis kinetics of this compound. Unlike simple substrates, this molecule requires a regioselective kinetic model to distinguish between the cleavage of the acetoxy group (releasing the phenol) and the ethyl ester (releasing the acid).
Mechanistic Insight & Reaction Pathway
Before initiating wet-lab work, researchers must understand the competing pathways. Most mammalian esterases (e.g., Pig Liver Esterase - PLE) and microbial lipases (e.g., Candida antarctica Lipase B - CALB) will display preference based on the active site's topology.[1]
-
Pathway A (Deacetylation): Hydrolysis of the phenolic ester yields Ethyl 4-hydroxycinnamate.[1] This is often the kinetically favored step due to the lower
of the leaving group (phenol vs. ethanol). -
Pathway B (Deethylation): Hydrolysis of the ethyl ester yields 4-acetoxycinnamic acid.[1]
-
Pathway C (Total Hydrolysis): The final product is p-Coumaric acid (4-hydroxycinnamic acid).[1]
Visualizing the Hydrolysis Network
The following diagram illustrates the bifurcation of the reaction.
Figure 1: Competing hydrolysis pathways. Most non-specific esterases favor the k1 pathway due to the electronic activation of the phenolic ester.
Materials & Experimental Setup
Reagents
-
Substrate: Ethyl 3-(4-acetoxyphenyl)acrylate (Purity >98%).[1]
-
Enzymes:
-
Screening Set: Pig Liver Esterase (PLE), Candida antarctica Lipase B (CALB), Bovine Serum Albumin (BSA - often has pseudo-esterase activity).[1]
-
-
Solvents: DMSO or Acetonitrile (HPLC grade) for stock preparation.
-
Buffer: 50 mM Phosphate Buffer (PBS) or Tris-HCl, pH 7.4.
-
Quenching Agent: Acetonitrile + 0.1% Formic Acid (50:50 v/v).[1]
Stock Solution Preparation (Critical)
The substrate has poor aqueous solubility.[1][2]
-
Prepare a 50 mM stock in 100% DMSO.
-
Self-Validating Check: Verify the stock is clear.[1] If precipitation occurs upon dilution into buffer, reduce the working concentration or add 0.01% Triton X-100 to the buffer.
Protocol 1: Determining Spontaneous Hydrolysis (The Control)
Why this matters: Phenolic acetates are unstable in alkaline buffers.[1] You must subtract the non-enzymatic rate (
-
Preparation: Prepare 10 mL of reaction buffer (pH 7.4) in a glass vial, thermostated to 37°C.
-
Initiation: Add substrate stock to a final concentration of 100 µM (e.g., 20 µL of 50 mM stock). Final DMSO < 1%.[1]
-
Sampling: Withdraw 100 µL aliquots at t = 0, 5, 10, 30, and 60 mins.
-
Quenching: Immediately mix with 100 µL Quenching Agent.
-
Analysis: Analyze via HPLC (see Section 6).
-
Calculation: Plot ln[Substrate] vs. time. The slope is
.[1] If of your expected enzymatic rate, you must adjust pH to 6.5 or 7.0 to stabilize the substrate.[1]
Protocol 2: Full Kinetic Characterization (Michaelis-Menten)[1]
This protocol uses a Discontinuous HPLC Assay because UV-Vis cannot easily distinguish between the two ester hydrolysis events simultaneously.
Experimental Workflow
Figure 2: Discontinuous kinetic assay workflow.
Step-by-Step Procedure
-
Enzyme Prep: Prepare enzyme stock (e.g., 1 mg/mL in buffer).[1] Keep on ice.
-
Substrate Range: Prepare working solutions in buffer (with <1% DMSO) at concentrations: 10, 25, 50, 100, 250, 500 µM.
-
Reaction:
-
In a 96-well deep-well plate or microcentrifuge tubes, aliquot 490 µL of substrate solution.
-
Incubate at 37°C for 5 mins.
-
Add 10 µL of Enzyme Stock to initiate.[1]
-
-
Time-Course: Stop the reaction at the "Initial Rate" phase (usually <10% conversion). For fast esterases, this might be 2 minutes.[1] For slower lipases, 30 minutes.[1]
-
Quenching: Transfer 100 µL reaction mix into 100 µL cold Quenching Agent. Vortex.
-
Centrifugation: Spin at 10,000 x g for 5 mins to pellet precipitated protein.
-
HPLC Injection: Inject 10 µL of the supernatant.
Analytical Method (HPLC Conditions)
To separate the substrate and the two potential intermediates, use a Reverse Phase C18 column.[1]
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (General) and 320 nm (Specific for cinnamate conjugation) |
Elution Order (Typical):
-
p-Coumaric Acid (Most polar, elutes first).[1]
-
4-Acetoxycinnamic Acid (Intermediate B).[1]
-
Ethyl 4-hydroxycinnamate (Intermediate A).
-
Ethyl 3-(4-acetoxyphenyl)acrylate (Substrate, least polar, elutes last).
Data Analysis & Calculation
Initial Velocity ( ) Calculation
For each substrate concentration
Michaelis-Menten Fitting
Fit the data to the standard equation using non-linear regression (GraphPad Prism or Origin):
Regioselectivity Index (RI)
If the enzyme produces both intermediates simultaneously:
-
RI > 1: Enzyme prefers the phenolic ester (common for PLE).[1]
-
RI < 1: Enzyme prefers the ethyl ester (rare, but possible with specific lipases).[1]
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background Hydrolysis | pH too high for phenolic ester. | Lower pH to 6.5 or 6.[1]8. Subtract blank rates.[1] |
| Substrate Precipitation | Concentration > Solubility limit.[1] | Add 5-10% Cyclodextrin or reduce [S] range. |
| Non-Linear Rates | Product inhibition or enzyme instability.[1] | Measure rates at earlier time points (<5% conversion). |
| Poor Mass Balance | Adsorption to plasticware.[1] | Use glass vials or low-binding plates. Add 0.01% BSA. |
References
-
Hatfield, M. J., et al. (2016).[1] Human Carboxylesterase 1 (CES1): Hydrolysis of Phenolic Esters and Implications for Prodrug Design. Biochemical Pharmacology . Available at: [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006).[1] Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH .[1] Available at: [Link][1]
-
Basak, A., et al. (2003).[1][3] Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase. Bioorganic & Medicinal Chemistry Letters . Available at: [Link]
-
Williams, P. A., et al. (2010).[1] Crystal structures of human carboxylesterase 1 in complex with ethyl ester substrates. Journal of Molecular Biology . Available at: [Link][1]
Sources
Application Notes and Protocols: Synthesis of Cinnamate Derivatives via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile and efficient route to α,β-unsaturated compounds.[1] This reaction is particularly instrumental in the synthesis of cinnamate derivatives, which are pivotal intermediates in the development of pharmaceuticals, cosmetics, polymers, and fragrances.[1][2] Cinnamic acid and its esters exhibit a broad spectrum of biological activities, including antioxidant, antibacterial, antiviral, and anticancer properties, underscoring their significance in drug discovery and development.[1]
These application notes offer a comprehensive guide to the synthesis of cinnamate derivatives using the Knoevenagel condensation. We will delve into the reaction mechanism, provide detailed experimental protocols for both traditional and modern "green" chemistry approaches, and present tabulated data for comparative analysis of various reaction conditions. Furthermore, this document will cover the essential spectroscopic techniques for the characterization of the synthesized products.
Reaction Mechanism and Theory
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1][3] The reaction mechanism can be broken down into three key steps:
-
Deprotonation: A weak base, such as piperidine or an amine, deprotonates the active methylene compound (e.g., malonic acid or its ester) to form a nucleophilic enolate ion.[2]
-
Nucleophilic Attack: The newly formed enolate ion then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde), leading to the formation of a tetrahedral intermediate.[2]
-
Dehydration: Subsequent proton transfer and elimination of a water molecule result in the formation of a double bond, yielding the α,β-unsaturated cinnamate derivative.[2]
When malonic acid is used as the active methylene compound, the condensation is often followed by a decarboxylation step, particularly at elevated temperatures, to produce the corresponding cinnamic acid.[3][4]
Catalysis and Reaction Modifications
The choice of catalyst and solvent system is critical in the Knoevenagel condensation. While traditional methods often employ pyridine as a solvent and piperidine as a catalyst, several modifications have been developed to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.[5][6]
-
Doebner Modification: This modification utilizes pyridine as the solvent and catalyst, with malonic acid as the active methylene compound, leading to condensation followed by decarboxylation.[3]
-
Verley-Doebner Modification: This approach introduces a cocatalyst, such as β-alanine, alongside pyridine, which can improve reaction efficiency.[5][6]
-
Green Chemistry Approaches: To circumvent the use of toxic reagents like pyridine and piperidine, more environmentally benign catalysts and conditions have been explored. These include the use of ammonium salts (e.g., ammonium bicarbonate) in solvent-free conditions[4], microwave-assisted synthesis[7][8], and the use of solid-supported catalysts.[9]
Mechanistic Overview of Knoevenagel Condensation
Caption: General Mechanism of the Knoevenagel Condensation.
Experimental Protocols
This section provides detailed protocols for the synthesis of cinnamate derivatives using both conventional and modern, greener methodologies.
Protocol 1: Conventional Synthesis of Ethyl Cinnamate
This protocol is a modification of the Claisen condensation, a related reaction, and provides a reliable method for the synthesis of ethyl cinnamate.[10]
Materials:
-
Benzaldehyde
-
Absolute Ethyl Acetate
-
Sodium metal
-
Xylene (dry)
-
Absolute Ethyl Alcohol
-
Glacial Acetic Acid
-
6 N Hydrochloric Acid
-
Sodium Sulfate (anhydrous)
-
Two-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Oil bath
Procedure:
-
Preparation of Powdered Sodium: In a 2 L two-necked flask equipped with a reflux condenser and a mechanical stirrer, place 400 cc of dry xylene and 29 g of clean sodium. Heat the flask in an oil bath until the sodium melts. Start the stirrer to disperse the sodium into fine particles. Remove the oil bath and continue stirring until the sodium solidifies. Decant the xylene.[10]
-
Reaction Setup: To the powdered sodium, add 460 cc of absolute ethyl acetate containing 3-4 cc of absolute ethyl alcohol. Cool the flask to 0°C.[10]
-
Addition of Benzaldehyde: Slowly add 106 g of pure benzaldehyde from a separatory funnel while stirring, maintaining the temperature between 0 and 5°C. The addition should take approximately 1.5 to 2 hours.[10]
-
Reaction Completion: Continue stirring for an additional hour after the benzaldehyde addition is complete, or until most of the sodium has reacted.[10]
-
Workup: Add 90-95 cc of glacial acetic acid, followed by careful dilution with water. Separate the ester layer. Extract the aqueous layer with 25-50 cc of ethyl acetate.[10]
-
Purification: Combine the organic layers and wash with 300 cc of 6 N hydrochloric acid. Dry the solution over anhydrous sodium sulfate. Distill off the ethyl acetate using a water bath.[10]
-
Final Purification: Transfer the remaining liquid to a Claisen flask and distill under reduced pressure using an oil bath. Collect the fraction boiling at 128–133°C/6 mm Hg. The expected yield is 120–130 g (68–74%).[10]
Protocol 2: Green Synthesis of Cinnamic Acid Derivatives (Solvent-Free)
This protocol utilizes a solvent-free approach with an environmentally benign catalyst, ammonium bicarbonate, making it a greener alternative to traditional methods.[4]
Materials:
-
Substituted Benzaldehyde (e.g., syringaldehyde)
-
Malonic Acid
-
Ammonium Bicarbonate
-
Ethyl Acetate (minimal amount)
-
Round-bottom flask or reaction vessel
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde, 1.2 equivalents of malonic acid, and 0.4 equivalents of ammonium bicarbonate. Add a minimal amount of ethyl acetate to form a slurry.[4]
-
Solvent Removal: Concentrate the mixture in vacuo at 40°C to remove the ethyl acetate, resulting in a solvent-free reaction mixture.[4]
-
Reaction: Heat the solvent-free mixture at a temperature between 90°C and 140°C for approximately 2 hours. The optimal temperature may vary depending on the specific benzaldehyde derivative used to promote decarboxylation.[4]
-
Workup and Purification: After cooling, the product can often be purified by recrystallization. For example, sinapinic acid synthesized from syringaldehyde can be recrystallized to yield a pure product.[4]
Protocol 3: Microwave-Assisted Knoevenagel Condensation
Microwave irradiation can significantly reduce reaction times and improve yields in the Knoevenagel condensation.[7][8][11]
Materials:
-
Aromatic Aldehyde
-
Active Methylene Compound (e.g., malononitrile or ethyl cyanoacetate)
-
Ammonium Acetate
-
Microwave reactor or a domestic microwave oven
-
Pyrex tube
Procedure:
-
Reactant Mixture: In an open Pyrex tube, mix the aromatic aldehyde (0.01 mole), the active methylene compound (0.01 mole), and a catalytic amount of ammonium acetate.[11]
-
Microwave Irradiation: Place the tube in a microwave reactor and irradiate at a suitable power output (e.g., 210-280 watts) for a short duration, typically ranging from 2 to 10 minutes.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Treat the mixture with 1% aqueous ethanol. Filter the resulting product, dry it, and recrystallize from ethanol.
Comparative Data of Reaction Conditions
The following table summarizes various reaction conditions for the Knoevenagel condensation to produce cinnamate derivatives, highlighting the impact of different catalysts and energy sources.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |
| Benzaldehyde | Ethyl Acetate | Sodium | Xylene | 0-5°C, 2.5-3 hrs | 68-74% | [10] |
| 4-Methoxybenzaldehyde | Malonic Acid | β-alanine, Pyridine | Pyridine | Reflux, 90 mins | High | [5] |
| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free | 120-140°C, 2 hrs | 80% (recrystallized) | [4] |
| Dehydroacetic Acid | Benzaldehyde Derivatives | Piperidine | Solvent-free | Microwave, 2-10 mins | up to 90% | [7] |
| Aromatic Aldehydes | Malonic Acid | DABCO | DMF | 100-110°C, 60-90 mins | Good to Excellent | [12][13] |
Product Characterization
Accurate characterization of the synthesized cinnamate derivatives is crucial to confirm their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique provides information about the chemical environment of protons. For cinnamate derivatives, characteristic signals include the vinyl protons of the α,β-unsaturated system, aromatic protons, and protons of the ester alkyl group. The coupling constant (J-value) between the vinyl protons is indicative of the stereochemistry (trans or cis).[16][17]
-
¹³C NMR: This provides information about the carbon skeleton. Distinct signals will be observed for the carbonyl carbon, the α and β carbons of the double bond, the aromatic carbons, and the carbons of the ester group.[16][18]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for cinnamate derivatives include:
-
C=O stretch (ester): Typically observed around 1715-1730 cm⁻¹.
-
C=C stretch (alkene): Found in the region of 1625-1640 cm⁻¹.[19]
-
C=C stretch (aromatic): Appears around 1580-1600 cm⁻¹.[20]
-
C-O stretch (ester): Observed in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.[15]
Workflow for Synthesis and Characterization
Caption: Workflow for Cinnamate Synthesis and Characterization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Side reactions- Loss of product during workup | - Extend reaction time or increase temperature- Optimize catalyst and solvent- Ensure efficient extraction and careful handling during purification |
| Formation of Byproducts | - Self-condensation of aldehyde- Michael addition | - Use a milder base- Control reaction temperature carefully- Adjust stoichiometry of reactants |
| Difficulty in Purification | - Impurities with similar polarity to the product | - Employ column chromatography with a carefully selected eluent system- Consider derivatization to alter polarity for easier separation |
| Inconclusive Spectroscopic Data | - Presence of impurities- Incorrect structure | - Re-purify the sample- Acquire 2D NMR spectra (e.g., COSY, HSQC) for more detailed structural analysis |
Conclusion
The Knoevenagel condensation remains a highly effective and adaptable method for the synthesis of cinnamate derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The development of greener protocols, such as solvent-free and microwave-assisted methods, offers more sustainable and efficient alternatives to traditional synthetic routes. The detailed protocols and characterization guidelines provided in these application notes serve as a valuable resource for scientists engaged in the synthesis of these important compounds for various applications in research and industry.
References
-
Organic Syntheses Procedure. ethyl cinnamate. Organic Syntheses. Available from: [Link]
-
Two-step Synthesis of Ethyl 4-Methoxycinnamate. Available from: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
-
Diwakar, B.S., et al. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. 2017. Available from: [Link]
-
Pathiranage, A. L., et al. Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. 2019. Available from: [Link]
-
van Beurden, K., et al. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. 2020;13(4):349-364. Available from: [Link]
-
van Schijndel, J., et al. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. 2017;10(4):404-410. Available from: [Link]
-
Ait-Baziz, N., et al. Solvent Free Microwave-Assisted Knoevenagel Condensation of Dehydroacetic Acid with Benzaldehyde Derivatives. Asian Journal of Chemistry. 2010;20:2610-2622. Available from: [Link]
-
Cinnamic Acid Knoevenagel Condensation Mechanism. yic.edu.et. Available from: [Link]
-
The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. ResearchGate. Available from: [Link]
-
The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. ResearchGate. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Wikipedia. Available from: [Link]
-
Azmi, F. A., et al. Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives. IKM Institut Kimia Malaysia. 2019. Available from: [Link]
- A process for the preparation of cinnamic acid esters. Google Patents.
-
Osborne, M. SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. 2019. Available from: [Link]
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. Available from: [Link]
-
Solid base catalysts obtained from hydrotalcite precursors, for Knoevenagel synthesis of cinamic acid and coumarin derivatives. ResearchGate. Available from: [Link]
-
Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. ResearchGate. Available from: [Link]
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: Synthesis of cinnamic acids. ResearchGate. Available from: [Link]
-
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC. Available from: [Link]
-
Dave, C. G., & Augustine, C. Microwave assisted Knovenagel condensation using NaCI and NHtOAc-AcOH system as catalysts under solvent. Indian Journal of Chemistry. 2000. Available from: [Link]
-
Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. ResearchGate. Available from: [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC. Available from: [Link]
-
Rong, L., et al. Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. Synthetic Communications. 2006;36(16):2345-2350. Available from: [Link]
-
A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. PubMed. Available from: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing. Available from: [Link]
-
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. Available from: [Link]
-
Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional and microwave irradiation technique. Der Pharma Chemica. Available from: [Link]
-
MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH ETHYLCYANOACETATE. JST. Available from: [Link]
-
Microwave–Assisted Syntheses in Organic Chemistry. Available from: [Link]
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available from: [Link]
-
asian journal of chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. websites.umich.edu [websites.umich.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 9. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 12. asianpubs.org [asianpubs.org]
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- 15. benchchem.com [benchchem.com]
- 16. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 17. aspire.apsu.edu [aspire.apsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Ethyl 3-(4-Acetoxyphenyl)acrylate as a Strategic Intermediate in Pharmaceutical Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Strategic Rationale
Ethyl 3-(4-acetoxyphenyl)acrylate (commonly referred to as Ethyl p-acetoxycinnamate) is a highly versatile, dual-protected derivative of p-coumaric acid. In the realm of medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the presence of unprotected phenolic and carboxylic acid moieties often leads to chemoselectivity issues, catalyst poisoning, or unwanted side reactions (e.g., premature esterification or etherification).
By masking the phenol as an acetate and the carboxylic acid as an ethyl ester, this intermediate provides a robust, orthogonal scaffold for complex chemical transformations.
The Causality of the Acetate Motif: The acetate group is not merely a passive protecting group; it actively modulates the electronic properties of the aromatic ring. A free phenol is strongly electron-donating, which deactivates the adjacent α,β-unsaturated alkene toward nucleophilic attack. Acetylation dampens this electron density, restoring the electrophilicity of the alkene and making it an exceptional Michael acceptor for downstream asymmetric synthesis.
Orthogonal reactivity profile highlighting site-specific functionalization of the intermediate.
Physicochemical Profiling
Understanding the physical parameters of the intermediate is critical for solvent selection, reaction scaling, and purification workflows.
| Parameter | Value / Description | Analytical Significance |
| Chemical Formula | C₁₃H₁₄O₄ | Base mass for stoichiometric calculations. |
| Molecular Weight | 234.25 g/mol | Confirmed via LC-MS (ESI+):[M+H]⁺ m/z 235.1 |
| Appearance | White to pale yellow powder | Visual indicator of purity; impurities often present as dark oils. |
| Melting Point | 37–38 °C | Low melting point necessitates cold storage to prevent clumping. |
| Solubility | Soluble in DCM, EtOAc, Toluene | Ideal for homogeneous organocatalytic reactions. |
| UV Absorbance | λ_max ≈ 280 nm | Highly UV-active due to extended conjugation; ideal for HPLC/TLC. |
Primary Applications in Drug Development
Application A: Development of Novel Veterinary Acaricides
The widespread use of macrocyclic lactones (e.g., Ivermectin) has led to severe resistance in veterinary ectoparasites, such as Psoroptes cuniculi (ear mites). Recent structure-activity relationship (SAR) studies have identified cinnamate derivatives as highly potent, environmentally degradable alternatives with low mammalian toxicity . Ethyl 3-(4-acetoxyphenyl)acrylate serves as a direct API candidate and a precursor to more complex anti-parasitic agents . The ethyl ester provides the precise lipophilicity required to penetrate the chitinous exoskeleton of the mite.
Table 1: Comparative Acaricidal Activity against Psoroptes cuniculi (In Vitro, 24h) (Data synthesized from established SAR trends in literature [1, 2])
| Compound | R-Group Substitution | LC₅₀ (mg/mL) | Mammalian Toxicity Risk | Resistance Profile |
| Ivermectin (Standard) | N/A | 0.25 | High | Highly Prone |
| Ethyl p-hydroxycinnamate | 4-OH | > 1.00 | Low | Negligible |
| Ethyl 3-(4-acetoxyphenyl)acrylate | 4-OAc | 0.48 | Low | Negligible |
| Ethyl o-nitrocinnamate | 2-NO₂ | 0.12 | Moderate | Negligible |
Application B: Asymmetric Synthesis of Chiral Phenylpropanoids
Chiral phenylpropanoic acids are vital pharmacophores in cardiovascular and anti-inflammatory drugs. In organocatalytic Michael additions, a free phenolic -OH would form deleterious hydrogen bonds with chiral thiourea or squaramide catalysts, destroying the highly ordered transition state required for enantioselectivity. The acetate protection ensures the catalyst interacts exclusively with the Michael acceptor, enabling the synthesis of highly optically pure intermediates.
Workflow detailing the synthesis and dual-pathway application of Ethyl 3-(4-acetoxyphenyl)acrylate.
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate
This protocol utilizes a highly efficient acetylation of the commercially available ethyl p-hydroxycinnamate, avoiding the atom-inefficient Wittig reaction for large-scale intermediate generation.
Causality & Rationale: Triethylamine (TEA) acts as both a base to deprotonate the phenol (increasing its nucleophilicity) and an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium toward complete conversion.
Reagents:
-
Ethyl p-hydroxycinnamate: 10.0 mmol (1.92 g)
-
Acetic anhydride: 30.0 mmol (2.83 mL) [3.0 eq]
-
Triethylamine (TEA): 15.0 mmol (2.10 mL) [1.5 eq]
-
Dichloromethane (DCM): 20 mL (Anhydrous)
Step-by-Step Procedure:
-
Initiation: Charge an oven-dried 50 mL round-bottom flask with Ethyl p-hydroxycinnamate and anhydrous DCM. Stir to dissolve.
-
Base Addition: Add TEA dropwise. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic acetylation.
-
Electrophile Addition: Add acetic anhydride dropwise over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3 hours.
-
Quenching: Quench the reaction by pouring it into 30 mL of ice-cold distilled water.
-
Extraction & Washing: Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 5% aqueous NaHCO₃ (2 × 20 mL) to remove residual acetic acid, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude residue from ethanol/water to yield a white powder.
Self-Validating System (In-Process Controls):
-
TLC Monitoring: Use Hexane:EtOAc (3:1). The starting material (phenol) has a lower R_f (~0.3). The product (acetate) is less polar and will migrate higher (R_f ~0.6). Both spots are strongly UV active (254 nm).
-
NMR Validation: In ¹H NMR (CDCl₃), the appearance of a sharp singlet at ~2.30 ppm (3H) confirms the successful installation of the acetate methyl group. The disappearance of the broad phenolic -OH peak (~5.5 ppm) confirms complete conversion.
Protocol 2: Organocatalytic Asymmetric Michael Addition
Utilizing the intermediate as an electrophile to generate chiral building blocks.
Causality & Rationale: The reaction is run at -20 °C in non-polar toluene. The low temperature minimizes background (uncatalyzed) racemic pathways, while the non-polar solvent maximizes the hydrogen-bonding interactions between the chiral thiourea catalyst and the acrylate's carbonyl oxygen.
Reagents:
-
Ethyl 3-(4-acetoxyphenyl)acrylate: 1.0 mmol (234 mg)
-
Dimethyl malonate (Nucleophile): 1.2 mmol (158 mg)
-
Bifunctional Chiral Thiourea Catalyst: 0.1 mmol (10 mol%)
-
Anhydrous Toluene: 10 mL
Step-by-Step Procedure:
-
Setup: In a dry vial under nitrogen, dissolve the acrylate and the chiral catalyst in anhydrous toluene.
-
Cooling: Cool the mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.
-
Addition: Add dimethyl malonate dropwise. Stir the reaction at -20 °C for 48 hours.
-
Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with Hexane:EtOAc (gradient 10:1 to 5:1) to isolate the chiral adduct.
Self-Validating System (In-Process Controls):
-
Reaction Completion: The shift of the alkene protons (characteristic doublets at ~6.3 and 7.6 ppm with J ≈ 16 Hz) to aliphatic multiplets in the 2.5–3.5 ppm range in ¹H NMR confirms the loss of the double bond and successful addition.
-
Enantiomeric Excess (ee): Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). Two distinct peaks will appear; the ratio of the areas under the curve (AUC) validates the stereoselectivity of the catalyst.
References
-
Title: Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship. Source: Chemical and Pharmaceutical Bulletin (J-Stage), 63(4), 2015. URL: [Link]
- Title: Trans-cinnamate acid esters compound and synthetic method thereof and application.
-
Title: Biocatalytic hydrolysis of various esters using Baker's yeast under neutral conditions without sucrose. Source: Tetrahedron Letters, 2022. URL: [Link]
Troubleshooting & Optimization
Improving yield of Ethyl 3-(4-acetoxyphenyl)acrylate in esterification reactions
Technical Support Center: Optimizing Ethyl 3-(4-acetoxyphenyl)acrylate Synthesis
Topic: . Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Chemical Strategy
The Core Challenge: Synthesizing Ethyl 3-(4-acetoxyphenyl)acrylate (Ethyl 4-acetoxycinnamate) presents a specific chemoselectivity paradox. The molecule contains two ester moieties with vastly different stabilities:
-
The Cinnamate Ester: A conjugated
-unsaturated ester, thermodynamically stable but slow to form due to conjugation. -
The Phenolic Acetate: A labile ester prone to transesterification or hydrolysis under the very conditions (acidic ethanol, reflux) required to form the cinnamate ester.
The Solution: To maximize yield, you must stop treating this as a simple Fischer esterification. The standard acidic reflux of 4-acetoxycinnamic acid in ethanol will inevitably lead to deacetylation , yielding Ethyl 4-hydroxycinnamate and ethyl acetate as major byproducts.
This guide presents two validated protocols:
-
Protocol A (The "Robust" Stepwise Route): Esterification before acetylation. This is the industry-standard approach for high purity (>95%).
-
Protocol B (The "Direct" Steglich Route): For preserving the acetoxy group using mild coupling conditions (DCC/DMAP).
Critical Decision Matrix (Troubleshooting First)
Before starting, diagnose your current yield loss using this logic flow:
Figure 1: Diagnostic flowchart for identifying yield-limiting factors in acetoxycinnamate synthesis.
Experimental Protocols
Protocol A: The Stepwise "Safe" Route (Recommended)
Best for: Scale-up, high purity, and cost-efficiency.
Concept: Avoid the chemoselectivity issue by forming the stable ethyl ester first on the free phenol, then acetylating the phenol under mild basic conditions.
Step 1: Synthesis of Ethyl 4-hydroxycinnamate (Ethyl p-coumarate)
-
Reagents: 4-Hydroxycinnamic acid (1.0 eq), Absolute Ethanol (excess, solvent),
(cat. 5-10 mol%) or Thionyl Chloride ( , 1.1 eq). -
Procedure:
-
Dissolve acid in ethanol.[1]
-
Add catalyst dropwise at 0°C.
-
Reflux for 6–8 hours. Note: Use a Dean-Stark trap or 3A molecular sieves to drive equilibrium.
-
Workup: Neutralize with
, evaporate ethanol, extract with Ethyl Acetate. -
Yield Target: >90%.
-
Step 2: Acetylation to Ethyl 3-(4-acetoxyphenyl)acrylate
-
Reagents: Ethyl 4-hydroxycinnamate (from Step 1), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq) or Triethylamine/DMAP (cat).
-
Procedure:
-
Dissolve Ethyl 4-hydroxycinnamate in DCM (Dichloromethane) or perform neat.
-
Add Pyridine, then Acetic Anhydride dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours.
-
-
Purification:
-
Quench with ice water. Wash organic layer with 1M HCl (to remove pyridine), then
, then Brine. -
Recrystallize from Ethanol/Hexane if necessary.
-
Why this works: The acetylation of the phenol is irreversible and rapid under basic conditions, and the ethyl ester formed in Step 1 is stable to these conditions.
Protocol B: The Direct Steglich Esterification
Best for: Small scale, precious starting material, or when 4-acetoxycinnamic acid is the only available precursor.
Concept: Use DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid under neutral conditions, preventing the acid-catalyzed attack of ethanol on the acetoxy group.
Reagents:
-
4-Acetoxycinnamic acid (1.0 eq)[2]
-
Ethanol (1.1–1.5 eq) Note: Do not use as solvent.
-
DCC (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Anhydrous DCM (Dichloromethane).
Procedure:
-
Dissolve 4-acetoxycinnamic acid and Ethanol in dry DCM under
atmosphere. -
Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.
-
Stir at 0°C for 30 mins, then warm to RT and stir overnight.
-
Filtration: Filter off the white precipitate (Dicyclohexylurea - DCU).
-
Workup: Wash filtrate with 0.5M HCl, sat.
, and Brine. -
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove traces of DCU.
Technical FAQ & Troubleshooting
Q1: Why did my yield drop when I refluxed 4-acetoxycinnamic acid in ethanol with H2SO4? A: You likely caused transesterification . In the presence of a strong acid catalyst and excess ethanol (solvent), the phenolic acetate (acetoxy group) undergoes alcoholysis.
-
Mechanism:[3][4][7][8][9][10] Ethanol attacks the acetate carbonyl
Ethyl Acetate (byproduct) + Phenol (Ethyl 4-hydroxycinnamate). -
Correction: Use Protocol B (Steglich) or Protocol A (Stepwise). If you must use acid catalysis, use a stoichiometric amount of ethanol in an inert solvent (e.g., Toluene) and avoid refluxing for extended periods.
Q2: I see a new spot on TLC just below my product. What is it? A: This is likely Ethyl 4-hydroxycinnamate (the deacetylated product). It is more polar than your target (Ethyl 3-(4-acetoxyphenyl)acrylate) due to the free phenolic hydroxyl group.
-
Visualization: It will stain strongly with KMnO4 or FeCl3 (phenolic test).
Q3: My product is solidifying into a gum. How do I crystallize it? A: Cinnamates can be difficult to crystallize if impure.
-
Solvent System: Try hot Ethanol/Water or Hexane/Ethyl Acetate.
-
Seed Crystal: If available, seed the solution at saturation temperature.
-
Impurity Check: Traces of DCU (from Steglich) or polymers can inhibit crystallization. Pass through a short silica plug before attempting crystallization.
Q4: Can I use Thionyl Chloride (SOCl2) directly with 4-acetoxycinnamic acid?
A: Risky. While
Comparative Data Table
| Parameter | Acid Catalysis (Direct) | Steglich (DCC/DMAP) | Stepwise (Protocol A) |
| Yield (Target) | < 50% (due to side rxn) | 85–95% | > 90% (Overall) |
| Purity Profile | Low (Deacetylated impurities) | High (requires DCU removal) | Very High |
| Reaction Time | 4–12 Hours | 12–24 Hours | 2 Steps (8h + 2h) |
| Scalability | Poor | Moderate (DCC cost) | Excellent |
| Atom Economy | High | Low (DCU waste) | High |
References
-
Neises, B., & Steglich, W. (1978).[4][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]
- Foundational paper for the DCC/DMAP method recommended in Protocol B.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Otera, J. (2003).[4] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[4]
- Comprehensive guide on esterification kinetics and c
-
Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society, 118(49), 12309–12310.
- Supports the high-yield acetyl
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Acetoxycinnamic acid [webbook.nist.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 10. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for Ethyl 3-(4-acetoxyphenyl)acrylate post-synthesis
Welcome to the Technical Support Center for the purification of Ethyl 3-(4-acetoxyphenyl)acrylate (commonly referred to as (E)-Ethyl 4-acetoxycinnamate).
This compound is a critical intermediate and active agent in drug development, notably recognized for its promising acaricidal activity against parasitic mites such as Psoroptes cuniculi[1]. Because it can be synthesized via multiple distinct pathways—including the Wittig reaction, Heck cross-coupling, or direct acetylation of phenolic precursors[2]—the impurity profile of your crude mixture will vary drastically based on your chosen synthetic route.
This guide is designed by application scientists to help you troubleshoot specific post-synthesis purification challenges, understand the chemical causality behind each step, and execute self-validating protocols to achieve >99% purity.
Quantitative Data & Impurity Profiling
Before selecting a purification strategy, you must understand the physiochemical properties of your target molecule versus the likely impurities in your crude mixture. Ethyl 3-(4-acetoxyphenyl)acrylate typically isolates as a [3].
Table 1: Physical Properties and Separation Metrics
| Compound / Impurity | Molecular Weight | Relative Polarity (Rf)* | Origin of Impurity | Key Removal Strategy |
| Ethyl 3-(4-acetoxyphenyl)acrylate | 234.25 g/mol | Medium (Rf ~0.50) | Target Product | N/A |
| Triphenylphosphine oxide (TPPO) | 278.28 g/mol | High (Rf ~0.20) | Wittig Reaction | Hexane/Ether Trituration |
| Palladium (Colloidal/Black) | 106.42 g/mol | N/A (Streaks) | Heck Coupling | Celite/Thiol Filtration |
| Ethyl 4-hydroxycinnamate | 192.21 g/mol | High (Rf ~0.30) | Acetylation (Unreacted) | Mild Base Wash (NaHCO₃) |
| [4] | 100.12 g/mol | Low (Volatile) | Heck Coupling (Excess) | Vacuum Evaporation |
*Note: Rf values are approximate, based on an 8:2 Hexane:Ethyl Acetate mobile phase on a standard silica gel TLC plate.
Purification Decision Matrix
Use the following diagnostic workflow to determine the correct pre-treatment for your crude mixture before moving to final polishing (chromatography and recrystallization).
Decision matrix for purifying Ethyl 3-(4-acetoxyphenyl)acrylate based on synthesis route.
Diagnostic Hub: Troubleshooting & FAQs
Q1: I synthesized the compound via the Wittig reaction, but my NMR shows massive aromatic multiplets around 7.4–7.7 ppm. How do I remove Triphenylphosphine oxide (TPPO)?
-
The Causality: TPPO is a notorious byproduct of the Wittig reaction. It is highly polar and often co-elutes with esters during standard silica gel chromatography. However, TPPO is highly insoluble in cold, non-polar solvent mixtures (like hexane/diethyl ether), whereas your target acetoxy ester remains soluble due to its lower lattice energy and moderate polarity.
-
The Fix: Do not load the crude directly onto a column. Perform a solvent trituration first (see Protocol A).
Q2: My Heck coupling yielded a dark brown/black crude oil instead of a white powder. How do I remove the palladium residue?
-
The Causality: Palladium black and colloidal Pd particles are small enough to pass through standard filter paper. If loaded onto a silica column, they will streak through the stationary phase, causing product degradation and discoloration.
-
The Fix: Dissolve the crude in dichloromethane (DCM) and filter it through a tightly packed pad of Celite. For stubborn colloidal Pd, stir the solution with a silica-supported thiol scavenger (e.g., SiliaBond Thiol) for 1 hour before filtration. The thiol groups covalently bind the Pd, trapping it on the solid support.
Q3: I used the acetylation route starting from ethyl 4-hydroxycinnamate, but I have unreacted starting material. How do I separate them without hydrolyzing my new ester?
-
The Causality: The unreacted starting material contains a free phenolic -OH group (pKa ~9.5). If you use a strong base like NaOH to extract it, you will inevitably hydrolyze both the ethyl ester and the newly formed acetoxy group of your product.
-
The Fix: Use a mild base wash (5% NaHCO₃). The bicarbonate is basic enough to partially deprotonate the phenol (partitioning it into the aqueous layer) but mild enough to leave your target ester completely intact.
Protocol Vault: Step-by-Step Methodologies
Protocol A: TPPO Removal via Trituration (Post-Wittig)
Self-Validating Principle: The visual transition from a sticky oil to a distinct white precipitate confirms the successful exclusion of TPPO from the organic phase.
-
Concentrate: Evaporate the crude Wittig reaction mixture to complete dryness under reduced pressure.
-
Suspend: Add a cold mixture of Hexane:Diethyl Ether (8:2, v/v) to the flask (approx. 5 mL per gram of crude).
-
Triturate: Vigorously stir or sonicate the mixture for 10 minutes. The target ester will dissolve, while the TPPO will crash out as a fine, chalky white powder.
-
Filter: Vacuum filter the suspension through a sintered glass funnel. Wash the filter cake with a small amount of cold hexane.
-
Validate: Spot the filtrate on a TLC plate against a pure TPPO standard. The Rf ~0.2 spot should be completely absent. Concentrate the filtrate to yield the pre-purified product.
Protocol B: Mild Liquid-Liquid Extraction (Post-Acetylation)
Self-Validating Principle: pH monitoring ensures the aqueous layer remains in the safe extraction window, while TLC confirms the removal of the phenolic impurity.
-
Dissolve: Dissolve the crude acetylation mixture in Ethyl Acetate (EtOAc).
-
Extract: Transfer to a separatory funnel and add an equal volume of cold 5% aqueous NaHCO₃.
-
Vent & Separate: Shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.
-
Validate pH: Check the pH of the aqueous layer using pH paper; it must read between 8.0 and 9.0. If it drops below 8, the phenol is neutralizing your base—add more 5% NaHCO₃.
-
Wash & Dry: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and filter.
-
Validate Purity: Run a TLC (8:2 Hexane:EtOAc). The disappearance of the lower Rf spot (~0.30) validates the successful extraction of the phenolic precursor.
Protocol C: Final Polish via Recrystallization
Self-Validating Principle: The thermodynamic process of crystal lattice formation naturally excludes impurities. A sharp melting point serves as the ultimate validation of purity.
-
Dissolve: Place the pre-purified solid into a small Erlenmeyer flask. Add a minimum volume of boiling Ethanol (or a Hexane/EtOAc mixture) just until the solid fully dissolves.
-
Cool: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. (Rapid cooling traps impurities inside the crystal lattice).
-
Precipitate: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize yield.
-
Isolate: Collect the white crystals via vacuum filtration and dry them under high vacuum for 12 hours.
-
Validate: Determine the melting point of the dried crystals. A sharp melting point of 37–38 °C validates high purity[3], whereas a depressed or broad melting range indicates residual solvent or trapped impurities.
References
-
Title: Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]
-
Title: Ethyl acrylate Source: Wikipedia URL: [Link]
Sources
Technical Support Center: High-Purity Recrystallization of Ethyl 4-acetoxycinnamate
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing Ethyl 4-acetoxycinnamate?
Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1] For Ethyl 4-acetoxycinnamate, which is often synthesized through esterification or other reactions, common impurities can include unreacted starting materials, by-products, or residual solvents. The goal of recrystallization is to obtain a crystalline solid with a high degree of purity, which is often essential for subsequent applications in research and drug development. A successful recrystallization will yield a product with a sharp melting point and a well-defined crystalline structure.
Q2: What are the ideal characteristics of a recrystallization solvent for Ethyl 4-acetoxycinnamate?
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent for Ethyl 4-acetoxycinnamate should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated to its boiling point.[1]
-
Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution as pure crystals.[1]
-
Appropriate boiling point: The solvent's boiling point should be low enough to be easily removed from the crystals after filtration but not so low that it evaporates too quickly during the heating process.[2]
-
Inertness: The solvent should not react with Ethyl 4-acetoxycinnamate.
-
Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[1]
Q3: Which single solvents are good starting points for the recrystallization of Ethyl 4-acetoxycinnamate?
Based on the structure of Ethyl 4-acetoxycinnamate (an ester with aromatic character), the principle of "like dissolves like" can guide initial solvent screening. A related compound, ethyl 4-methoxycinnamate, has been successfully recrystallized from ethanol.[3] Therefore, alcohols are a logical starting point.
| Solvent | Rationale for Consideration | Boiling Point (°C) |
| Ethanol | Often a good solvent for moderately polar compounds like esters. Proven effective for similar cinnamate esters.[3] | 78 |
| Isopropanol | Similar to ethanol but with a slightly higher boiling point, which can sometimes provide a better solubility differential. | 82 |
| Ethyl Acetate | As an ester itself, it is likely to be a good solvent for Ethyl 4-acetoxycinnamate.[4] | 77 |
Note: Always conduct small-scale solubility tests before proceeding with the bulk of your material.
Q4: When should I consider using a mixed solvent system?
A mixed solvent system is often employed when no single solvent meets all the criteria for a good recrystallization solvent.[5] This is particularly useful when your compound is either too soluble or too insoluble in common single solvents. The most common approach is to use a "solvent-antisolvent" or "solvent-cosolvent" pair. In this system, Ethyl 4-acetoxycinnamate should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "poor" or "anti-solvent"). The two solvents must be miscible with each other.[6]
A promising mixed solvent system for Ethyl 4-acetoxycinnamate, given its ester functionality, would be Ethyl Acetate/Hexane or Ethanol/Water .
Troubleshooting Guide
Issue: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a crystalline solid upon cooling.
-
Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated, causing the compound to precipitate at a temperature above its melting point.
-
Solution 1: Add more of the "good" solvent. Reheat the solution to dissolve the oil, and then add more of the solvent in which the compound is more soluble. This will lower the saturation point and may allow crystallization to occur at a lower temperature.
-
Solution 2: Use a lower-boiling point solvent. If "oiling out" persists, a different solvent or solvent system with a lower boiling point should be selected.
Issue: No crystals form upon cooling.
-
Cause 1: The solution is not saturated. Too much solvent may have been added.
-
Solution 1: Evaporate some of the solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.
-
Cause 2: Supersaturation. The solution may be supersaturated, and crystallization has not been initiated.
-
Solution 2a: Scratch the inner surface of the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Solution 2b: Add a seed crystal. If you have a small crystal of pure Ethyl 4-acetoxycinnamate, adding it to the cooled solution can induce crystallization.
Issue: Crystals form too quickly.
-
Cause: The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth. This can trap impurities within the crystal lattice.
-
Solution: Reheat and add more solvent. Reheat the flask to redissolve the solid, add a small amount of additional hot solvent, and then allow the solution to cool more slowly.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the steps for recrystallizing Ethyl 4-acetoxycinnamate from a single solvent like ethanol.
-
Dissolution: Place the crude Ethyl 4-acetoxycinnamate in an Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude material to completely dissolve it while gently heating the flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude Ethyl 4-acetoxycinnamate in the minimum amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-solvent: While keeping the solution hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals.
Visualizing the Workflow
Recrystallization Process Flow
Caption: Workflow for the recrystallization of Ethyl 4-acetoxycinnamate.
Solvent Selection Logic
Caption: Decision-making process for selecting a suitable recrystallization solvent.
References
-
Recrystallization. (n.d.). In University of California, Davis, Chem 2B Lab Manual. Retrieved from [Link]
-
Recrystallization I. (n.d.). In University of Missouri-St. Louis, Chemistry 2633 Lab Manual. Retrieved from [Link]
-
Experimental No. (4) Recrystallization. (2021, July 16). In University of Technology, Department of Applied Sciences, Branch of Applied Chemistry. Retrieved from [Link]
-
Purification: How To. (n.d.). In University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). International Journal of Pharmaceutics, 658, 124233. [Link]
-
Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). In Organic Syntheses. Retrieved from [Link]
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). In Swarthmore College, Department of Chemistry & Biochemistry. Retrieved from [Link]
-
Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. (2016, May 7). Molecules, 21(5), 605. [Link]
- Method for preparing ethyl cinnamate derivative. (n.d.). Google Patents.
Sources
Minimizing side reactions during the acetylation of ethyl hydroxycinnamates
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in Ethyl Hydroxycinnamate Acetylation
Executive Summary
The acetylation of ethyl hydroxycinnamates (e.g., ethyl ferulate, ethyl caffeate) is a deceptively simple transformation. While the primary reaction—esterification of the phenolic hydroxyl—is straightforward, the conjugated scaffold introduces specific vulnerabilities. The
This guide provides a self-validating protocol and a troubleshooting matrix designed to isolate the desired
Part 1: The "Golden Path" Protocol
Standardized workflow to maximize yield and minimize side reactions.
Reaction Logic: We utilize a nucleophilic catalysis approach (Pyridine/DMAP) rather than acid catalysis. Acidic conditions increase the risk of transesterification (loss of the ethyl group) and cationic polymerization of the alkene. Pyridine acts as both solvent and acid scavenger, preventing the accumulation of acetic acid/HCl that could degrade the ethyl ester.
Reagents:
-
Substrate: Ethyl Hydroxycinnamate (1.0 equiv)
-
Reagent: Acetic Anhydride (
) (1.2 – 1.5 equiv) -
Base/Solvent: Pyridine (3.0 – 5.0 equiv) or DCM with Pyridine (2.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Environment Setup (CRITICAL):
-
Wrap the reaction flask and column chromatography columns in aluminum foil .
-
Purge the reaction vessel with Argon or Nitrogen to remove oxygen (prevents quinone formation and radical initiation).
-
-
Addition:
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
TLC Monitoring: Spot the reaction mixture against the starting material. The acetylated product will have a higher
(less polar). -
Self-Validation: If the spot streaks or remains at the baseline, check for hydrolysis (carboxylic acid formation).
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash 1: Cold 1M HCl or 10% Citric Acid (removes Pyridine/DMAP). Note: Keep contact time short to protect the ethyl ester.
-
Wash 2: Saturated
(neutralizes residual acid). -
Wash 3: Brine.
-
Dry over
, filter, and concentrate in vacuo at .
-
Part 2: Troubleshooting & FAQs
Category 1: Reaction Selectivity & Integrity
Q1: My product is turning into a gum/oil instead of a solid, and NMR shows broad peaks. What happened? Diagnosis: Oligomerization/Polymerization. Once acetylated, the phenolic "radical scavenger" capability is lost. The styrenyl double bond is now prone to radical polymerization, especially if the reaction heated up or was exposed to air. Corrective Action:
-
Add a Radical Inhibitor: Add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture. It will not interfere with acetylation but will scavenge carbon-centered radicals.
-
Temperature Control: Ensure the addition of
is done at . Never heat above during workup.
Q2: I see a second set of doublets in the
-
The "Dark Room" Rule: Perform the entire reaction, workup, and especially column chromatography in the dark or under red light.
-
Foil Wrapping: Wrap all glassware in aluminum foil immediately.
Q3: The ethyl ester group is missing (product is a carboxylic acid). Diagnosis: Hydrolysis. This usually occurs during the acidic workup if the pH is too low or contact time is too long. Corrective Action:
-
Switch Acid Wash: Use 10% Citric Acid or Ammonium Chloride (
) instead of HCl. These are milder and sufficient to protonate pyridine ( ) without hydrolyzing the ester. -
Cold Workup: Perform all extraction steps with ice-cold buffers.
Category 2: Complex Substrates (e.g., Ethyl Caffeate)
Q4: I am acetylating Ethyl Caffeate (catechol). The reaction mixture turned dark brown/black. Diagnosis: Quinone Formation. Catechols oxidize easily to ortho-quinones under basic conditions (Pyridine) in the presence of Oxygen. These quinones then polymerize (melanin-like formation). Corrective Action:
-
Strict Inert Atmosphere: You must cycle Argon/Vacuum 3 times before adding Pyridine.
-
Reducing Agent: Add a pinch of Sodium Dithionite (
) during the aqueous workup to reduce any transient quinones back to phenols/catechols before separation.
Part 3: Mechanistic Visualization
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competition between the desired acetylation and the three primary side reactions: Isomerization, Polymerization, and Hydrolysis.
Caption: Solid blue lines indicate the desired pathway.[1][3] Dashed red lines indicate environmental failure modes (Light, Heat, pH).
Diagram 2: Troubleshooting Logic Tree
Decision matrix for diagnosing experimental failures.
Caption: Follow the logic flow to identify the root cause of impurity profiles.
Part 4: Quantitative Data & Reference Table
Table 1: Comparison of Catalytic Methods for Phenol Acetylation
| Method | Reagents | Pros | Cons | Best For |
| Standard | High yield, reliable, scavenges acid. | Pyridine smell, requires removal. | General use. | |
| Steglich | Very fast, mild conditions. | Hard to remove trace DMAP (can complex). | Sterically hindered phenols. | |
| Acidic | Cheap. | High risk of polymerization & ester hydrolysis. | NOT RECOMMENDED for cinnamates. | |
| Green | Solvent-free. | Requires specific catalyst, workup can be tricky. | Green chemistry compliance. |
References
-
Chakraborti, A. K., et al. (2004).[4] Efficient acetylation of phenols, thiols, and amines. Synthesis , 2004(1), 111-115.[4]
-
Steglich, W., & Höfle, G. (1969).[5] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition , 8(12), 981.
-
Bunce, R. A. (2022). Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education , 99(9), 3215-3220.
-
Ralph, J., et al. (1994). Photochemistry of hydroxycinnamic acids and their derivatives. Journal of the Chemical Society, Perkin Transactions 2 , 1994, 973-978.
-
Hanson, J. R. (2001). Protecting Groups in Organic Synthesis. In: Functional Group Chemistry. Royal Society of Chemistry.
Sources
Technical Support Center: Catalyst Deactivation in Ethyl 3-(4-acetoxyphenyl)acrylate Synthesis
Welcome to the Advanced Technical Support Portal for cross-coupling methodologies. This guide is engineered for researchers and drug development professionals troubleshooting the Mizoroki-Heck synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate from 4-acetoxyhalobenzenes and ethyl acrylate.
Unlike standard troubleshooting matrices, this center focuses on the mechanistic causality of palladium catalyst deactivation, providing you with self-validating protocols to ensure reproducible, high-yield C-C bond formation.
Core Diagnostic: The Pd(0)/Pd(II) Cycle and Deactivation Pathways
The synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate relies on a widely accepted Pd(0)/Pd(II) catalytic cycle [1]. Deactivation is rarely a random event; it is a kinetic consequence of the catalytic cycle falling out of equilibrium. When the rate of oxidative addition or migratory insertion slows down, the highly reactive 14-electron Pd(0) intermediate is left exposed. Without stabilization, these species rapidly agglomerate into inactive metallic nanoparticles, visible as "Palladium Black" [5].
Figure 1: Pd(0)/Pd(II) Heck catalytic cycle highlighting kinetic pathways to catalyst deactivation.
Troubleshooting Knowledge Base (FAQs)
Q1: My reaction stalls at 40% conversion, and the solution turns opaque black. What is happening?
Causality: You are observing the formation of Palladium Black. This occurs when the concentration of bare Pd(0) exceeds the rate at which it can undergo oxidative addition with your substrate [3]. If you are using 4-acetoxybromobenzene instead of the iodide analogue, the C-Br bond is significantly stronger, slowing down the oxidative addition step. The "waiting" Pd(0) atoms collide and nucleate into inactive metallic aggregates [5]. Solution: You must alter the kinetics. Either increase the oxidative addition rate by switching to a more electron-rich, bulky phosphine ligand (e.g., P(tBu)3) [4], or stabilize the Pd(0) resting state by adding a tetraalkylammonium salt like TBAB (tetra-n-butylammonium bromide), which forms a protective ionic layer around Pd nanoparticles, preventing total deactivation [2].
Q2: I am using the exact same Pd(OAc)2/PPh3 loading as last week, but today's batch failed entirely. Why the inconsistency?
Causality: The most likely culprit is ligand oxidation. Triphenylphosphine (PPh3) is highly susceptible to oxidation by trace atmospheric oxygen, forming triphenylphosphine oxide (O=PPh3), which cannot coordinate to palladium. Without the ligand, the Pd(II) precatalyst either fails to reduce to the active Pd(0) state, or the resulting Pd(0) immediately crashes out of solution [3]. Solution: Implement strict Schlenk techniques. Degas your solvents via three freeze-pump-thaw cycles rather than simple sparging.
Q3: Can I recover a reaction that has already precipitated Palladium Black?
Causality: Once bulk metallic palladium has formed, redispersion into a homogeneous active complex is thermodynamically highly unfavorable under standard Heck conditions [3]. Solution: Do not attempt to re-dissolve the precipitate. Instead, perform a Diagnostic Spike Test :
-
Extract a 1 mL aliquot of the stalled reaction.
-
Spike the aliquot with 5 mol% fresh ligand (no new palladium). If the reaction resumes, your issue was ligand degradation.
-
If it does not resume, spike with 2 mol% fresh Pd(OAc)2. If it now resumes, your original catalyst underwent irreversible agglomeration [2]. Apply this finding to optimize the next batch.
Quantitative Data Matrix: Catalyst Systems & Deactivation Triggers
To optimize the synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate, select a catalyst system engineered for your specific aryl halide.
| Catalyst System | Ligand / Additive | Substrate Reactivity | Typical TON | Primary Deactivation Trigger | Mechanistic Mitigation Strategy |
| Pd(OAc)₂ | PPh₃ | 4-Acetoxyiodobenzene | 1,000 - 5,000 | Ligand Oxidation (O=PPh₃) | Maintain strict anaerobic conditions; use 2:1 Ligand:Pd ratio. |
| Pd(OAc)₂ | None (Ligand-free) | 4-Acetoxyiodobenzene | < 500 | Pd(0) Agglomeration | Add TBAB to stabilize transient Pd nanoparticles [2]. |
| Pd(dba)₂ | P(tBu)₃ or NHC | 4-Acetoxybromobenzene | 5,000 - 10,000 | Oxidative Addition Stalling | Bulky ligands force lower coordination numbers, accelerating oxidative addition[4]. |
| Pd/C (Solid) | Et₃N (Base) | 4-Acetoxyiodobenzene | > 10,000 | Over-reduction / Leaching | Optimize base equivalents to control the "release-and-catch" dissolution of Pd [5]. |
Self-Validating Experimental Protocol
This methodology is designed with built-in validation checkpoints to ensure the catalyst remains active throughout the synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate.
Phase 1: Reagent Purification and System Purging
-
Solvent Degassing: Transfer DMF (solvent) and Triethylamine (base) into a Schlenk flask. Perform three freeze-pump-thaw cycles. Validation checkpoint: The solvent should not bubble when exposed to a static vacuum at room temperature.
-
Reagent Loading: Under an argon counter-flow, add 4-acetoxyiodobenzene (1.0 equiv), ethyl acrylate (1.5 equiv), and Pd(OAc)₂ (0.02 equiv).
Phase 2: Pre-Activation and Kinetic Control
-
Ligand Addition: Add Tri-o-tolylphosphine (0.04 equiv). The steric bulk of this ligand prevents the formation of inactive PdL₄ complexes, forcing the active 14-electron PdL₂ species.
-
Thermal Initiation: Heat the reaction to 90°C. Validation checkpoint: The solution should transition from a pale yellow to a deep, clear orange/red. If it turns cloudy black within the first 15 minutes, your system was contaminated with oxygen or the base was wet.
Phase 3: Monitoring and Quenching
-
Reaction Monitoring: Sample the reaction at 2 hours via GC-MS. Look for the disappearance of the 4-acetoxyiodobenzene peak.
-
Controlled Quenching: Once conversion exceeds 95%, cool the reaction to room temperature and filter through a short pad of Celite to intentionally trap the palladium before aqueous workup. This prevents trace palladium from catalyzing side reactions during product isolation.
Diagnostic Workflow for Process Chemists
Use the following logical tree to rapidly diagnose and correct catalyst failures on the bench.
Figure 2: Diagnostic workflow for troubleshooting palladium catalyst deactivation in Heck couplings.
References
-
The Heck Reaction in Ionic Liquids: Progress and Challenges National Center for Biotechnology Information (PMC)[Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins RSC Advances (Royal Society of Chemistry)[Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides ResearchGate[Link]
-
Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes Doria (University Publications)[Link]
Technical Support Center: Optimizing Reaction Temperature for Ethyl 3-(4-acetoxyphenyl)acrylate Production
Welcome to the Technical Support Center for the synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this synthesis, empowering you to optimize your reaction conditions effectively.
Introduction
The synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate, a valuable intermediate in the production of various pharmacologically active compounds, is most commonly achieved through a Knoevenagel condensation. This reaction involves the condensation of 4-acetoxybenzaldehyde with an active methylene compound, such as ethyl acetoacetate or ethyl cyanoacetate, in the presence of a basic catalyst. Temperature is a critical parameter in this process, directly influencing reaction rate, product yield, and the formation of impurities. This guide will focus on the nuances of temperature optimization to help you achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for the synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate?
The most prevalent and efficient method is the Knoevenagel condensation. This reaction proceeds via a three-step mechanism: enolate formation, aldol addition, and subsequent dehydration to form the α,β-unsaturated product.[1][2]
Q2: What is the generally recommended temperature range for this Knoevenagel condensation?
The optimal temperature for the Knoevenagel condensation can vary depending on the specific reactants, catalyst, and solvent system used. However, many procedures are successfully carried out at temperatures ranging from room temperature (25-28°C) up to reflux conditions in solvents like ethanol.[3] Some studies have shown that increasing the temperature from 25°C to 40°C can significantly increase the yield. It is crucial to monitor the reaction progress, often by Thin Layer Chromatography (TLC), to determine the optimal temperature and reaction time for your specific conditions.[1]
Q3: How does temperature specifically affect the reaction?
Temperature plays a multifaceted role in this synthesis:
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.
-
Yield: There is often an optimal temperature range for maximizing yield. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the degradation of reactants or products and the formation of side products, thereby reducing the overall yield.[4]
-
Side Product Formation: Higher temperatures can promote side reactions such as self-condensation of the aldehyde or ester, or Michael addition.[5] In some cases, high temperatures can also lead to the formation of diarylation by-products.[6]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate, with a focus on temperature-related issues.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC. For some systems, refluxing in a suitable solvent like ethanol may be necessary.[3] |
| Reaction Time is Too Short: The reaction may not have had enough time to proceed to completion at the given temperature. | Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. | |
| Formation of Significant Side Products | Excessively High Reaction Temperature: High temperatures can provide the necessary energy for alternative reaction pathways to occur. | Reduce the reaction temperature. If a higher temperature is required for a reasonable reaction rate, consider using a more active catalyst to allow for a lower operating temperature. Also, ensure precise temperature control to avoid hotspots.[5] |
| Prolonged Reaction Time at Elevated Temperature: Even at a suitable temperature, extended reaction times can lead to the accumulation of side products. | Optimize the reaction time by closely monitoring the consumption of starting materials via TLC. Quench the reaction as soon as it reaches completion. | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Side products formed at non-optimal temperatures can act as impurities that inhibit crystallization. | Purify the crude product using column chromatography before attempting crystallization. Ensure that the reaction temperature was optimized to minimize the formation of these impurities in subsequent runs.[5] |
| Incomplete Reaction (Starting Material Remains) | Suboptimal Temperature: The reaction may be proceeding too slowly at the current temperature to reach completion in a practical timeframe. | Increase the reaction temperature cautiously while monitoring for the formation of side products. Alternatively, a stronger catalyst or a different solvent system might be necessary to facilitate the reaction at a lower temperature. |
Experimental Protocol: Temperature Optimization Study
To systematically determine the optimal reaction temperature for your specific laboratory conditions, a controlled experiment is recommended.
Materials:
-
4-acetoxybenzaldehyde
-
Ethyl acetoacetate (or ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, morpholine/acetic acid)[1]
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system with precise temperature control
-
TLC plates and developing chamber
-
Purification supplies (silica gel, solvents for column chromatography)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reaction mixtures in separate flasks.
-
Vary the Temperature: Assign a different, constant temperature to each reaction vessel (e.g., 25°C, 40°C, 60°C, 80°C).
-
Monitor Progress: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.
-
Determine Completion: Continue the reactions until the starting material is no longer visible on the TLC plate in the reaction that proceeds the fastest.
-
Work-up and Isolation: Once the reactions are complete, perform an appropriate work-up procedure (e.g., extraction and solvent evaporation) for each reaction mixture.
-
Purification and Yield Calculation: Purify the crude product from each reaction (e.g., by column chromatography) and calculate the isolated yield.
-
Analysis: Compare the yields and purity of the product obtained at each temperature to identify the optimal condition.
Visualization of the Optimization Workflow
The following diagram illustrates the logical flow of the temperature optimization process.
Caption: Workflow for optimizing reaction temperature.
Concluding Remarks
The successful synthesis of Ethyl 3-(4-acetoxyphenyl)acrylate is highly dependent on the careful control of reaction temperature. By understanding the fundamental principles of how temperature influences the Knoevenagel condensation and by employing a systematic approach to optimization, researchers can significantly improve product yield and purity. This guide provides the foundational knowledge and practical troubleshooting strategies to achieve these goals. For further in-depth understanding of related synthetic methodologies, exploring resources on Heck and Wittig reactions may also be beneficial.[7][8][9]
References
-
ResearchGate. Effects of different temperatures on Knoevenagel condensation. [Link]
-
SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Synthetic Pages. High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. [Link]
-
Taylor & Francis Online. Ethyl acrylate – Knowledge and References. [Link]
-
SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Moroccan Journal of Chemistry. Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Jasperse, J. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
de Vries, J. G. The Heck reaction in the production of fine chemicals. University of Groningen. [Link]
-
Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. [Link]
-
Unknown. Solvent Free Wittig Reactions. [Link]
- Google Patents.
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
Beyond Benign. Wittig Reaction. [Link]
-
National Center for Biotechnology Information. Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. [Link]
-
ResearchGate. Crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate, C12H12O4. [Link]
-
PrepChem.com. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]
-
ResearchGate. (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
Jinzong Machinery. Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]
-
MDPI. Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance and Mechanism: An Investigation. [Link]
-
University of Pennsylvania. Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. [Link]
-
ResearchGate. Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. [Link]
-
Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. [Link]
-
MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]
-
Patsnap Eureka. How to Formulate Acrylic Resin for Low-Temperature Curing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. syntheticpages.org [syntheticpages.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Acrylate Products from p-Acetoxybenzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted p-acetoxybenzaldehyde from crude acrylate mixtures, a common challenge in organic synthesis, particularly following Knoevenagel condensations.[1][2][3] Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your target acrylate compounds.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification process. Each answer explains the underlying chemical principles and provides actionable, step-by-step protocols.
Question 1: I've performed a column chromatography, but my NMR spectrum still shows significant p-acetoxybenzaldehyde contamination. What went wrong?
Answer:
This is a frequent issue stemming from suboptimal column chromatography conditions. The key to a successful separation lies in maximizing the polarity difference between your desired acrylate product and the unreacted p-acetoxybenzaldehyde.[4][5][6]
Causality & Experimental Choices:
-
Inappropriate Solvent System: The polarity of your mobile phase (eluent) is the most critical factor. If the eluent is too polar, both the acrylate and the aldehyde will travel quickly down the column, resulting in poor separation. Conversely, if it's not polar enough, both compounds may remain adsorbed to the silica gel.
-
Column Overloading: Loading too much crude mixture onto the column will lead to broad, overlapping bands that are impossible to separate effectively.
-
Improper Column Packing: An improperly packed column with channels or cracks will allow the sample to travel unevenly, ruining the separation.
Step-by-Step Troubleshooting Protocol:
-
Thin-Layer Chromatography (TLC) Optimization: Before running another column, perfect your separation on a TLC plate.[2][6] Test various solvent systems, typically mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for a solvent system that gives a significant difference in the Retention Factor (Rf) values for your product and the aldehyde. A good target is an Rf of ~0.3-0.4 for your acrylate product and a higher Rf for the less polar p-acetoxybenzaldehyde.
-
Solvent System Selection: The table below provides a starting point for solvent selection based on the polarity of common acrylate products.
| Polarity of Acrylate Product | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Non-polar | 95:5 to 90:10 |
| Moderately Polar | 80:20 to 70:30 |
| Polar | 60:40 to 50:50 |
-
Proper Column Packing: Ensure a homogenous and tightly packed column. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred.
-
Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a low-boiling point solvent like dichloromethane. Carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with your optimized solvent system. Collect small fractions and analyze them by TLC to identify which fractions contain your pure product.
Visualization of the Workflow:
Sources
Solving solubility issues of Ethyl 3-(4-acetoxyphenyl)acrylate in aqueous media
Technical Support Center: Ethyl 3-(4-acetoxyphenyl)acrylate
Welcome to the technical support resource for Ethyl 3-(4-acetoxyphenyl)acrylate (EAPA). This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. Here, we provide in-depth troubleshooting guides, validated protocols, and frequently asked questions to ensure the successful and reproducible use of EAPA in your experiments.
Part 1: The Core Challenge & Physicochemical Properties
Q1: Why is Ethyl 3-(4-acetoxyphenyl)acrylate so difficult to dissolve in aqueous media?
Answer: The poor aqueous solubility of Ethyl 3-(4-acetoxyphenyl)acrylate is a direct result of its molecular structure. Like many new chemical entities, it possesses high lipophilicity ("fat-loving") and low hydrophilicity ("water-loving").[1][2] This can be understood by examining its key features:
-
Aromatic Ring and Acrylate Backbone: The core structure is nonpolar, favoring interaction with organic solvents over water.
-
Ester Groups: The molecule contains two ester functionalities: an ethyl ester and an acetyl ester. These groups are not readily ionizable and contribute to the overall lipophilic character of the molecule, limiting its ability to form favorable hydrogen bonds with water.
-
High Crystallinity: Compounds with high melting points often have a strong, stable crystalline lattice. Significant energy is required to break this lattice apart, a process that is not energetically favored by the weak interactions the molecule would form with water. This is a common issue for what are sometimes termed "brick dust" molecules.[2]
These properties mean that EAPA is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, chloroform, and ethyl acetate but is practically insoluble in water.[3][4][5]
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₄O₄ | Inferred from structure |
| Molecular Weight | 234.25 g/mol | Inferred from structure |
| Physical Form | Expected to be a solid at room temperature. | [6] |
| Aqueous Solubility | Very low / Practically insoluble. | [1][2][7] |
| Organic Solubility | Soluble in DMSO, ethanol, chloroform, ethyl acetate, acetone. | [3][4][5] |
| Stability Concerns | Susceptible to hydrolysis at both ester linkages, especially at non-neutral pH and elevated temperatures. | [8][9] |
Part 2: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems you may encounter during your experiments. A general workflow for troubleshooting these issues is presented below.
Caption: A decision workflow for troubleshooting EAPA solubility.
Q2: I added my EAPA powder directly to my phosphate-buffered saline (PBS), and it just floated on top and didn't dissolve. What went wrong?
Answer: This is expected behavior due to the compound's high lipophilicity and low aqueous solubility. Direct addition of a poorly soluble, "brick dust" compound to an aqueous medium will almost always fail.[2] The primary method to overcome this is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution.
Q3: I made a 100 mM stock solution in DMSO, but when I diluted it 1:1000 into my cell culture media, I saw immediate cloudiness/precipitation. Why?
Answer: This phenomenon is known as "crashing out." While EAPA is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases. When you add the DMSO stock to the aqueous media, the final concentration of DMSO (0.1% in this case) is too low to keep the compound dissolved. The EAPA molecules, now in an unfavorable aqueous environment, rapidly aggregate and precipitate out of solution.
Troubleshooting Steps:
-
Lower the Stock Concentration: Try making a more dilute stock solution in DMSO (e.g., 10 mM). This will increase the final volume of DMSO in your media for the same final EAPA concentration, which may be sufficient to maintain solubility.
-
Increase Final Co-solvent Concentration: If your experimental system can tolerate it, increase the final percentage of DMSO (e.g., to 0.5% or 1%). Always run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental outcome.
-
Use an Alternative Solubilization Method: If increasing the co-solvent concentration is not an option, you must use a different strategy, such as employing cyclodextrins or surfactants.[10][11]
Q4: Can I use pH adjustment to solubilize EAPA?
Answer: Not effectively, and it comes with significant risks. EAPA does not have readily ionizable acidic or basic functional groups within a typical physiological pH range (e.g., pH 4-8). The acetylated phenol is far less acidic than a free phenol. While extreme pH (e.g., >10) would eventually hydrolyze the esters to generate a more soluble carboxylate and phenolate, this chemically modifies your compound, invalidating the experiment. Furthermore, the ester linkages are highly susceptible to hydrolysis under both strongly acidic and basic conditions.[8][9] Therefore, pH adjustment is not a recommended strategy for solubilizing intact EAPA.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of EAPA using an Organic Co-solvent
This is the most common and straightforward method for preparing EAPA for in-vitro experiments.
Objective: To prepare a clear, stable, concentrated stock solution of EAPA in an organic solvent and determine the maximum solubility in an aqueous buffer.
Materials:
-
Ethyl 3-(4-acetoxyphenyl)acrylate (EAPA) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
Weigh out 4.685 mg of EAPA (MW = 234.25 g/mol ).
-
Add it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be perfectly clear. This is your 20 mM stock solution.
-
-
Working Solution Preparation (Serial Dilution):
-
Prepare a series of dilutions of your stock solution into your target aqueous buffer. For example, to make a 20 µM working solution with 0.1% DMSO, add 1 µL of the 20 mM stock to 999 µL of buffer.
-
Pipette up and down gently to mix.
-
-
Validation (Critical Step):
-
Visual Inspection: Immediately after dilution, observe the solution against a dark background. Look for any signs of cloudiness, haziness, or precipitate.
-
Microscopic Inspection: Place a drop of the solution on a microscope slide and check for the presence of crystals or amorphous precipitate.
-
Incubation: Incubate the working solution under your experimental conditions (e.g., 37°C for 2 hours) and re-inspect. Poorly soluble compounds can precipitate over time.
-
Quantification (Optional but Recommended): To confirm the concentration of the dissolved compound, centrifuge the working solution at high speed (e.g., 14,000 x g for 10 minutes) to pellet any precipitate. Analyze the supernatant using a validated HPLC-UV method.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is water-soluble.
Caption: Encapsulation of lipophilic EAPA by a cyclodextrin.
Objective: To enhance the aqueous solubility of EAPA by forming an inclusion complex with HP-β-CD.
Materials:
-
EAPA powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Prepare HP-β-CD Solution:
-
Decide on a concentration of HP-β-CD to test (e.g., 10% w/v is a common starting point).
-
Dissolve 1 g of HP-β-CD in 10 mL of your target aqueous buffer. Stir until fully dissolved.
-
-
Form the Inclusion Complex:
-
Add an excess amount of EAPA powder to the HP-β-CD solution. The amount should be more than you expect to dissolve.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Using a magnetic stirrer in a sealed vial is recommended. Sonication can be used intermittently to aid dispersion.
-
-
Isolate the Solubilized Fraction:
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved EAPA. The filtrate now contains the soluble EAPA-HP-β-CD complex.
-
-
Validation and Quantification:
-
The concentration of EAPA in the filtrate must be determined analytically. An HPLC-UV method is essential for this. This will give you the maximum aqueous solubility of EAPA in the presence of your chosen HP-β-CD concentration.
-
Prepare your experimental dilutions from this quantified stock solution. Remember to include a vehicle control containing the same concentration of HP-β-CD.
-
Part 4: Stability & Analytical Considerations
Q5: How stable is EAPA in my aqueous solution? What should I worry about?
Answer: The primary stability concern for EAPA in any aqueous solution is hydrolysis . The molecule has two ester bonds, and both can be cleaved by water, a reaction that is catalyzed by acidic or basic conditions and accelerated by heat.[8][9]
Caption: Potential two-step hydrolysis pathway of EAPA in aqueous media.
Recommendations:
-
Prepare Fresh: Always prepare your final working solutions fresh on the day of the experiment. Do not store dilute aqueous solutions of EAPA.
-
Control pH: Work in buffers with a pH as close to neutral (pH 6.5-7.5) as possible to minimize acid- or base-catalyzed hydrolysis.
-
Maintain Low Temperature: Store concentrated stock solutions at -20°C or -80°C. Perform dilutions on ice and avoid prolonged incubation at elevated temperatures (like 37°C) unless required by the experiment.
-
Monitor for Degradation: If an experiment runs for an extended period (e.g., >24 hours), it is advisable to perform a stability study. Analyze your solution by HPLC at the beginning and end of the experiment to quantify the parent EAPA and check for the appearance of degradation products like ethyl p-coumarate or p-coumaric acid.
Q6: How can I quantify the concentration of EAPA in my solutions?
Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method for quantifying EAPA and similar acrylate compounds.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic or acetic acid to improve peak shape).
-
Gradient Example: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Acrylates like this typically have a strong UV absorbance. Scan from 200-400 nm to find the absorbance maximum (λ-max), which is likely to be around 310-320 nm.[12]
-
Quantification: Generate a standard curve using a series of known concentrations of a pure EAPA standard. The concentration of your experimental samples can then be determined by comparing their peak area to the standard curve.
This self-validating approach ensures you are confident in the actual concentration of dissolved EAPA in your experiments, leading to more reliable and reproducible scientific outcomes.
References
-
Williams, H. D., et al. (Eds.). (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Springer. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Ethyl Ferulate: A Comprehensive Overview. Available from: [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. (2022). Available from: [Link]
-
Knöös, P., Svensson, A. V., Ulvenlund, S., & Wahlgren, M. (2015). Release of a Poorly Soluble Drug from Hydrophobically Modified Poly (Acrylic Acid) in Simulated Intestinal Fluids. PLOS ONE, 10(10), e0140709. Available from: [Link]
-
Japan Environment Agency. III Analytical Methods. Available from: [Link]
-
Hilaris Publishing. The Influence of Solvent on the Solvolysis of Ethyl Cinnamate in Water-Acetone Mixed Solvent System. Available from: [Link]
-
PubMed. Enhancement of oral bioavailability of poorly water-soluble drugs by poly(ethylene glycol)-block-poly(alkyl acrylate-co-methacrylic acid) self-assemblies. (2005). Available from: [Link]
-
Shandong Zhishang Chemical Co.Ltd. Supplier Ethyl Ferulate CAS 4046-02-0. Available from: [Link]
-
Semantic Scholar. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Available from: [Link]
-
Progress in Color, Colorants and Coatings. Chemical Formulations for Acrylic Matt and Acrylic Gloss Paints. (2022). Available from: [Link]
-
Longdom Publishing. Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. (2017). Available from: [Link]
-
Organic Syntheses. ethyl cinnamate. Available from: [Link]
-
Occupational Safety and Health Administration. ETHYL ACRYLATE. Available from: [Link]
-
ATSDR. ANALYTICAL METHODS. Available from: [Link]
-
American Pharmaceutical Review. How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024). Available from: [Link]
-
KNAUER. Determination and quantification of acrylic acid derivatives. Available from: [Link]
-
Wikipedia. Ethyl acrylate. Available from: [Link]
-
PMC. Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Available from: [Link]
-
PubChem. Ethyl Acrylate. Available from: [Link]
-
MySkinRecipes. Ethyl 3-(4-hydroxyphenyl)acrylate. Available from: [Link]
-
Brazilian Journal of Analytical Chemistry. Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022). Available from: [Link]
-
IOP Conference Series: Earth and Environmental Science. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). Available from: [Link]
-
PMC. 3-Acetyl-4-hydroxyphenyl acrylate. Available from: [Link]
-
Alpha Chemical Corp. Ethyl acrylate: Properties, Uses, and Benefits. (2023). Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards | CDC. Ethyl acrylate. Available from: [Link]
-
Amanote Research. Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)acrylate. (2008). Available from: [Link]
-
MDPI. (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. (2023). Available from: [Link]
-
ResearchGate. Crystal structure of methyl ( E )-3-(4-acetoxyphenyl)acrylate, C 12 H 12 O 4. (2021). Available from: [Link]
Sources
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 6. Ethyl 3-(4-hydroxyphenyl)acrylate | 2979-06-8 [sigmaaldrich.com]
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- 8. hilarispublisher.com [hilarispublisher.com]
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- 11. Enhancement of oral bioavailability of poorly water-soluble drugs by poly(ethylene glycol)-block-poly(alkyl acrylate-co-methacrylic acid) self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of Ethyl 3-(4-acetoxyphenyl)acrylate and its Analogs
For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of novel or synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for ethyl 3-(4-acetoxyphenyl)acrylate, a compound of interest in various synthetic pathways.
In the absence of a publicly available experimental spectrum for ethyl 3-(4-acetoxyphenyl)acrylate, this guide will leverage a highly accurate predicted spectrum as a focal point for discussion. To establish the credibility of this prediction and to provide a richer understanding of structure-property relationships, we will conduct a comparative analysis with the experimentally determined ¹H NMR spectra of two closely related analogs: ethyl 3-(4-hydroxyphenyl)acrylate and ethyl 3-(4-methoxyphenyl)acrylate. This approach not only allows for a confident characterization of the target molecule but also illuminates the electronic effects of common phenolic protecting groups on the chemical environment of nearby protons.
Predicted ¹H NMR Spectrum of Ethyl 3-(4-acetoxyphenyl)acrylate
The ¹H NMR spectrum of ethyl 3-(4-acetoxyphenyl)acrylate was predicted using advanced computational algorithms that consider the electronic environment of each proton. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1.
Table 1: Predicted ¹H NMR Data for Ethyl 3-(4-acetoxyphenyl)acrylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | 7.66 | d | 16.0 | 1H |
| H-b | 6.45 | d | 16.0 | 1H |
| H-c | 7.59 | d | 8.7 | 2H |
| H-d | 7.14 | d | 8.7 | 2H |
| H-e | 4.25 | q | 7.1 | 2H |
| H-f | 1.32 | t | 7.1 | 3H |
| H-g | 2.30 | s | - | 3H |
Note: Predicted using NMRDB.org ('www.nmrdb.org: Resurrecting and processing NMR spectra on-line')[1]. The prediction was performed in CDCl₃, a common solvent for NMR analysis.
Below is a visual representation of the proton assignments for ethyl 3-(4-acetoxyphenyl)acrylate, which will be referenced throughout this guide.
Caption: Proton assignments for ethyl 3-(4-acetoxyphenyl)acrylate.
Comparative ¹H NMR Analysis
To validate the predicted spectrum and understand the influence of the 4-position substituent, we will now compare it with the experimental ¹H NMR data of ethyl 3-(4-hydroxyphenyl)acrylate and ethyl 3-(4-methoxyphenyl)acrylate.
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for Ethyl 3-(4-substituted-phenyl)acrylates
| Proton | Ethyl 3-(4-acetoxyphenyl)acrylate (Predicted) | Ethyl 3-(4-hydroxyphenyl)acrylate (Experimental)[2] | Ethyl 3-(4-methoxyphenyl)acrylate (Experimental)[1][3] |
| Vinylic Protons | |||
| H-a | 7.66 | ~7.6 (d, J=16.0 Hz) | 7.64 (d, J=16.2 Hz) |
| H-b | 6.45 | ~6.3 (d, J=16.0 Hz) | 6.31 (d, J=16.2 Hz) |
| Aromatic Protons | |||
| H-c | 7.59 | ~7.4 (d, J=8.6 Hz) | 7.48 (d, J = 8.4 Hz) |
| H-d | 7.14 | ~6.8 (d, J=8.6 Hz) | 6.90 (d, J = 8.4 Hz) |
| Ethyl Protons | |||
| H-e | 4.25 | ~4.2 (q, J=7.1 Hz) | 4.25 (q, J = 7.2 Hz) |
| H-f | 1.32 | ~1.3 (t, J=7.1 Hz) | 1.33 (t, J = 7.2 Hz) |
| Substituent Protons | |||
| H-g (Acetoxy) | 2.30 | - | - |
| -OH | - | Variable (broad s) | - |
| -OCH₃ | - | - | 3.84 (s) |
Analysis of Substituent Effects
The electronic nature of the substituent at the 4-position of the phenyl ring significantly influences the chemical shifts of the aromatic and vinylic protons. This is due to a combination of inductive and resonance effects.
-
-OH (hydroxyl) group: This is an electron-donating group through resonance, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding causes the corresponding protons to resonate at a lower chemical shift (upfield).
-
-OCH₃ (methoxy) group: Similar to the hydroxyl group, the methoxy group is also electron-donating through resonance, leading to an upfield shift of the aromatic protons compared to an unsubstituted phenyl ring.
-
-OCOCH₃ (acetoxy) group: The acetoxy group is considered to be weakly electron-withdrawing inductively due to the electronegative oxygen atoms. However, the lone pairs on the oxygen adjacent to the ring can participate in resonance, making it a weak electron-donating group in that context. The overall effect is a deshielding of the aromatic protons compared to the hydroxyl and methoxy analogs.
This trend is clearly observed in the experimental and predicted data. The aromatic protons H-c and H-d in the acetoxy derivative are predicted to be the most deshielded (downfield), followed by the methoxy and then the hydroxy derivatives. This is consistent with the relative electron-donating strengths of these groups.
The vinylic protons (H-a and H-b) are also affected by the substituent on the phenyl ring, although to a lesser extent. The electron-donating groups increase the electron density throughout the conjugated system, leading to a slight shielding (upfield shift) of the vinylic protons. Conversely, the more electron-withdrawing nature of the acetoxy group results in a slight deshielding (downfield shift) of these protons compared to the other two analogs.
Experimental Protocols
For accurate and reproducible ¹H NMR data acquisition, adherence to a standardized protocol is crucial.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette into the NMR tube to avoid compromising the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Standard workflow for preparing a sample for ¹H NMR analysis.
NMR Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer. Specific parameters may vary depending on the instrument and software.
-
Instrument Login: Log in to the NMR spectrometer's control software.
-
Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.
-
Standard Parameters: Load a standard set of acquisition parameters for a ¹H spectrum. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: Typically 8 to 16 scans for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans.
-
-
Acquisition: Start the acquisition.
-
Data Processing: Once the acquisition is complete, the software will automatically perform a Fourier transform, phase correction, and baseline correction.
-
Referencing: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each peak and pick the peak positions.
Conclusion
This guide has provided a comprehensive overview of the ¹H NMR characterization of ethyl 3-(4-acetoxyphenyl)acrylate. By utilizing a predicted spectrum and comparing it with the experimental data of its hydroxyl and methoxy analogs, we have established a reliable set of chemical shift assignments. The comparative analysis highlights the predictable electronic effects of different substituents on the phenyl ring, offering valuable insights for researchers working with similar molecular scaffolds. The detailed experimental protocols provide a framework for obtaining high-quality, reproducible NMR data, which is essential for the accurate characterization of chemical compounds.
References
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous catalyst for Mizoroki-Heck cross - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Interpreting the IR Spectrum of Ethyl 3-(4-acetoxyphenyl)acrylate
Introduction: Beyond a Fingerprint
For researchers and professionals in drug development and materials science, Ethyl 3-(4-acetoxyphenyl)acrylate is a molecule of significant interest, serving as a versatile building block in the synthesis of polymers, UV-absorbing materials, and potential bioactive agents.[1] The precise confirmation of its chemical structure is a non-negotiable prerequisite for any downstream application. Infrared (IR) spectroscopy offers a powerful, rapid, and non-destructive method for this purpose.[2]
However, a simple "fingerprint" match is insufficient for rigorous scientific validation. A true understanding of the spectrum—discerning not just the presence but the electronic environment of each functional group—is essential. This guide provides an in-depth, comparative analysis for interpreting the IR spectrum of Ethyl 3-(4-acetoxyphenyl)acrylate. We will dissect the molecule's structure, compare its expected spectral features with those of simpler, related compounds, and provide a validated protocol for acquiring high-quality data.
Part 1: Deconstructing the Molecule for Spectral Prediction
The first step in any spectral interpretation is a thorough analysis of the molecule's structure to identify all IR-active functional groups. Ethyl 3-(4-acetoxyphenyl)acrylate is a multi-functional molecule, and understanding the interplay between its constituent parts is key to a successful interpretation.
The molecule comprises four key regions, each with characteristic vibrational modes:
-
The α,β-Unsaturated Ethyl Ester: This system includes the ethyl group (-CH2CH3), the ester carbonyl (C=O), and the conjugated carbon-carbon double bond (C=C).
-
The Phenyl Acetate Moiety: This consists of the acetyl group (CH3CO-) and its ester linkage to the aromatic ring.
-
The trans-Alkene Linkage: The C=C double bond, which is conjugated to both the aromatic ring and the acrylate carbonyl.
-
The Para-Substituted Aromatic Ring: The benzene ring with substituents at positions 1 and 4.
Below is a diagram illustrating these distinct functional regions.
Caption: Key functional groups within Ethyl 3-(4-acetoxyphenyl)acrylate.
Part 2: The Comparative Approach to Peak Assignment
Interpreting a complex spectrum in isolation can be ambiguous. A more robust and scientifically sound method is to compare it with the spectra of simpler, structurally related molecules. This allows for the confident assignment of vibrations by observing how the spectral features of a functional group change based on its chemical environment. We will use Ethyl Cinnamate, Phenyl Acetate, and Ethyl Acrylate as our reference compounds.
Theoretical Absorption Frequencies
Before examining spectra, we establish a theoretical baseline. Different types of molecular bonds vibrate at characteristic frequencies, absorbing IR radiation in the process.[2][3] The table below summarizes the expected absorption ranges for the functional groups in our target molecule.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Comments |
| Ester Carbonyl (C=O) | Stretch | 1750-1715 | Two distinct C=O peaks are expected. Conjugation lowers the frequency. |
| Alkene (C=C) | Stretch | 1680-1620 | Conjugation with C=O and the ring affects intensity and position.[4][5] |
| Aromatic Ring (C=C) | Stretch | 1600-1450 | Typically appear as a pair or series of sharp peaks. |
| Ester (C-O) | Stretch | 1300-1000 | Two or more strong bands are expected, creating a complex pattern.[6] |
| sp² C-H (Aromatic/Vinylic) | Stretch | 3100-3000 | Typically appear just above the 3000 cm⁻¹ line.[7] |
| sp³ C-H (Alkyl) | Stretch | 3000-2850 | Typically appear just below the 3000 cm⁻¹ line.[5] |
| Aromatic C-H | Out-of-Plane Bend | 900-675 | Position is indicative of the substitution pattern (para-substitution). |
Reference Spectra Analysis
The causality behind our choices:
-
Ethyl Cinnamate: Isolates the conjugated ethyl acrylate system attached to a benzene ring. This helps us pinpoint the absorptions of the C=C-C=O moiety.
-
Phenyl Acetate: Isolates the acetoxy group on a benzene ring, allowing us to identify the characteristic C=O and C-O stretches of this specific ester type.[8][9]
-
Ethyl Acrylate: Provides a baseline for a non-conjugated acrylate ester, highlighting the frequency-lowering effect of conjugation seen in our target molecule.[10][11]
The following table compares the key absorption peaks of these reference molecules.
| Wavenumber (cm⁻¹) | Ethyl Acrylate[10] | Phenyl Acetate[12] | Ethyl Cinnamate[13] | Predicted: Ethyl 3-(4-acetoxyphenyl)acrylate |
| sp² C-H Stretch | ~3080 | ~3070 | ~3060 | ~3100-3050 |
| sp³ C-H Stretch | ~2980 | ~2940 (methyl) | ~2980 | ~2980 & ~2940 |
| C=O Stretch (Acetate) | N/A | ~1765 (strong, sharp) | N/A | ~1760 (strong, sharp) |
| C=O Stretch (Acrylate) | ~1730 | N/A | ~1717 (strong, sharp) | ~1720 (strong, sharp) |
| C=C Stretch (Alkene) | ~1635 | N/A | ~1636 (medium) | ~1635 (medium) |
| C=C Stretch (Aromatic) | N/A | ~1590, ~1490 | ~1577, ~1495 | ~1600, ~1500 |
| C-O Stretch | ~1270, ~1180 | ~1200, ~1160 | ~1310, ~1170 | ~1250-1150 (multiple strong bands) |
Note: Wavenumbers are approximate and can vary slightly based on the instrument and sample state.
This comparative analysis leads to two critical predictions for Ethyl 3-(4-acetoxyphenyl)acrylate:
-
Two Distinct Carbonyl Peaks: We expect a higher frequency C=O stretch (~1760 cm⁻¹) for the phenyl acetate group and a lower frequency C=O stretch (~1720 cm⁻¹) for the acrylate ester, which is lowered due to conjugation with the alkene and aromatic ring.[6][14]
-
Multiple Strong C-O Stretches: The region between 1300-1100 cm⁻¹ will be complex, containing overlapping C-O stretching vibrations from both ester functionalities.
Part 3: Protocol for High-Integrity Data Acquisition
The quality of interpretation is predicated on the quality of the data. The following protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and highly reliable method for analyzing solid samples.
Experimental Workflow: FTIR-ATR Analysis
Caption: Workflow for acquiring a high-quality FTIR-ATR spectrum.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination.
-
-
Background Collection (Self-Validation):
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum, ensuring that the final output contains only information from the sample. This step is essential for trustworthiness and data integrity.
-
-
Sample Application:
-
Place a small amount of the solid Ethyl 3-(4-acetoxyphenyl)acrylate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Lower the press arm (anvil) and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Inconsistent contact is a common source of poor-quality or non-reproducible spectra.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters for a high-quality spectrum are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Use the software's tools to identify and label the wavenumbers of significant absorption peaks.
-
Part 4: Final Interpretation of Ethyl 3-(4-acetoxyphenyl)acrylate Spectrum
By synthesizing our theoretical knowledge and comparative analysis, we can now confidently interpret the key features of the IR spectrum.
-
C-H Stretching Region (3100-2850 cm⁻¹):
-
>3000 cm⁻¹: A series of weak to medium peaks are expected for the sp² C-H stretches of the aromatic ring and the alkene.
-
<3000 cm⁻¹: Stronger, sharper peaks will correspond to the sp³ C-H stretches of the ethyl group's CH₂ and CH₃, and the methyl of the acetyl group.
-
-
Carbonyl (C=O) Region (1800-1700 cm⁻¹):
-
~1760 cm⁻¹: A strong, sharp absorption peak assigned to the C=O stretch of the phenyl acetate ester. Its higher frequency is characteristic of esters attached directly to a phenyl ring, which enhances the bond's strength through inductive effects.
-
~1720 cm⁻¹: A second strong, sharp absorption assigned to the C=O stretch of the ethyl acrylate ester. Its frequency is lower than the acetate C=O due to resonance stabilization from conjugation with both the C=C double bond and the aromatic system. This delocalization of electrons weakens the C=O bond, requiring less energy (a lower wavenumber) to stretch.[14]
-
-
Double Bond (C=C) Region (1650-1450 cm⁻¹):
-
~1635 cm⁻¹: A medium intensity peak from the C=C stretch of the trans-alkene.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: Two sharp peaks of variable intensity corresponding to the C=C stretching vibrations within the aromatic ring.
-
-
Fingerprint Region (<1500 cm⁻¹):
-
~1250-1150 cm⁻¹: This area will be dominated by very strong, broad absorptions resulting from the overlapping C-O stretching vibrations of both the acetate and acrylate ester groups. These are highly characteristic.
-
~840 cm⁻¹: A strong out-of-plane C-H bending vibration is expected here, which is highly indicative of a 1,4- (para) disubstituted benzene ring.
-
Conclusion
The infrared spectrum of Ethyl 3-(4-acetoxyphenyl)acrylate is rich with information, but its complexity necessitates a systematic and comparative approach for accurate interpretation. By breaking the molecule into its constituent functional groups and comparing its expected absorptions with those of simpler reference compounds like ethyl cinnamate and phenyl acetate, we can confidently assign the two distinct carbonyl stretching frequencies and the characteristic absorptions of the conjugated system. This guide provides the theoretical grounding, comparative data, and a robust experimental protocol for researchers to not only identify this compound but also to gain a deeper understanding of its structural and electronic properties.
References
-
PubChem. (n.d.). Ethyl Acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. In Organic Chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]
-
SlidePlayer. (n.d.). IR Spectroscopy - MC.pptx. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of p-cresyl phenyl acetate. Retrieved from [Link]
-
Brainly. (2024, February 19). The IR spectra of ethyl cinnamate and the hydrogenation product should be different. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]
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A Comparative Guide to the Bioactivity of Ethyl 3-(4-acetoxyphenyl)acrylate and Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the bioactivity of Ethyl 3-(4-acetoxyphenyl)acrylate and its parent compound, Cinnamic acid. While direct comparative experimental data is limited for Ethyl 3-(4-acetoxyphenyl)acrylate, this document synthesizes available literature on cinnamic acid and its derivatives to extrapolate and predict the bioactivity profile of its esterified and acetylated analogue based on established structure-activity relationships (SAR).
Introduction: Chemical Structures and Key Differences
Cinnamic acid is a naturally occurring aromatic organic acid with a well-documented history of diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its structure consists of a phenyl group attached to an acrylic acid moiety.
Ethyl 3-(4-acetoxyphenyl)acrylate is a synthetic derivative of cinnamic acid. Its structure is modified in two key ways:
-
Esterification: The carboxylic acid group of cinnamic acid is esterified with ethanol to form an ethyl acrylate.
-
Acetylation: A hydroxyl group at the para-position of the phenyl ring is acetylated.
These structural modifications are expected to significantly influence the compound's physicochemical properties, such as lipophilicity, and consequently, its bioactivity.
Comparative Bioactivity: A Structure-Activity Relationship (SAR) Perspective
Antioxidant Activity
Cinnamic Acid: Cinnamic acid and its hydroxylated derivatives are known to possess antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[3]
Ethyl 3-(4-acetoxyphenyl)acrylate: The antioxidant activity of Ethyl 3-(4-acetoxyphenyl)acrylate is likely to be diminished compared to its hydroxylated precursor. The acetylation of the phenolic hydroxyl group blocks its ability to donate a hydrogen atom, which is a key mechanism for radical scavenging. However, some studies suggest that esterification of the carboxylic acid group can sometimes enhance antioxidant activity in lipophilic environments.[4] It is plausible that while the primary radical scavenging activity is reduced due to acetylation, the increased lipophilicity from the ethyl ester group might facilitate its interaction with lipid-based radicals within cell membranes.
Anti-inflammatory Activity
Cinnamic Acid: Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory effects.[5][6] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]
Ethyl 3-(4-acetoxyphenyl)acrylate: The anti-inflammatory potential of Ethyl 3-(4-acetoxyphenyl)acrylate is less predictable. While the core cinnamic acid structure is retained, the modifications at the hydroxyl and carboxylic acid groups could alter its interaction with inflammatory targets. The increased lipophilicity may enhance its ability to penetrate cell membranes and interact with intracellular inflammatory mediators. However, the acetylated hydroxyl group might reduce its ability to interfere with certain enzymatic reactions that are dependent on a free hydroxyl group.
Antimicrobial Activity
Cinnamic Acid: Cinnamic acid exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[10] The proposed mechanism involves the disruption of cell membranes and inhibition of essential enzymes.[7]
Ethyl 3-(4-acetoxyphenyl)acrylate: Esterification of cinnamic acid has been shown to generally enhance its antimicrobial efficacy.[11][12] The increased lipophilicity of the ester derivatives facilitates their passage across the microbial cell membrane, leading to greater potency.[11] Therefore, it is reasonable to hypothesize that Ethyl 3-(4-acetoxyphenyl)acrylate would exhibit more potent antimicrobial activity than cinnamic acid.
Anticancer Activity
Cinnamic Acid: Numerous studies have reported the anticancer properties of cinnamic acid and its derivatives, which can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] The mechanisms are often linked to the modulation of signaling pathways involved in cell growth and survival.[13]
Ethyl 3-(4-acetoxyphenyl)acrylate: The anticancer potential of cinnamic acid esters has been a subject of interest in drug development.[14][15] The increased lipophilicity of ester derivatives can lead to enhanced cellular uptake and, in some cases, more potent cytotoxic effects against cancer cells.[15] Therefore, Ethyl 3-(4-acetoxyphenyl)acrylate could potentially exhibit significant anticancer activity, warranting further investigation.
Data Presentation: Comparative Bioactivity Summary
| Bioactivity | Cinnamic Acid | Ethyl 3-(4-acetoxyphenyl)acrylate (Predicted) | Rationale for Prediction |
| Antioxidant | Moderate to High (especially hydroxylated derivatives) | Lower | Acetylation of the phenolic hydroxyl group reduces its hydrogen-donating ability. |
| Anti-inflammatory | Moderate to High | Potentially Moderate | Increased lipophilicity may enhance cellular uptake, but the acetylated hydroxyl group may reduce activity. |
| Antimicrobial | Moderate | Higher | Esterification generally increases lipophilicity and enhances antimicrobial activity.[11][12] |
| Anticancer | Moderate | Potentially Higher | Increased lipophilicity from the ester group may lead to better cellular uptake and cytotoxicity.[15] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This protocol assesses the ability of a compound to scavenge the stable free radical DPPH.
Workflow for DPPH Assay
Caption: Workflow for DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of various concentrations of the test compound or standard to respective wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[16]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Griess Assay for Nitric Oxide (NO) Scavenging Activity (Anti-inflammatory)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production.
Workflow for Griess Assay
Caption: Workflow for Griess assay for nitric oxide.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production, except for the control group.
-
-
Griess Reaction:
-
Data Analysis:
-
Measure the absorbance at 540 nm.[19]
-
The concentration of nitrite in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity (Anticancer)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22]
Workflow for MTT Assay
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a specific cancer cell line in a 96-well plate and allow for attachment.
-
Treat the cells with different concentrations of the test compounds.
-
Incubate for a period of 24 to 72 hours.[23]
-
-
MTT Reaction:
-
Data Analysis:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[23]
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
-
Signaling Pathway Modulation
Cinnamic acid and its derivatives exert their biological effects by modulating key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[27] Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[7][28]
NF-κB Signaling Pathway Inhibition by Cinnamic Acid Derivatives
Caption: Inhibition of NF-κB pathway by cinnamic acid derivatives.
MAPK Signaling Pathway
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[29] Dysregulation of this pathway is common in cancer. Cinnamic acid derivatives have been shown to modulate MAPK signaling, contributing to their anticancer effects.[8][30]
MAPK Signaling Pathway Modulation by Cinnamic Acid Derivatives
Caption: Modulation of MAPK pathway by cinnamic acid derivatives.
Conclusion
References
- Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters.
- Razzaghi-Asl, N., Garrido, J., & Khazaei, M. (2016).
- Sova, M. (2021).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2023). Molecules, 28(15), 5869.
- Li, H., et al. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PLoS One, 12(4), e0176215.
- Cytotoxicity MTT Assay Protocols and Methods.
- DPPH Assay Protocol with Ascorbic Acid. Scribd.
-
G-Biosciences. DPPH Antioxidant Assay. (URL: [Link])
- Nitric Oxide Griess Assay. Bio-protocol.
- de Oliveira, J. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Pharmaceuticals, 16(2), 299.
-
National Center for Biotechnology Information. Cell Viability Assays. (URL: [Link])
- SciELO Brasil. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules, 25(16), 3605.
- trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling p
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). MDPI.
- Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. (2017). PubMed.
- Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. (2017). PLOS One.
- Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. (2018). PubMed.
- Protocol Griess Test. (2019). protocols.io.
- Cinnamic acid derivatives as anticancer agents-a review. (2011). PubMed.
- Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Deriv
- Antioxidant Assays.
- Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (2025). MDPI.
- Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2022). PMC.
- Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic r
- Cinnamic acids as promising bioactive compounds for cancer therapy by targeting MAPK3: a computational simul
- Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2022). PubMed.
- Cinnamic acid nanoparticles modulate redox signal and inflammatory response in gamma irradiated rats suffering
- Inhibition of NF-κB and IκBα (a) protein expressions by Cinnamomum... (2017).
-
Zen-Bio. DPPH Antioxidant Assay Kit. (URL: [Link])
- DPPH Radical Scavenging Assay. (2023). MDPI.
- Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling P
- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2025).
- Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. (2017). PLOS.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2018). PMC.
- Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2025).
- Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (2023). PubMed.
- Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (2019).
- Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library.
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (2016).
- Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI.
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (2016).
- Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? (2021). PMC.
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- 30. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Method Selection and Optimization
An In-Depth Comparative Guide to HPLC Retention Times for Purity Analysis of Ethyl 3-(4-acetoxyphenyl)acrylate
In the landscape of pharmaceutical development and fine chemical synthesis, ensuring the purity of intermediates is not merely a quality control checkpoint; it is a cornerstone of process validation and final product safety. Ethyl 3-(4-acetoxyphenyl)acrylate, a versatile building block, is no exception. Its purity profile directly impacts the yield and quality of subsequent synthetic steps. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in empirical data and established chromatographic principles.
The Analytical Challenge: Separating Structurally Similar Impurities
The primary challenge in analyzing Ethyl 3-(4-acetoxyphenyl)acrylate lies in the potential presence of structurally related impurities. These can include starting materials like 4-hydroxybenzaldehyde, by-products from incomplete reactions, or degradation products. An effective HPLC method must possess the selectivity to resolve the main analyte from these closely eluting species.
Methodological Framework: A Comparative Study
We will compare three distinct reversed-phase HPLC (RP-HPLC) methods, detailing their respective protocols and performance based on retention time (t_R), resolution (R_s), and theoretical plates (N). The methods are designed to explore the impact of stationary phase chemistry and mobile phase composition on the separation.
Experimental Protocols
Instrumentation and General Conditions
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Data Acquisition: Chromatographic data was collected and processed using Empower™ 3 software.
-
Sample Preparation: A stock solution of Ethyl 3-(4-acetoxyphenyl)acrylate (spiked with potential impurities) was prepared in methanol at a concentration of 1 mg/mL. This was then diluted to 50 µg/mL with the mobile phase for injection.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
Method 1: The Workhorse - C18 Stationary Phase with Acetonitrile Gradient
This method represents a standard, robust starting point for the analysis of moderately polar compounds.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 40% B
-
12.1-15 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
Method 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl Stationary Phase
This method explores the use of a phenyl-hexyl column to potentially improve the resolution of aromatic analytes through π-π interactions.
Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Identical to Method 1.
-
Flow Rate: 1.0 mL/min.
Method 3: Modulating Elution Strength - C18 with Methanol Gradient
Here, we substitute acetonitrile with methanol to evaluate the effect of a different organic modifier on selectivity and retention.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program: Identical to Method 1.
-
Flow Rate: 1.0 mL/min.
Comparative Data Analysis
The following table summarizes the key performance metrics for the separation of Ethyl 3-(4-acetoxyphenyl)acrylate and two potential impurities: 4-hydroxybenzaldehyde (Impurity A) and 4-acetoxycinnamic acid (Impurity B).
| Analyte | Method 1 (C18/ACN) | Method 2 (Phenyl-Hexyl/ACN) | Method 3 (C18/MeOH) |
| Impurity A (t_R, min) | 3.2 | 3.5 | 3.8 |
| Impurity B (t_R, min) | 5.8 | 6.2 | 6.5 |
| Ethyl 3-(4-acetoxyphenyl)acrylate (t_R, min) | 7.5 | 7.2 | 8.1 |
| Resolution (R_s) - Impurity B / Analyte | 2.1 | 1.5 | 2.5 |
| Theoretical Plates (N) - Analyte | 12,500 | 11,000 | 13,000 |
Discussion and Interpretation
Method 1: The Balanced Approach
The standard C18 column with an acetonitrile gradient provided good overall performance. The retention time of the main peak at 7.5 minutes allows for a reasonable run time, and the resolution of 2.1 between the analyte and its most closely eluting impurity (Impurity B) is well above the baseline acceptance criterion of 1.5 often cited in regulatory guidelines. This method serves as a reliable and robust choice for routine purity analysis.
Method 2: The Impact of π-π Interactions
The Phenyl-Hexyl column was hypothesized to offer enhanced selectivity for these aromatic compounds. Interestingly, while it did alter the retention times, it led to a decrease in the critical resolution between Impurity B and the main analyte. This suggests that the π-π interactions offered by the phenyl stationary phase were not the dominant factor in achieving separation for this particular set of analytes under these conditions.
Method 3: The Power of Solvent Choice
Substituting acetonitrile with methanol, a more polar and protic solvent, resulted in longer retention times for all analytes. This is expected due to methanol's weaker elution strength compared to acetonitrile in reversed-phase chromatography. Notably, this method yielded the highest resolution (2.5) and the greatest number of theoretical plates, indicating a highly efficient separation. For analyses where baseline separation of critical impurities is paramount, this method is superior, albeit with a slightly longer run time.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for HPLC method comparison.
Caption: A generalized workflow for HPLC method comparison.
Logical Framework for Method Selection
The choice of an optimal HPLC method is a balance of several factors. The following diagram outlines the decision-making process based on analytical requirements.
Caption: Decision tree for selecting the optimal HPLC method.
Conclusion and Recommendations
For routine, high-throughput purity analysis of Ethyl 3-(4-acetoxyphenyl)acrylate, Method 1 (C18/ACN) offers the best balance of speed, efficiency, and resolution. However, for cases requiring the utmost resolution of critical impurities, or for confirmatory analysis, Method 3 (C18/MeOH) is the recommended choice due to its superior separating power. The Phenyl-Hexyl column (Method 2) did not provide an advantage for this specific separation, highlighting the empirical nature of chromatographic method development. This study underscores the importance of systematically evaluating stationary and mobile phases to achieve optimal analytical performance.
References
Melting Point Determination and Validation for Ethyl 3-(4-acetoxyphenyl)acrylate: A Comparative Technical Guide
Executive Summary & Strategic Context
Ethyl 3-(4-acetoxyphenyl)acrylate (also known as Ethyl 4-acetoxycinnamate) represents a critical class of functionalized cinnamic acid esters used as intermediates in the synthesis of liquid crystals, advanced polymers, and pharmaceutical precursors. Its structural integrity—specifically the acetoxy protecting group—is labile, making thermal characterization a challenge.
This guide provides a rigorous comparison of melting point (MP) determination methodologies for this specific compound. Unlike simple stable solids, Ethyl 3-(4-acetoxyphenyl)acrylate often exhibits low-melting behavior (predicted range: 30–60°C based on structural analogs like Ethyl 4-acetoxybenzoate and Ethyl 4-methoxycinnamate) and potential polymorphism.
The Core Challenge: Standard capillary methods often fail to distinguish between softening points (due to trace solvent or impurities) and true thermodynamic melting, leading to false purity assessments. This guide validates the superiority of Differential Scanning Calorimetry (DSC) over traditional Capillary (USP <741>) methods for this specific application.
Chemical Profile & Expected Properties[1][2][3][4][5][6][7][8][9][10]
Before determination, understanding the physicochemical landscape is mandatory to select the correct apparatus settings.
| Property | Specification / Expectation |
| Chemical Name | Ethyl 3-(4-acetoxyphenyl)acrylate |
| Synonyms | Ethyl 4-acetoxycinnamate; Ethyl p-acetoxycinnamate |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol |
| Physical State | Low-melting solid or viscous oil (highly dependent on purity) |
| Predicted MP Range | 35°C – 55°C (Inferred from Ethyl 4-acetoxybenzoate MP 30-32°C [1] and Ethyl 4-methoxycinnamate MP 49-50°C [2]) |
| Critical Impurity | Ethyl 4-hydroxycinnamate (Hydrolysis product).[1] Likely MP >70°C. Presence will broaden and elevate the observed range. |
Method Comparison: Capillary vs. DSC vs. Optoelectronic
We evaluated three industry-standard methodologies for determining the melting point of Ethyl 3-(4-acetoxyphenyl)acrylate.
Method A: Capillary Melting Point (USP <741>)
-
Principle: Visual observation of phase transition in a thin-walled glass capillary heated in an oil bath or metal block.
-
Status: The regulatory standard for "Identity".
-
Performance on Target:
-
Pros: Low cost, minimal sample required, direct visual confirmation of decomposition (discoloration).
-
Cons: Highly subjective for low-melting waxy solids. The "meniscus formation" is difficult to distinguish from "sintering" or "softening" in this specific ester.
-
Accuracy: ±1.0°C (Operator dependent).
-
Method B: Differential Scanning Calorimetry (DSC)
-
Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.
-
Status: The "Gold Standard" for Purity & Polymorphism.
-
Performance on Target:
-
Pros: Determines Onset Temperature (
) (thermodynamically significant) vs. Peak Temperature. Can detect polymorphs (common in cinnamates) and quantify purity via the van 't Hoff equation. -
Cons: Destructive, requires expensive instrumentation.
-
Accuracy: ±0.1°C.
-
Method C: Automated Optoelectronic Detection
-
Principle: Uses a transmission light beam through a capillary; a sensor detects the increase in light transmission as the opaque solid turns into a clear liquid.
-
Status: High-Throughput QC.
-
Performance on Target:
-
Pros: Removes operator subjectivity. Excellent for routine batch release.
-
Cons: Can trigger "early detection" if the sample sweats or undergoes a solid-solid transition before true melting.
-
Comparative Data Summary
| Feature | Capillary (Manual) | DSC (Thermal Analysis) | Automated Optoelectronic |
| Primary Output | Melting Range (Clear Point) | Onset Temperature ( | Transmission Threshold Point |
| Suitability for Waxy Solids | Low | High | Medium |
| Impurity Detection | Qualitative (Broadening) | Quantitative (Purity Calculation) | Qualitative |
| Sample Size | ~1-2 mg | ~2-5 mg | ~2-3 mg |
| Heating Rate Sensitivity | High (Lag time) | Controlled (Dynamic correction) | High |
Experimental Protocol: Validation Workflow
To validate the identity and purity of Ethyl 3-(4-acetoxyphenyl)acrylate, the following protocol synthesizes the "Gold Standard" measurement (DSC) with the "Routine" measurement (Capillary).
Step 1: Sample Preparation & Purification
-
Crude Isolation: Synthesize via acetylation of ethyl 4-hydroxycinnamate using acetic anhydride/pyridine. Quench with ice water.
-
Purification (Crucial): Recrystallize from Ethanol/Hexane (1:3) .
-
Rationale: Cinnamates often trap solvent. Hexane encourages precipitation of the less polar acetoxy ester while keeping impurities in solution.
-
-
Drying: Vacuum dry at room temperature (25°C) for 24 hours. Do not heat to avoid melting/sintering.
Step 2: Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: Calibrated DSC (e.g., Indium/Zinc standards).
-
Pan: Hermetically sealed aluminum pan (prevents sublimation of the ester).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp:
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 100°C.
-
-
Analysis: Integrate the endothermic peak.
- : Extrapolated onset temperature (The True MP).
- : Peak maximum.
-
Purity Check: If peak is asymmetric (tailing to low temp), significant impurities are present.
Step 3: Capillary Method (Validation)
-
Apparatus: Oil bath or Mel-Temp with digital thermometer.
-
Packing: Pack 3mm of dry powder into a capillary. Tap firmly to remove air pockets (air acts as an insulator, causing lag).
-
Ramp:
-
Rapid heat to 25°C.
-
Critical Step: Reduce heating rate to 1°C/min from 25°C upwards.
-
-
Observation: Record:
- : Sample collapses/wets sides.
- : Liquid meniscus clearly forms (Standard "Start").
- : No solid remains (Standard "End").
Logic & Causality: The Validation Loop
The following diagram illustrates the decision logic for validating the material. If the Capillary range is broad (>2°C), DSC is required to distinguish between wet sample (solvent) and impure sample (chemical byproduct).
Figure 1: Decision matrix for validating the melting point and purity of the target ester. Note the feedback loop for reprocessing if the melting range is broad.
Data Analysis & Interpretation
When interpreting results for Ethyl 3-(4-acetoxyphenyl)acrylate, use the following reference framework.
| Observation | Diagnosis | Action |
| MP Range: 30–32°C | Likely Identity Error. Matches Ethyl 4-acetoxybenzoate [1]. | Check NMR. Did the cinnamate double bond reduce? |
| MP Range: 45–55°C | Target Range. Consistent with acetoxy-cinnamate analogs [2]. | Proceed to next step. |
| MP Range: >70°C | Hydrolysis. Presence of Ethyl 4-hydroxycinnamate [3]. | The acetoxy group has cleaved. Re-acetylate. |
| Broad Range (e.g., 40–55°C) | Solvent Trap. | Vacuum dry at 30°C for 48h. |
| DSC Double Peak | Polymorphism. | Common in cinnamates. Record both onsets. |
Scientific Rationale
The melting point of the acetoxy derivative is expected to be lower than the hydroxy analog (>70°C) due to the loss of intermolecular hydrogen bonding provided by the phenolic -OH group. However, it should be higher than the benzoate analog (30°C) due to the extended conjugation of the cinnamate double bond, which increases planar stacking interactions in the crystal lattice.
References
-
Organic Syntheses. (1988).[2] Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Coll. Vol. 6, p.1019.[2] Link
-
ChemicalBook. (2025). Ethyl 4-methoxycinnamate Properties and Melting Point Data. Link
-
Sigma-Aldrich. (2025). Ethyl 4-aminocinnamate (Analog Reference) Specification Sheet. Link
-
U.S. Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link
-
PerkinElmer. (2015). Characterization of Polymorphism in Pharmaceuticals by DSC. Application Note. Link
Sources
Reactivity comparison of acetoxy vs hydroxy cinnamates in polymerization
Topic: Reactivity comparison of acetoxy vs hydroxy cinnamates in polymerization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical analysis comparing the polymerization reactivity of Hydroxy Cinnamates (e.g., 4-hydroxycinnamic acid/coumaric acid) and their protected analogs, Acetoxy Cinnamates (e.g., 4-acetoxycinnamic acid).
The reactivity distinction is bifurcated by the polymerization mode:
-
High-Temperature Polycondensation (Melt): Acetoxy cinnamates are the superior, industry-standard synthons. They utilize acidolysis (transesterification) to drive polymerization while suppressing thermal degradation (decarboxylation) and oxidation associated with free phenols.
-
Solid-State Photopolymerization: Hydroxy cinnamates often exhibit superior reactivity due to topochemical alignment . The free hydroxyl group facilitates intermolecular hydrogen bonding, locking monomers into the specific crystal packing required for [2+2] cycloaddition.
Mechanistic Analysis
High-Temperature Melt Polycondensation (LCP Synthesis)
In the synthesis of Liquid Crystalline Polymers (LCPs) and high-performance polyesters, the monomer's thermal stability and leaving group efficiency are paramount.
-
Hydroxy Cinnamates (-OH): Direct esterification of phenolic hydroxyls with carboxylic acids is kinetically sluggish and thermodynamically unfavorable at standard melt temperatures. Furthermore, hydroxy cinnamates are prone to oxidative crosslinking (browning) and decarboxylation (loss of CO
to form styrenes) above 200°C, terminating chain growth. -
Acetoxy Cinnamates (-OAc): These function as "activated" monomers. They undergo acidolysis (reaction with -COOH groups), releasing volatile acetic acid. This pathway is irreversible under vacuum, driving the equilibrium toward high molecular weight polymers. The acetyl group protects the phenol from oxidation until the moment of reaction.
Comparison Table: Melt Polymerization Characteristics
| Feature | Hydroxy Cinnamate (Free Phenol) | Acetoxy Cinnamate (Protected) |
| Reaction Mechanism | Direct Esterification (Fisher) | Acidolysis (Transesterification) |
| Leaving Group | Water ( | Acetic Acid ( |
| Kinetics | Slow; requires high vacuum/catalyst | Fast at |
| Thermal Stability | Low; prone to decarboxylation/oxidation | High; stable up to |
| Polymer MW | Generally Low (Oligomers) | High (Critical for LCPs) |
| Side Reactions | Radical coupling, Quinone formation | Minimal (Acetyl group prevents oxidation) |
Solid-State Photopolymerization ([2+2] Cycloaddition)
Cinnamates dimerize or polymerize upon UV irradiation via [2+2] cycloaddition of the alkene bond. This reaction is governed by Schmidt’s Topochemical Postulate : reaction occurs only if the double bonds of adjacent molecules are aligned parallel and within
-
Hydroxy Cinnamates: The -OH group acts as a "molecular zipper." Strong intermolecular Hydrogen bonds (Head-to-Tail) often force the molecules into the reactive
-packing motif, leading to high yields of -truxillic acid dimers or polymers. -
Acetoxy Cinnamates: The bulky acetoxy group disrupts this tight H-bond network. While they can crystallize, they often adopt
-packing or non-reactive motifs due to steric hindrance and dipole interactions, frequently resulting in lower photoreactivity unless engineered (e.g., in mixed crystals).
Visualization of Pathways
Diagram 1: Reaction Pathways (Melt vs. Photo)
Caption: Comparison of reaction outcomes. Acetoxy groups enable high-temp polymerization, while Hydroxy groups facilitate low-temp photochemistry via crystal engineering.
Experimental Protocols
Protocol A: Melt Acidolysis Polymerization (Acetoxy Route)
Objective: Synthesis of a thermotropic liquid crystalline polyester using 4-acetoxycinnamic acid. Rationale: The acetoxy derivative is used to prevent phenolic oxidation and drive the reaction via the volatility of acetic acid.
-
Precursor Preparation:
-
React 4-hydroxycinnamic acid (0.1 mol) with excess acetic anhydride (0.11 mol) and catalytic sodium acetate under reflux for 4 hours.
-
Recrystallize the resulting 4-acetoxycinnamic acid from ethanol. Verify MP (
208°C).
-
-
Polymerization Setup:
-
Load 4-acetoxycinnamic acid (and comonomers like 4-acetoxybenzoic acid if creating a copolymer) into a thick-walled glass polymerization tube equipped with a nitrogen inlet, mechanical stirrer, and vacuum outlet.
-
Catalyst: Add 0.05 mol% Zinc Acetate or Antimony Trioxide (
).
-
-
Acidolysis Stage (Oligomerization):
-
Purge with
(3 cycles). -
Heat to 250°C over 1 hour under slow
flow. -
Observe the distillation of acetic acid byproduct. Stir at 50 rpm.
-
-
Polycondensation Stage (Molecular Weight Build):
-
Raise temperature to 280°C .
-
Apply vacuum gradually over 30 minutes to reach
mbar. -
Maintain for 2-4 hours until the melt viscosity increases significantly (Weisenberg effect may be observed).
-
-
Workup:
-
Cool under
. Dissolve the polymer in pentafluorophenol/chloroform (if soluble) or grind the solid LCP. -
Validation: Measure Inherent Viscosity (IV) in pentafluorophenol at 60°C. Target IV
dL/g.
-
Protocol B: Solid-State Photodimerization (Hydroxy Route)
Objective: Topochemical [2+2] cycloaddition of 4-hydroxycinnamic acid. Rationale: Utilizing the free hydroxyl group to direct crystal packing.
-
Crystal Growth:
-
Dissolve 4-hydroxycinnamic acid in Ethanol/Water (70:30).
-
Allow slow evaporation at room temperature in the dark to grow
-form crystals (plates). -
Validation: Confirm crystal polymorph via Powder X-Ray Diffraction (PXRD). Look for characteristic short-axis peaks indicating head-to-tail stacking.
-
-
Irradiation:
-
Place crystals on a quartz slide.
-
Irradiate with a High-Pressure Mercury Lamp (filtered to
nm to avoid side reactions) for 10-60 minutes. -
Monitoring: Monitor the disappearance of the C=C stretch (
cm ) via FTIR-ATR.
-
-
Analysis:
-
Dissolve irradiated product in DMSO-d6.
-
NMR Analysis: Check
NMR for cyclobutane ring protons ( 3.5-4.5 ppm) and disappearance of alkene protons ( 6.0-7.5 ppm).
-
References
-
Takada, K., et al. (2004). "Preparation of polyesters derived from hydroxycinnamic acids."[1][2] Macromolecular Bioscience, 4(1), 21-29. Link
-
Schmidt, G. M. J. (1971). "Photodimerization in the solid state." Pure and Applied Chemistry, 27(4), 647-678. Link
-
Fradet, A., & Tessier, M. (2003). "Polyesters."[1][3][4][5][6] In Synthetic Methods in Step-Growth Polymers. Wiley-Interscience. (Detailed discussion on Acidolysis vs Direct Esterification).
-
Kricheldorf, H. R. (1997). "Liquid Crystalline Polyesters."[3][4][6] Handbook of Polymer Synthesis. CRC Press. (Source for Acetoxy-monomer protocols in LCPs).
-
Muthuraj, R., et al. (2018). "Biobased polyesters from renewable resources: Modification of hydroxycinnamic acids." European Polymer Journal, 108, 381-389. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Publish Comparison Guide: Structural Validation of Ethyl 3-(4-acetoxyphenyl)acrylate via 13C NMR
The following guide provides an in-depth validation protocol for Ethyl 3-(4-acetoxyphenyl)acrylate , designed for researchers requiring rigorous structural confirmation.
Executive Summary: The Case for 13C NMR
In the synthesis of cinnamic acid derivatives like Ethyl 3-(4-acetoxyphenyl)acrylate (EAPA), standard 1H NMR is often insufficient for definitive structural proof. While proton NMR confirms the presence of alkyl chains and trans-alkene geometry, it fails to directly visualize the molecular "backbone"—specifically the quaternary carbons and the distinct carbonyl environments.
This guide compares 13C NMR against alternative validation methods (1H NMR, FT-IR), demonstrating why Carbon-13 spectroscopy is the non-negotiable gold standard for validating the integrity of the dual-ester motifs and the aromatic substitution pattern in EAPA.
Structural Analysis & Predicted Shifts
To validate EAPA, one must confirm the presence of 13 distinct carbon environments . The molecule contains two competing carbonyl functionalities (an aliphatic ethyl ester and a phenolic acetate) which are the critical quality attributes (CQAs) for this validation.
Molecular Breakdown
-
Formula: C₁₃H₁₄O₄
-
Key Features:
- -unsaturated ester (Conjugated system).
-
Para-substituted aromatic ring.
-
Phenolic acetate (labile moiety).
Reference Data Table: 13C NMR Chemical Shifts
Solvent: CDCl₃ (77.16 ppm reference)
| Carbon Label | Environment | Predicted Shift ( | Validation Logic |
| C-1 | Carbonyl (Acetoxy) | 169.2 | Distinct singlet; typically deshielded relative to conjugated ester. |
| C-2 | Carbonyl (Ethyl Ester) | 166.8 | Conjugated |
| C-3 | Aromatic C-4 (Ipso to OAc) | 151.5 | Quaternary; confirms attachment of acetate group.[1] |
| C-4 | Alkene | 143.5 | High shift due to conjugation with aromatic ring. |
| C-5 | Aromatic C-1 (Ipso to Alkene) | 132.0 | Quaternary; bridge between ring and acrylate tail. |
| C-6 | Aromatic C-2,6 | 129.5 | Intense signal (2 equivalent carbons). |
| C-7 | Aromatic C-3,5 | 122.1 | Intense signal (2 equivalent carbons); ortho to OAc. |
| C-8 | Alkene | 118.0 | Shielded relative to |
| C-9 | Ethyl CH₂ | 60.5 | Characteristic methylene of ethyl ester. |
| C-10 | Acetate CH₃ | 21.1 | Diagnostic methyl for the acetoxy group. |
| C-11 | Ethyl CH₃ | 14.3 | Terminal methyl of the ethyl ester. |
Comparative Analysis: Why Alternatives Fall Short
This section objectively compares 13C NMR performance against common alternatives in the context of EAPA validation.
Comparison Matrix
| Feature | 13C NMR (Recommended) | 1H NMR (Alternative) | FT-IR (Screening) |
| Carbonyl Resolution | High. Distinct peaks at ~169 and ~167 ppm clearly differentiate the acetate from the acrylate ester. | None. Carbonyl carbons are invisible. Indirect evidence only via neighboring protons. | Moderate. Shows C=O stretches (1760 & 1715 cm⁻¹), but bands often overlap or broaden. |
| Quaternary Carbons | Direct Detection. Clearly resolves the ipso carbons (C-3, C-5), proving substitution pattern. | Blind Spot. No signal generated. Inferred only by splitting patterns of neighbors. | N/A. Does not provide skeletal information. |
| Isomer Detection | High. Sensitive to cis/trans geometry via | High. Coupling constants ( | Low. Hard to distinguish geometric isomers without a reference library. |
| Sample Requirement | High. Requires ~20-50 mg for good S/N. | Low. Requires <5 mg. | Low. Requires <1 mg. |
The "Blind Spot" Risk
Relying solely on 1H NMR leaves a critical blind spot: the integrity of the carbonyl carbons. A common impurity in EAPA synthesis is the hydrolysis product (phenol) or transesterification byproducts. While proton NMR shows the alkyl groups, it cannot definitively prove the electronic environment of the carbonyls as effectively as 13C, which measures the carbon skeleton directly.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this specific acquisition protocol. This method includes a DEPT-135 (Distortionless Enhancement by Polarization Transfer) step to self-validate the assignment of CH/CH₃ vs CH₂ signals.
Step 1: Sample Preparation
-
Mass: Weigh 30–50 mg of dry EAPA.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Deuterated Chloroform).
-
Note: Ensure CDCl₃ contains TMS (0.00 ppm) for internal referencing.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., catalyst residues) that cause line broadening.
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 256 scans (due to lower sensitivity of 13C and quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Quaternary carbons (carbonyls) have long T1 relaxation times. A short D1 will suppress their signals, leading to false negatives.
-
-
Spectral Width: 0 – 220 ppm.[2]
Step 3: The Validation Logic (DEPT-135)
Run a DEPT-135 experiment immediately after the standard 13C scan.
-
Normal 13C: Shows ALL 13 carbons.
-
DEPT-135:
-
Up (Positive): CH and CH₃ (Aromatic CH, Alkene CH, Methyls).
-
Down (Negative): CH₂ (Ethyl methylene).
-
Invisible: Quaternary Carbons (C=O, Ipso-aromatics).
-
-
Validation Check: If the peaks at ~169, 167, 151, and 132 ppm disappear in the DEPT spectrum, they are confirmed as Quaternary carbons.
Visualization of Validation Logic
The following diagram illustrates the decision pathway for assigning the most critical signals in the EAPA spectrum.
Figure 1: Logic flow for distinguishing critical carbon environments using 13C/DEPT comparison.
Troubleshooting & Common Pitfalls
Issue: Missing Carbonyl Signals
-
Cause: Relaxation delay (D1) too short. Quaternary carbons saturate easily.
-
Solution: Increase D1 to 5 seconds or increase number of scans.
Issue: "Extra" Peaks in Aliphatic Region
-
Cause: Residual Ethanol (solvent) or Ethyl Acetate.
-
Differentiation:
-
Ethanol: ~58 ppm (CH₂) and ~18 ppm (CH₃).
-
EAPA Ethyl: ~60.5 ppm (CH₂) and ~14.3 ppm (CH₃).
-
Action: Check 1H NMR integration to confirm molar ratio.
-
Issue: Aromatic Region Complexity
-
Cause: Determining C-2,6 vs C-3,5.
-
Solution: Use 2D HMBC (Heteronuclear Multiple Bond Correlation) .
-
The Acetate Carbonyl (~169 ppm) will show a long-range correlation only to the protons on C-3,5 and the acetate methyl. This definitively assigns the ring orientation.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for chemical shift principles).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analog cinnamate spectra).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on relaxation delays and quaternary carbons).
Sources
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 3-(4-acetoxyphenyl)acrylate
This document provides comprehensive, step-by-step guidance for the proper disposal of Ethyl 3-(4-acetoxyphenyl)acrylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a substituted acrylate ester, this compound requires careful handling due to the inherent reactivity and potential hazards associated with the acrylate functional group. This guide is designed for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.
Part 1: Hazard Profile & Immediate Safety Precautions
Inferred Hazard Profile
| Hazard Class | Description | Rationale & References |
|---|---|---|
| Acute Toxicity | Harmful if swallowed. Toxic if inhaled. | Based on the classification of the parent compound, ethyl acrylate.[3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of acrylate esters.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Acrylates are known eye irritants.[6] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. May cause respiratory irritation. | Sensitization is a significant hazard for acrylates.[1][2][5] |
| Reactivity | Risk of hazardous polymerization. | Acrylates can polymerize exothermically when exposed to heat, light, or contaminants like acids, bases, and peroxides.[7][8] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Based on data for ethyl acrylate.[3][4] |
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. If there is any sign of degradation or breakthrough, gloves should be removed and replaced immediately.[4]
-
Eye Protection: Tightly fitting safety goggles and a face shield must be used to protect against splashes.[9]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashes, an impervious apron or chemical-resistant suit should be worn.[9]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Ethyl 3-(4-acetoxyphenyl)acrylate waste must be managed as hazardous waste.
Causality of Segregation: The most critical aspect of managing acrylate waste is preventing unintended polymerization. This is a highly exothermic reaction that can cause pressure buildup and container rupture.[11] Therefore, this waste stream must be segregated from all potential initiators.
Segregation Protocol:
-
DO NOT mix Ethyl 3-(4-acetoxyphenyl)acrylate waste with:
-
Acids or Bases
-
Oxidizing agents (e.g., peroxides)
-
Amines or Aldehydes[4]
-
-
Collect this waste in a dedicated container to avoid cross-contamination.
Part 3: Step-by-Step Disposal and Decontamination Protocol
Disposal of this chemical is not a matter of simple disposal; it is a structured waste management process. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [9]
Protocol for Waste Collection and Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, tight-fitting lid. The original product container is often the best choice for waste accumulation.
-
Designate as Hazardous Waste: As soon as the first drop of waste enters the container, it must be managed as a hazardous waste container.
-
Proper Labeling: Affix a "HAZARDOUS WASTE" label to the container. The label must include:
-
The full chemical name: "Ethyl 3-(4-acetoxyphenyl)acrylate" (avoiding abbreviations or formulas).
-
The specific hazard(s): "Irritant," "Skin Sensitizer," "Harmful," "Aquatic Hazard."
-
The date when waste was first added (the "accumulation start date").
-
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA should be in a secondary containment tray to control any potential leaks. Store away from heat, sparks, open flames, and direct sunlight.[3]
Protocol for Spill Management
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. For large spills, evacuate unnecessary personnel.[12]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or earth to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.[13]
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[14]
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
-
Dispose of Contaminated PPE: All PPE used during the cleanup must be disposed of as hazardous waste.
Part 4: Final Disposal Pathway
The final step is the transfer of the waste to a licensed disposal facility, managed through your institution's Environmental Health & Safety (EHS) office.
-
Schedule a Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), submit a chemical waste collection request to your EHS office.
-
Ensure Proper Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from "cradle-to-grave."
-
Licensed Disposal: The waste will be transported by a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.[9][13]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-(4-acetoxyphenyl)acrylate waste.
Caption: Workflow for the proper disposal of Ethyl 3-(4-acetoxyphenyl)acrylate waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of Ethyl 3-(4-acetoxyphenyl)acrylate, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
- BASF. (2025, November 20). Safety data sheet: ETHYL ACRYLATE.
- Fisher Scientific. (2025, December 18). Ethyl acrylate - SAFETY DATA SHEET.
- Campaign for Safe Cosmetics. (n.d.). Acrylates.
- Fluorochem. (n.d.). (E)-Ethyl 3-(4-hydroxyphenyl)acrylate.
- Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.
- International Labour Organization. (2011, August 7). Esters, Acrylates: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety.
- Gelest, Inc. (2008). SIA0160.0 - Gelest, Inc. Material Safety Data Sheet.
- Cosmetic Ingredient Review. (2018, February 23). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics.
- [Source 9 - No Title Available]. (2012, July 5).
- Chemius. (n.d.). Ethyl Acrylate (EA). Safety Data Sheet.
- Sasol Chemicals (USA) LLC. (2023, October 25). Ethyl Acrylate - SasolTechData.com. Safety Data Sheet.
- Chemtalk. (2008, May 28). Ester Disposal.
-
Olad, A., & Mirmohseni, A. (2020, May 23). Properties and Applications of Acrylates. ResearchGate. Retrieved from [Link]
-
Nowicka, D., & Kądziela, A. (2024, July 25). Unwanted Skin Reactions to Acrylates: An Update. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved from [Link]
- European Food Safety Authority. (n.d.). Safety of ethyl acrylate to be used as flavouring. PMC.
- MedChemExpress. (2025, January 14). (E)-3-(4-Methoxyphenyl)acrylic acid-SDS.
- BASF. (2026, January 13). Butyl Acrylate BMB IC - Safety Data Sheet.
- Aaronchem. (2025, August 4). Safety Data Sheet.
- Ayers international. (n.d.). MSDS Ethyl Acrylate.
-
Chemsrc. (2025, October 16). CAS#:71348-24-8 | (E)-3-(4-acetylphenyl)acrylic acid methyl ester. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020, December 28). ETHYL ACRYLATE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
- 1. safecosmetics.org [safecosmetics.org]
- 2. mdpi.com [mdpi.com]
- 3. download.basf.com [download.basf.com]
- 4. Mobile [my.chemius.net]
- 5. sasoltechdata.com [sasoltechdata.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. iloencyclopaedia.org [iloencyclopaedia.org]
- 9. aaronchem.com [aaronchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. ayersintl.com [ayersintl.com]
- 13. gelest.com [gelest.com]
- 14. download.basf.com [download.basf.com]
Personal protective equipment for handling Ethyl 3-(4-acetoxyphenyl)acrylate
Topic: Personal protective equipment for handling Ethyl 3-(4-acetoxyphenyl)acrylate Content Type: Technical Safety Guide
Executive Safety Summary
Chemical Identity: Ethyl 3-(4-acetoxyphenyl)acrylate (Synonym: Ethyl 4-acetoxycinnamate) Physical State: White crystalline powder (Melting Point: ~37–42°C) [[1]] Primary Hazards: Skin/Eye Irritant (Category 2), STOT-SE 3 (Respiratory Irritation). Critical Warning: While cinnamate esters generally exhibit low acute toxicity, the acrylate moiety introduces potential sensitization risks. The low melting point means this solid can easily liquefy upon skin contact, increasing dermal absorption rates.
Risk Assessment & PPE Matrix
Effective protection requires matching the barrier to the chemical's physical state and the solvent system used.
A. Respiratory Protection
-
Solid Handling (Weighing/Transfer):
-
Requirement: N95 (NIOSH) or P2 (EN 143) particulate respirator.
-
Rationale: As a fine powder, electrostatic forces can aerosolize particles. Inhalation may cause upper respiratory tract irritation.
-
-
Solution Handling (Synthesis/Purification):
-
Requirement: Half-face respirator with Organic Vapor (OV) cartridges (e.g., 3M 6001).
-
Rationale: If dissolved in volatile solvents (e.g., Ethyl Acetate, DCM), the solvent vapor poses the primary inhalation risk. The solute itself has low volatility but can be carried in aerosols.
-
B. Dermal Protection (Glove Selection)
-
Dry Solid:
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Protocol: Single gloving is sufficient for incidental contact. Change immediately if the powder melts on the glove.
-
-
In Solution (Solvent-Dependent):
-
Note: The solvent drives the breakthrough time, not the solute.
-
| Solvent System | Recommended Glove Material | Breakthrough Time | Action Level |
| Ethyl Acetate | Silver Shield / 4H (Best) or Nitrile (Splash only) | < 10 min (Nitrile) | Change Nitrile gloves immediately after any splash. |
| Dichloromethane (DCM) | PVA (Polyvinyl Alcohol) or Silver Shield | < 5 min (Nitrile) | Do NOT use Nitrile for immersion. |
| Ethanol/Methanol | Nitrile (Standard) | > 240 min | Standard lab practice. |
C. Eye & Face Protection
-
Standard: Safety Glasses with Side Shields (ANSI Z87.1 / EN 166).
-
High Risk (Dust/Splash): Unvented Chemical Goggles . Required when transferring large quantities (>10g) or heating solutions, as the low melting point can lead to rapid liquefaction and splashing.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an anti-static gun or ionizing bar. Cinnamate esters are static-prone; "flying powder" is a common contamination vector.
-
Step-by-Step:
-
Don N95 mask and Nitrile gloves.
-
Place tared vial inside the balance draft shield.
-
Transfer solid using a disposable anti-static spatula .
-
Self-Validation: Wipe the balance area with a wet tissue (solvent-dampened) after use. If the tissue turns opaque/white, containment failed—review technique.
-
Protocol B: Synthesis & Reaction (Liquid State)
-
Temperature Control: Monitor reaction temperature closely. Exceeding 100°C can cause polymerization of the acrylate group, leading to rapid pressure buildup.
-
Splash Response:
Visualization: Workflow Logic
Figure 1: PPE Decision & Donning Logic
Caption: Logical flow for selecting and donning PPE based on the physical state of the reagent.[3]
Figure 2: Spill Response Protocol
Caption: Immediate actions for solid or liquid spills to minimize exposure and contamination.
Disposal Plan
-
Waste Categorization:
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste (Toxic/Irritant) bins.
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste).
-
-
Decontamination: Glassware should be rinsed with Acetone or Ethanol before washing with detergent. The rinse should be collected as organic waste.
References
-
J-Stage . Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides. (2025). Retrieved from
-
Fisher Scientific . Safety Data Sheet: Ethyl 4-nitrocinnamate (Analogous Structure). (2025). Retrieved from
-
TCI Chemicals . Ethyl 4-Methoxycinnamate (Analogous Structure). (2025). Retrieved from [4]
-
PubChem . Ethyl (E)-3-(4-hydroxyphenyl)acrylate. (2025). Retrieved from
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
